molecular formula C9H3Cl3O3 B1211363 1,3,5-Benzenetricarbonyl trichloride CAS No. 4422-95-1

1,3,5-Benzenetricarbonyl trichloride

货号: B1211363
CAS 编号: 4422-95-1
分子量: 265.5 g/mol
InChI 键: UWCPYKQBIPYOLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Benzenetricarbonyl trichloride reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzene-1,3,5-tricarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPYKQBIPYOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044429
Record name 1,3,5-Benzenetricarbonyl trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4422-95-1
Record name Trimesoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4422-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Benzene-tricarbonyl trichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004422951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimesoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Benzenetricarbonyl trichloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Benzenetricarbonyl trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3,5-tricarbonyl trichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMESOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5866PEO79W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Benzenetricarbonyl Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive organic compound that serves as a fundamental building block in various fields of chemical synthesis. Its trifunctional nature, possessing three acyl chloride groups symmetrically arranged on a benzene ring, makes it an essential monomer for the creation of complex polymeric structures and a versatile intermediate in the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis and common reactions, and visual representations of its chemical transformations. All quantitative data has been consolidated into structured tables for ease of reference.

Core Properties of this compound

This section summarizes the key physical, chemical, and identifying properties of this compound.

Chemical Identifiers

A list of common identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name benzene-1,3,5-tricarbonyl trichloride[1]
Synonyms Trimesoyl chloride, 1,3,5-Benzenetricarboxylic acid chloride, Trimesic acid trichloride[1][2]
CAS Number 4422-95-1[1][2]
Molecular Formula C₉H₃Cl₃O₃[1][2]
Molecular Weight 265.48 g/mol [1][3]
InChI Key UWCPYKQBIPYOLX-UHFFFAOYSA-N[1]
SMILES ClC(=O)c1cc(cc(c1)C(Cl)=O)C(Cl)=O[1]
Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

PropertyValue
Appearance White to pale-yellow powder or crystals.[4] May also appear as a colorless to light orange lump or clear liquid.
Melting Point 32-38 °C (lit.)[5][6]
Boiling Point 180 °C at 16 mmHg (lit.)[1][5][6]
Density 1.487 g/mL at 25 °C (lit.)[5][6]
Flash Point >110 °C (>230 °F)[1][7]
Solubility Soluble in chloroform and toluene.[1] It reacts violently with water.[1][4]
Chemical and Safety Properties

This compound is a corrosive and moisture-sensitive compound, requiring careful handling.

PropertyDescription
Reactivity Reacts violently with water, alcohols, and strong bases.[1][4] It is incompatible with oxidizing agents.[1][4]
Stability The product is considered stable under recommended storage conditions but is highly sensitive to moisture.[1][4]
Hazards Corrosive. Causes severe skin burns and eye damage.[4][8] Harmful if swallowed.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Refrigeration is often recommended.[1][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in interfacial polymerization.

Synthesis of this compound from Trimesic Acid

This compound is commonly synthesized from trimesic acid. Two prevalent methods involve the use of thionyl chloride or triphosgene as the chlorinating agent.

Method 1: Using Thionyl Chloride

This protocol is adapted from various patented and described synthesis methods.[1][5][8]

  • Materials:

    • Trimesic acid

    • Thionyl chloride (SOCl₂)

    • Catalyst (e.g., N,N-dimethylformamide (DMF) or ferric trichloride)

    • Solvent (optional, e.g., toluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, add trimesic acid.

    • Add an excess of thionyl chloride (a molar ratio of at least 3.5:1 of thionyl chloride to trimesic acid is recommended).[1]

    • Add a catalytic amount of DMF or ferric trichloride.[8]

    • Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 5-15 hours, or until the reaction is complete (cessation of gas evolution).[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Distill off the excess thionyl chloride under atmospheric pressure.

    • The crude product is then purified by vacuum distillation to yield this compound.[1][7]

Method 2: Using Triphosgene

This method provides an alternative to thionyl chloride and can be performed at room temperature.[4]

  • Materials:

    • Trimesic acid (TMA)

    • Triphosgene

    • Binary catalyst (e.g., imidazole/DMF)

    • Solvent (e.g., tetrahydrofuran (THF))

  • Procedure:

    • In a reaction vessel, dissolve trimesic acid in tetrahydrofuran.

    • Add the imidazole/DMF binary catalyst to the solution.

    • Slowly add a solution of triphosgene in THF to the reaction mixture at room temperature. The molar ratio of triphosgene to trimesic acid is a critical factor and should be optimized.[4]

    • Stir the reaction mixture at room temperature until the reaction is complete. The reaction progress can be monitored by the dissolution of the solid reactants.

    • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or distillation.

Interfacial Polymerization to form a Polyamide Membrane

This compound is a key monomer in the formation of polyamide thin-film composite membranes used in reverse osmosis and nanofiltration. This protocol describes a general procedure for interfacial polymerization.[6][9]

  • Materials:

    • Porous support membrane (e.g., polysulfone)

    • Aqueous solution of an amine monomer (e.g., m-phenylenediamine, MPD)

    • Organic solution of this compound (TMC) in an immiscible solvent (e.g., dodecane or hexane)

  • Procedure:

    • Immerse the porous support membrane in the aqueous solution of m-phenylenediamine for a specified duration (e.g., several minutes) to ensure complete wetting.[9]

    • Remove the support from the amine solution and eliminate excess solution from the surface, for instance, by rolling with a rubber roller or using an air knife.

    • Bring the amine-saturated support membrane into contact with the organic solution of this compound for a short reaction time (e.g., seconds to minutes).[9]

    • The polymerization reaction occurs at the interface between the two immiscible solutions, forming a thin polyamide film.

    • Remove the resulting composite membrane from the organic solution and wash it thoroughly with a suitable solvent to remove unreacted monomers and byproducts.

    • The membrane may then be heat-cured to enhance its properties.

Visualized Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving this compound.

Synthesis_of_Trimesoyl_Chloride Trimesic_Acid Trimesic Acid Trimesoyl_Chloride 1,3,5-Benzenetricarbonyl Trichloride Trimesic_Acid->Trimesoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Trimesoyl_Chloride Catalyst Catalyst (e.g., DMF) Catalyst->Trimesoyl_Chloride Byproducts Byproducts (SO₂ + HCl) Trimesoyl_Chloride->Byproducts Evolved

Caption: Synthesis of this compound from Trimesic Acid.

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase MPD m-Phenylenediamine (MPD) Interface Interface on Porous Support MPD->Interface TMC 1,3,5-Benzenetricarbonyl Trichloride (TMC) TMC->Interface Polyamide Cross-linked Polyamide Layer Interface->Polyamide Polymerization HCl HCl (byproduct) Polyamide->HCl Generated

Caption: Interfacial Polymerization to form a Polyamide Layer.

Applications in Research and Development

This compound is a cornerstone molecule for the development of advanced materials and complex organic structures.

  • Polymer Synthesis: Its most significant application is in the production of high-performance polymers, including polyamides, polyesters, and polyurethanes.[10] These polymers often exhibit exceptional thermal stability and mechanical strength.

  • Membrane Technology: It is indispensable in the fabrication of thin-film composite membranes for water desalination and purification through reverse osmosis and nanofiltration.[4]

  • Dendrimer and Nanomaterial Synthesis: The C3 symmetry of the molecule makes it an ideal core for the synthesis of dendrimers and other nanostructured materials.

  • Organic Synthesis Intermediate: It serves as a versatile intermediate for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals, through reactions like nucleophilic substitution with amines and alcohols.[10]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined physical and chemical properties, coupled with its high reactivity, enable its use in a broad spectrum of applications, from the large-scale production of membranes to the intricate synthesis of novel nanomaterials. A thorough understanding of its characteristics and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of Trimesoyl Chloride

This technical guide provides a comprehensive overview of the chemical structure, bonding, properties, synthesis, and reactivity of trimesoyl chloride (TMC). All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and a key reaction are provided. Visual diagrams generated using Graphviz are included to illustrate the chemical structure and experimental workflows.

Chemical Structure and Bonding

Trimesoyl chloride, with the IUPAC name benzene-1,3,5-tricarbonyl chloride, is an aromatic acyl chloride derived from trimesic acid.[1][2] Its structure is characterized by a central benzene ring substituted with three carbonyl chloride (-COCl) groups at the 1, 3, and 5 positions.[3] This trifunctional nature makes it a crucial cross-linking agent in polymer chemistry.[4]

The molecule is known to be planar, which facilitates its packing in crystal structures and its role in forming ordered polymer networks.[5][6] X-ray crystallography studies have revealed that the non-hydrogen atoms of the molecule are nearly coplanar.[7] The bonding involves delocalized π-electrons within the aromatic ring and polar covalent bonds within the acyl chloride functional groups. The highly electronegative oxygen and chlorine atoms make the carbonyl carbon electrophilic and thus highly reactive towards nucleophiles. Crystal structure analysis also indicates the presence of intramolecular interactions between the benzene hydrogen atoms and the chlorine atoms of the chloroformyl groups.[7]

Caption: 2D chemical structure of trimesoyl chloride (C₉H₃Cl₃O₃).

Data Presentation: Physicochemical and Crystallographic Properties

The fundamental physicochemical and crystallographic properties of trimesoyl chloride are summarized in the tables below.

Table 1: Physicochemical Properties of Trimesoyl Chloride

Property Value Reference(s)
Molecular Formula C₉H₃Cl₃O₃ [1]
Molecular Weight 265.48 g/mol [7]
Appearance White to pale yellow solid or liquid [2][7]
Melting Point 32-38 °C [2][7][8]
Boiling Point 180 °C @ 16 mmHg [4][7][8]
Density 1.487 g/mL at 25 °C [2][4][7]

| Solubility | Decomposes in water; Soluble in organic solvents (e.g., hexane, chloroform) |[8] |

Table 2: Crystallographic Data for Trimesoyl Chloride

Parameter Value Reference(s)
Crystal System Orthorhombic [7]
Space Group P222 [7]
a (Å) 7.291 (3) [7]
b (Å) 10.150 (4) [7]
c (Å) 14.457 (6) [7]
V (ų) 1069.4 (4) [7]
Z 4 [7]

| Calculated Density (Mg m⁻³) | 1.649 |[7] |

Spectroscopic Characterization

The structure of trimesoyl chloride can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data of Trimesoyl Chloride

Technique Feature Expected Chemical Shift / Wavenumber Reference(s)
¹H NMR Aromatic H (s, 3H) ~8.9 ppm [4]
¹³C NMR Aromatic C-H ~135 ppm [4]
Aromatic C-COCl ~138 ppm [4]
Carbonyl C=O ~166 ppm [4]
FTIR (cm⁻¹) C=O stretch (acyl chloride) 1750-1800 (strong) [4]
C-Cl stretch 850-900
Aromatic C=C stretch ~1600, ~1450
Mass Spec (m/z) Molecular Ion [M]⁺ 264, 266, 268 (isotopic pattern) [8]

| | [M-Cl]⁺ | 229, 231 |[4][8] |

Experimental Protocols

Protocol 1: Synthesis of Trimesoyl Chloride from Trimesic Acid

This protocol describes a common method for synthesizing trimesoyl chloride by the chlorination of trimesic acid using thionyl chloride as both a reagent and a solvent, with a catalyst.[3]

Materials and Equipment:

  • Trimesic acid

  • Thionyl chloride (SOCl₂)

  • Catalyst (e.g., N,N-dimethylformamide (DMF) or ferric chloride)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle

  • Magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, add trimesic acid (1 equivalent) and thionyl chloride (3-5 equivalents). Thionyl chloride acts as the solvent, so no other solvent is required.

  • Add a catalytic amount of DMF (e.g., 0.1-3% of the trimesic acid mass).

  • Equip the flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.[3]

  • Maintain the reflux for 3-5 hours. The reaction is complete when the evolution of gas (HCl) ceases.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

  • Purify the resulting crude trimesoyl chloride by vacuum distillation (e.g., at a pressure of ~16 mmHg, the product distills at ~180 °C).[3][7] The product is a white to pale yellow solid upon cooling.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Purification Trimesic Acid Trimesic Acid Mix & Reflux Mix & Reflux Trimesic Acid->Mix & Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->Mix & Reflux Catalyst (DMF) Catalyst (DMF) Catalyst (DMF)->Mix & Reflux Distill SOCl2 Distill SOCl2 Mix & Reflux->Distill SOCl2 Cool Down Vacuum Distill Vacuum Distill Distill SOCl2->Vacuum Distill Pure TMC Pure TMC Vacuum Distill->Pure TMC

Caption: Workflow for the synthesis of trimesoyl chloride.

Protocol 2: Interfacial Polymerization of Trimesoyl Chloride and m-Phenylenediamine

This protocol outlines the formation of a thin-film composite polyamide membrane, a primary application of trimesoyl chloride.

Materials and Equipment:

  • Porous support membrane (e.g., polysulfone)

  • m-Phenylenediamine (MPD)

  • Trimesoyl chloride (TMC)

  • Deionized water

  • n-Hexane (or other inert organic solvent)

  • Shallow glass tray

  • Rubber roller

  • Oven

Procedure:

  • Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of m-phenylenediamine (MPD) in deionized water.

  • Organic Phase Preparation: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in n-hexane.

  • Support Membrane Saturation: Immerse a porous polysulfone support membrane in the aqueous MPD solution for approximately 2 minutes.

  • Excess Solution Removal: Remove the support membrane from the MPD solution and use a rubber roller to gently remove excess solution from the surface, ensuring the pores remain saturated.

  • Interfacial Polymerization: Clamp the MPD-saturated support membrane onto a frame and contact the top surface with the organic TMC solution for about 1 minute. The polymerization reaction occurs instantly at the interface between the two immiscible solutions.

  • Drying and Curing: Remove the membrane from the organic solution and allow it to air dry for 1-2 minutes.

  • Post-Treatment: Heat-cure the resulting thin-film composite membrane in an oven at 60-80 °C for 5-10 minutes to complete the cross-linking and stabilize the polyamide layer.

Interfacial_Polymerization A 1. Immerse Support in Aqueous MPD Solution B 2. Remove Excess MPD Solution A->B C 3. Contact with Organic TMC Solution B->C D Polyamide Layer Forms at Interface C->D E 4. Air Dry D->E F 5. Heat Cure in Oven E->F G Final TFC Membrane F->G

Caption: Interfacial polymerization workflow to form a polyamide membrane.

References

An In-depth Technical Guide to 1,3,5-Benzenetricarbonyl Trichloride (CAS: 4422-95-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive trifunctional molecule that serves as a versatile building block in organic synthesis and materials science. Its rigid aromatic core and three acyl chloride groups make it an ideal candidate for creating highly structured, three-dimensional molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in drug development as a core scaffold for dendrimers and other complex drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4422-95-1[1]
Molecular Formula C₉H₃Cl₃O₃[2][3]
Molecular Weight 265.48 g/mol [2][3]
Appearance White to pale yellow crystalline solid or powder[4][5]
Melting Point 32-38 °C[6][7]
Boiling Point 180 °C at 16 mmHg[6][7]
Density 1.487 g/mL at 25 °C[6][7]
Solubility Soluble in chloroform and toluene; reacts with water.[8][8]
Synonyms Trimesoyl chloride, Benzene-1,3,5-tricarbonyl chloride, Trimesic acid trichloride[1]

Synthesis and Purification

This compound is most commonly synthesized from its corresponding carboxylic acid, trimesic acid, through reaction with a chlorinating agent.

Synthesis from Trimesic Acid and Thionyl Chloride

A prevalent method for the preparation of this compound involves the reaction of trimesic acid with thionyl chloride, often in the presence of a catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), a mixture of trimesic acid and an excess of thionyl chloride is placed. A catalytic amount of N,N-dimethylformamide (DMF) is added.

  • Reaction: The mixture is heated to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound.[9]

Synthesis using Oxalyl Chloride

An alternative method utilizes oxalyl chloride as the chlorinating agent, which can offer milder reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of trimesic acid in an inert solvent such as dichloromethane, oxalyl chloride is added dropwise at room temperature. A catalytic amount of DMF is then carefully added.[10]

  • Reaction: The reaction mixture is stirred at room temperature. The evolution of gases (HCl, CO, and CO₂) indicates the progress of the reaction.[10]

  • Workup: Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Reactivity and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]

  • Reactivity with Nucleophiles: The acyl chloride groups are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. This high reactivity is the basis for its use in polymerization and the synthesis of complex molecules.

  • Hydrolysis: It reacts violently with water, hydrolyzing to trimesic acid and hydrochloric acid.[4] Therefore, it must be handled under anhydrous conditions.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[11]

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Technique Key Features
¹H NMR A single peak in the aromatic region, corresponding to the three equivalent protons on the benzene ring.
¹³C NMR Signals corresponding to the carbonyl carbons and the aromatic carbons.
FTIR A strong absorption band characteristic of the C=O stretching of the acyl chloride group (typically around 1750-1790 cm⁻¹).
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable tool in the development of novel materials and therapeutic systems.

Synthesis of Dendrimers for Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for drug delivery applications.[12][13][14] this compound can serve as the C₃-symmetric core for the divergent synthesis of dendrimers.[15]

The following diagram illustrates the initial steps in the divergent synthesis of a dendrimer using this compound as the core.

G A 1,3,5-Benzenetricarbonyl trichloride (Core) C Generation 0 (G0) Dendrimer (Polyamide) A->C Amidation B Amine-terminated Branching Monomer B->C D Deprotection of Terminal Groups C->D Chemical Transformation E Activated G0 Dendrimer D->E G Generation 1 (G1) Dendrimer E->G Amidation F Amine-terminated Branching Monomer F->G

Divergent synthesis of a dendrimer from a trivalent core.
Development of Metal-Organic Frameworks (MOFs)

This compound is a precursor to trimesic acid, a common organic linker used in the synthesis of metal-organic frameworks (MOFs).[16][17] MOFs are crystalline materials with high porosity and tunable properties, making them attractive for applications in gas storage, catalysis, and drug delivery.[18][19] Bioactive MOFs can be designed to encapsulate and release therapeutic agents in a controlled manner.[18]

Synthesis of Bioactive Heterocyclic Compounds

The reactivity of this compound allows for its use in the synthesis of various heterocyclic compounds.[7] By reacting it with appropriate bifunctional nucleophiles, complex heterocyclic systems with potential biological activity can be constructed.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Causes severe skin burns and eye damage.[4] It is harmful if swallowed and reacts violently with water.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.[4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and drug development. Its ability to act as a trivalent core for the construction of complex, well-defined molecular architectures like dendrimers and as a precursor for MOF linkers opens up exciting avenues for the design of advanced drug delivery systems and other therapeutic agents. Researchers and scientists working with this compound should be well-versed in its properties, synthesis, and handling procedures to safely and effectively harness its synthetic potential.

References

An In-depth Technical Guide to C9H3Cl3O3 and the Closely Related 2,4,5-Trichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compounds associated with the chemical formula C9H3Cl3O3 and the historically significant herbicide, 2,4,5-Trichlorophenoxyacetic acid. This document delves into their chemical properties, synthesis protocols, and biological interactions, presenting data in a structured format with detailed experimental methodologies and visual diagrams to facilitate understanding.

Clarification of the Chemical Formula C9H3Cl3O3

The chemical formula C9H3Cl3O3 corresponds to two primary isomers:

  • Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl chloride) : A molecule with a central benzene ring substituted with three carbonyl chloride groups at positions 1, 3, and 5.[1][2][3][4]

  • Benzene-1,2,4-tricarbonyl trichloride (Trimellitic trichloride) [5]

Given the significant biological and toxicological relevance of phenoxy herbicides in research and drug development, it is plausible that the intended compound of interest was 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) , which has a similar molecular structure but a slightly different chemical formula (C8H5Cl3O3).[6][7] This guide will provide a detailed overview of both Trimesoyl chloride and the more biologically active 2,4,5-T.

Part I: 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

2,4,5-Trichlorophenoxyacetic acid, commonly known as 2,4,5-T, is a synthetic auxin that was widely used as a herbicide.[6][8] It is a component of the controversial defoliant Agent Orange, used during the Vietnam War.[9][10] Due to toxicity concerns, primarily related to the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its use has been largely discontinued.[8][11][12]

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of 2,4,5-T.

Table 1: Physicochemical Properties of 2,4,5-T

PropertyValueReference
IUPAC Name(2,4,5-Trichlorophenoxy)acetic acid[8]
Molecular FormulaC8H5Cl3O3[6]
Molecular Weight255.48 g/mol [7]
CAS Number93-76-5[8]
AppearanceColorless to tan crystalline solid[6][11]
Melting Point153-156 °C[6][11]
Water Solubility150 mg/L[11]
Vapor Pressure700 nPa at 25°C[11]

Table 2: Toxicological Data for 2,4,5-T

ParameterValueSpeciesReference
NOAEL3 mg/kg/day-[8]
LOAEL10 mg/kg/day-[8]
LC50 (96 hours)350 mg/LRainbow trout[11]
LC50 (96 hours)355 mg/LCarp[11]
Dietary LC50 (8 days)2776 mg/kgBobwhite quail[11]
Experimental Protocols

The commercial synthesis of 2,4,5-T is typically achieved through the condensation of 2,4,5-trichlorophenol with chloroacetic acid under alkaline conditions.[8][13]

Materials:

  • 2,4,5-trichlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid (ClCH2COOH)

  • Hydrochloric acid (HCl) for acidification

  • Solvent (e.g., water)

Procedure:

  • Formation of Sodium 2,4,5-trichlorophenoxide: Dissolve 2,4,5-trichlorophenol in an aqueous solution of sodium hydroxide. This reaction forms the sodium salt of the phenol.

  • Condensation Reaction: Add chloroacetic acid to the solution of sodium 2,4,5-trichlorophenoxide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chloride on chloroacetic acid by the phenoxide ion.[13] Careful temperature control is crucial during this step to prevent the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[14]

  • Acidification: After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid. This protonates the carboxylate salt, leading to the precipitation of 2,4,5-trichlorophenoxyacetic acid.

  • Purification: The crude 2,4,5-T is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.

A method for synthesizing 2,4,5-trichlorophenol with minimal TCDD contamination involves the chlorination of 2,5-dichlorophenol.

Materials:

  • 2,5-dichlorophenol

  • Chlorine (Cl2)

  • Inert polar aprotic solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl3), if the solvent's dielectric constant is low

Procedure:

  • Reaction Setup: Dissolve 2,5-dichlorophenol in the chosen inert solvent in a reaction vessel. If required, add the Lewis acid catalyst.

  • Chlorination: Introduce chlorine gas into the reaction mixture. The reaction is carried out until the desired degree of chlorination is achieved, yielding 2,4,5-trichlorophenol.

  • Work-up: Quench the reaction by adding water or aqueous hydrochloric acid to deactivate the catalyst. The organic layer is separated, and the solvent can be removed by evaporation to recover the 2,4,5-trichlorophenol product.

Signaling Pathways and Workflows

2,4,5-T acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[13] It disrupts normal plant growth processes, leading to uncontrolled growth and eventually death in broad-leaved plants.[14]

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_4_5_T 2,4,5-T TIR1_AFB TIR1/AFB Receptor Complex 2_4_5_T->TIR1_AFB Binds to ABP1 Auxin Binding Protein 1 SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Ub->Aux_IAA Ubiquitination ARE Auxin Response Element (ARE) ARF->ARE Activates Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Results in

Caption: Auxin signaling pathway disruption by 2,4,5-T.

The following diagram illustrates the general workflow for the synthesis of 2,4,5-T.

Synthesis_Workflow Start Start Materials: 2,4,5-Trichlorophenol Chloroacetic Acid NaOH Step1 Dissolve 2,4,5-Trichlorophenol in NaOH solution Start->Step1 Step2 Add Chloroacetic Acid and Heat Step1->Step2 Decision Temperature > 160°C? Step2->Decision Side_Reaction TCDD Formation Decision->Side_Reaction Yes Step3 Cool and Acidify with HCl Decision->Step3 No Step4 Filter and Wash Crude 2,4,5-T Step3->Step4 Step5 Purify by Recrystallization Step4->Step5 End Pure 2,4,5-T Step5->End

Caption: Workflow for the synthesis of 2,4,5-T.

Part II: Trimesoyl Chloride (C9H3Cl3O3)

Trimesoyl chloride, with the IUPAC name benzene-1,3,5-tricarbonyl trichloride, is a reactive compound used as a monomer in the synthesis of polymers and in the formation of metal-organic frameworks (MOFs).[4]

Quantitative Data

Table 3: Physicochemical Properties of Trimesoyl Chloride

PropertyValueReference
IUPAC NameBenzene-1,3,5-tricarbonyl chloride[1]
Molecular FormulaC9H3Cl3O3[2]
Molecular Weight265.48 g/mol [4]
CAS Number4422-95-1[2]
AppearanceWhite to off-white crystalline solid[4]
Density1.574 g/cm³[5]
Boiling Point376.4 °C at 760 mmHg[5]
Flash Point159.1 °C[5]
Experimental Protocols

Trimesoyl chloride is synthesized from trimesic acid.

Materials:

  • Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

  • Thionyl chloride (SOCl2) or Phosgene (COCl2)

  • Anhydrous solvent (e.g., toluene)

  • Catalyst (e.g., dimethylformamide - DMF)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend trimesic acid in the anhydrous solvent.

  • Addition of Chlorinating Agent: Add an excess of thionyl chloride to the suspension, followed by a catalytic amount of DMF.

  • Reaction: The mixture is heated under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO2).

  • Isolation: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting solid is the crude trimesoyl chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum distillation.

Workflows

Trimesoyl chloride is a key monomer in the interfacial polymerization process to create thin-film composite membranes, commonly used in reverse osmosis.

Polyamide_Formation Phase1 Aqueous Phase: m-phenylenediamine (MPD) in water Step1 Saturate Support with Aqueous Phase Phase1->Step1 Phase2 Organic Phase: Trimesoyl Chloride (TMC) in hexane Step2 Contact with Organic Phase Phase2->Step2 Support Porous Support (e.g., Polysulfone) Support->Step1 Step1->Step2 Reaction Interfacial Polymerization at the interface Step2->Reaction Result Thin-Film Composite Polyamide Membrane Reaction->Result

Caption: Interfacial polymerization for polyamide membrane synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trimesoyl chloride (TMC). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile chemical intermediate. This document consolidates key data, outlines detailed experimental protocols for its synthesis and application, and presents visual workflows for critical processes.

Introduction to Trimesoyl Chloride

Trimesoyl chloride, systematically named benzene-1,3,5-tricarbonyl trichloride, is a highly reactive aromatic acyl chloride.[1] Its structure, featuring three acyl chloride groups attached to a central benzene ring, makes it a trifunctional monomer essential in the synthesis of polymers, particularly polyamides and polyesters, through interfacial polymerization.[1][2] This reactivity is fundamental to its primary application in the fabrication of high-performance reverse osmosis and nanofiltration membranes for water desalination, purification, and gas separation.[3][4] It also serves as a cross-linking agent and an intermediate in the synthesis of pharmaceuticals, metal-organic frameworks (MOFs), and other advanced materials.[1][2][4]

Physical and Chemical Properties

Trimesoyl chloride is typically a white to pale yellow crystalline solid or liquid, depending on the ambient temperature, with a pungent odor.[5] It is highly sensitive to moisture and reacts violently with water, decomposing into trimesic acid and hydrochloric acid.[3][5] This moisture sensitivity necessitates storage in a cool, dry, and well-ventilated environment under inert gas.[4]

Quantitative Physical Data

The following table summarizes the key physical properties of trimesoyl chloride.

PropertyValueSource(s)
CAS Number 4422-95-1[2][4][5][6]
Molecular Formula C₉H₃Cl₃O₃[3][5][6][7]
Molecular Weight 265.48 g/mol [3][8]
Appearance White to pale yellow solid or clear yellow liquid after melting[4][5][6]
Melting Point 32-38 °C (lit.)[2][3]
Boiling Point 180 °C at 16 mmHg (lit.)[2][3][4][6]
Density 1.487 g/mL at 25 °C (lit.)[2][3][4][6]
Flash Point >110 °C (>230 °F)[3][4][6]
Refractive Index 1.5945-1.5965[2][3]
Solubility Profile

Trimesoyl chloride's solubility is a critical factor in its application, particularly in interfacial polymerization processes.

SolventSolubilityNotesSource(s)
Water DecomposesReacts violently.[3]
Hexane SolubleCommonly used as the organic phase in interfacial polymerization. Solubility issues can arise, potentially due to hydrolysis from moisture.[9][10]
Toluene SolubleAn alternative organic solvent for interfacial polymerization.[10][11]
Dichloromethane Soluble[1]
Chloroform Soluble[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of trimesoyl chloride.

TechniqueData AvailabilitySource(s)
Infrared (IR) Spectroscopy Spectra available (FTIR, ATR-IR, Vapor Phase). Key peaks correspond to C=O and C-Cl stretching.[2][7][12][13]
Raman Spectroscopy FT-Raman spectra are available for this compound.[7][14]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR data in CDCl₃ are available.[2]
Mass Spectrometry (MS) Electron ionization mass spectra are available.[2][7][12]

Chemical Reactivity and Key Processes

The trifunctional nature of trimesoyl chloride dictates its reactivity, primarily centered around nucleophilic acyl substitution at its three carbonyl carbons.

Hydrolysis

Due to the presence of highly electrophilic acyl chloride groups, TMC is extremely susceptible to hydrolysis. Contact with water leads to a rapid, exothermic reaction yielding trimesic acid and corrosive hydrogen chloride gas. This reactivity underscores the need for stringent anhydrous handling and storage conditions.

Hydrolysis_Reaction TMC Trimesoyl Chloride (C₉H₃Cl₃O₃) Products Trimesic Acid (C₉H₆O₆) + 3 HCl (Hydrogen Chloride) TMC->Products Hydrolysis Water 3 H₂O (Water) Water->Products

Caption: Reaction pathway for the hydrolysis of trimesoyl chloride.

Interfacial Polymerization

The most significant application of trimesoyl chloride is as a monomer in interfacial polymerization to form thin-film composite (TFC) membranes.[15] In this process, an aqueous solution containing a diamine monomer (e.g., m-phenylenediamine, MPD) is brought into contact with an immiscible organic solution of trimesoyl chloride.[9][15] The polymerization reaction occurs rapidly at the interface of the two liquids, forming a thin, dense, and highly cross-linked polyamide layer. This layer acts as the selective barrier in membrane separation processes.

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase MPD m-Phenylenediamine (MPD) in Water Interface Interface Reaction (Polycondensation) MPD->Interface TMC Trimesoyl Chloride (TMC) in Hexane TMC->Interface Membrane Cross-linked Polyamide Layer Interface->Membrane Forms

Caption: Interfacial polymerization of TMC and MPD to form a polyamide membrane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of trimesoyl chloride and its use in fabricating a polyamide membrane.

Synthesis of Trimesoyl Chloride from Trimesic Acid

This protocol describes a common laboratory-scale synthesis of trimesoyl chloride via the chlorination of trimesic acid using thionyl chloride.

Workflow Diagram:

Synthesis_Workflow start Start reactants Combine Trimesic Acid, Thionyl Chloride, and Catalyst (e.g., DMF) in a reaction flask. start->reactants reflux Heat mixture to reflux (e.g., 60-85 °C) for 5-15 hours until gas evolution ceases. reactants->reflux distill1 Remove excess Thionyl Chloride via distillation. reflux->distill1 distill2 Purify product via vacuum distillation. distill1->distill2 product Collect pure Trimesoyl Chloride. distill2->product end End product->end

Caption: General workflow for the synthesis of trimesoyl chloride.

Methodology:

  • Reactant Charging: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add trimesic acid.[16][17]

  • Solvent and Catalyst Addition: Add an excess of thionyl chloride (molar ratio of trimesic acid to thionyl chloride can range from 1:3.5 to 1:10).[16] Add a catalytic amount of N,N-dimethylformamide (DMF) or another suitable catalyst like ferric chloride.[16][18] An inert solvent such as ethylene dichloride may also be used.[17]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) with stirring.[16] The reaction is complete when the evolution of gas (HCl and SO₂) ceases, which typically takes 5 to 15 hours.[16]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation, possibly under reduced pressure.[16][17]

    • The crude trimesoyl chloride is then purified by vacuum distillation (e.g., at 180 °C / 16 mmHg) to yield the final product.[16][17]

Fabrication of a Polyamide TFC Membrane via Interfacial Polymerization

This protocol outlines the procedure for forming a polyamide membrane on a porous support, a standard application for trimesoyl chloride.

Methodology:

  • Support Preparation: A porous support membrane (e.g., polysulfone) is washed and prepared for coating.[15]

  • Aqueous Phase Application: The support membrane is immersed in an aqueous solution of m-phenylenediamine (MPD) (e.g., 2-3 wt%) for a set duration (e.g., 2-5 minutes).[15][19]

  • Excess Monomer Removal: After immersion, the excess MPD solution is removed from the membrane surface using a rubber roller or air knife to ensure a uniform, thin layer of the aqueous phase.[15]

  • Organic Phase Contact (Polymerization): The MPD-saturated support is then brought into contact with an organic solution of trimesoyl chloride (e.g., 0.1-0.23 wt% in n-hexane) for a short reaction time (e.g., 1-3 minutes).[9][15] The polymerization reaction occurs instantly at the interface.

  • Post-Treatment: The resulting thin-film composite membrane is rinsed with a pure organic solvent (e.g., hexane) to remove unreacted TMC and byproducts.[15] It may then undergo a heat treatment step (e.g., at 60 °C for 1 minute) to further cross-link the polymer and improve membrane stability.[15]

Safety and Handling

Trimesoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation CorrosiveDangerH314: Causes severe skin burns and eye damage.[5][7][11]
Corrosive to Metals CorrosiveDangerH290: May be corrosive to metals.[5][11]
Acute Toxicity, Oral Exclamation MarkWarningH302: Harmful if swallowed.[7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[20][21]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[20]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and impervious clothing to prevent skin contact.[5][20]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge for acid gases and organic vapors.[20]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[20]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][20]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][20]

Conclusion

Trimesoyl chloride is a pivotal chemical intermediate with a unique set of physical and chemical properties that make it indispensable in materials science, particularly for the fabrication of advanced separation membranes. Its high reactivity, governed by three acyl chloride groups, allows for the formation of highly cross-linked polymer networks. However, this same reactivity, especially its sensitivity to moisture, necessitates rigorous handling and storage protocols to ensure safety and maintain its chemical integrity. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and industrial applications.

References

Synthesis of Trimesoyl Chloride from Trimesic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimesoyl chloride from trimesic acid, a critical process for the creation of various polymers and pharmaceutical intermediates. The document details the prevalent synthesis pathways, experimental protocols, and quantitative data to support laboratory and industrial applications.

Introduction

Trimesoyl chloride, also known as 1,3,5-benzenetricarbonyl chloride, is a highly reactive trifunctional molecule widely used in the synthesis of polyamides, dendrimers, and other high-performance polymers.[1][2][3] Its planar structure and three acyl chloride groups make it an ideal monomer for creating cross-linked and branched polymeric structures. The most common and industrially viable method for its synthesis involves the chlorination of trimesic acid. This guide focuses on the primary synthetic route using thionyl chloride, with mention of alternative chlorinating agents.

Synthesis Pathway: Chlorination of Trimesic Acid

The core of the synthesis is the conversion of the carboxylic acid groups of trimesic acid into acyl chloride groups. This is typically achieved by reacting trimesic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂). The general reaction is as follows:

C₆H₃(COOH)₃ + 3 SOCl₂ → C₆H₃(COCl)₃ + 3 SO₂ + 3 HCl

This reaction is often facilitated by a catalyst to increase the reaction rate and yield.[4][5] The excess chlorinating agent, which can also serve as a solvent, is typically removed by distillation after the reaction is complete.[4][6]

SynthesisFlow TrimesicAcid Trimesic Acid (C₆H₃(COOH)₃) ReactionMixture Reaction Mixture TrimesicAcid->ReactionMixture ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride) ChlorinatingAgent->ReactionMixture Catalyst Catalyst (Optional) Catalyst->ReactionMixture Heating Heating & Stirring ReactionMixture->Heating Reaction Purification Purification (Distillation) Heating->Purification Crude Product TrimesoylChloride Trimesoyl Chloride (C₆H₃(COCl)₃) Purification->TrimesoylChloride Pure Product

Caption: General workflow for the synthesis of trimesoyl chloride.

Experimental Protocols

The following protocols are based on established methods for the synthesis of trimesoyl chloride using thionyl chloride.

This method utilizes thionyl chloride as both the reactant and the solvent, with a catalyst to drive the reaction.

Materials:

  • Trimesic acid

  • Thionyl chloride (SOCl₂)

  • Catalyst (e.g., N,N-dimethylformamide (DMF), pyridine, ferric chloride)[4][5]

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, add trimesic acid and the catalyst.

  • Add an excess of thionyl chloride. The molar ratio of thionyl chloride to trimesic acid can range from 3.5:1 to 10:1.[4]

  • Heat the mixture with stirring to a temperature between 60°C and 80°C.[4]

  • Maintain the reaction at this temperature for 5 to 15 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, increase the temperature to distill off the excess thionyl chloride.[4]

  • The crude trimesoyl chloride is then purified by vacuum distillation.[4][6]

This protocol introduces a solvent and a phase transfer catalyst to facilitate the reaction under milder conditions.[7]

Materials:

  • Trimesic acid

  • Thionyl chloride (SOCl₂)

  • Phase transfer catalyst (e.g., pyridine)[7]

  • Solvent (e.g., ethyl acetate, chlorobenzene, toluene)[7]

Procedure:

  • Add trimesic acid, the solvent, and the phase transfer catalyst to a reaction flask.[7]

  • Heat the mixture to reflux (temperature will depend on the solvent).

  • Slowly add thionyl chloride to the reaction mixture. A typical molar ratio of trimesic acid to thionyl chloride is 1:3.[7]

  • Continue refluxing for a specified period (e.g., 2 hours) until the reaction is complete.[7]

  • After completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.[7]

  • Purify the resulting trimesoyl chloride by vacuum distillation to obtain the final product.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for Trimesoyl Chloride Synthesis

Chlorinating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Thionyl ChlorideUnspecifiedNone70-90695.4199.81[4]
Thionyl ChlorideUnspecifiedNone60-901596.0499.67[4]
Thionyl ChloridePhase TransferEthyl Acetate100 (reflux)296.5899.43[7]
Thionyl ChlorideFerric TrichlorideNone78-1050.3-4High-[5]
TriphosgeneImidazole/DMFTetrahydrofuranRoom Temp.-88>99.2[1]

Table 2: Reagent Quantities from a Representative Protocol [7]

ReagentMass/VolumeMolesMolar Ratio
Trimesic Acid30 g~0.1431
Thionyl Chloride50 g (30.5 mL)~0.420~2.94
Pyridine (Catalyst)0.1 g--
Ethyl Acetate (Solvent)50 mL--

Alternative Synthesis Pathways

While thionyl chloride is the most common reagent, other chlorinating agents can be used.

  • Oxalyl Chloride: Often used with a DMF catalyst, oxalyl chloride is a milder and more selective reagent than thionyl chloride.[8][9][10] The byproducts (CO₂ and CO) are gaseous, which simplifies purification.

  • Triphosgene: This solid reagent can be used at room temperature, but it is highly toxic and can decompose into phosgene, requiring stringent safety precautions.[1]

  • Phosphorus Pentachloride: This reagent can also be used, but the reaction may produce more impurities that are difficult to separate, and the yields are generally lower.[4]

AlternativeReagents cluster_main Synthesis of Trimesoyl Chloride TrimesicAcid Trimesic Acid TrimesoylChloride Trimesoyl Chloride ThionylChloride Thionyl Chloride (Most Common) OxalylChloride Oxalyl Chloride (Milder) Triphosgene Triphosgene (Room Temp., Toxic) PCl5 Phosphorus Pentachloride (More Impurities) ThionylChloride->TrimesoylChloride  + Catalyst OxalylChloride->TrimesoylChloride  + DMF Triphosgene->TrimesoylChloride  + Catalyst PCl5->TrimesoylChloride

Caption: Alternative reagents for the chlorination of trimesic acid.

Purification and Characterization

The primary method for purifying trimesoyl chloride is vacuum distillation .[4][6][7] This is effective for separating the product from less volatile impurities and any remaining catalyst. The boiling point of trimesoyl chloride is approximately 180°C at 16 mmHg.

Characterization of the final product can be performed using standard analytical techniques:

  • Chromatography (GC/HPLC): To determine purity.[4][7]

  • Melting Point: The reported melting point is in the range of 32-38°C.

  • Spectroscopy (FTIR, NMR): To confirm the chemical structure, specifically the presence of the acyl chloride carbonyl stretch in the IR spectrum and the aromatic proton signals in the NMR spectrum.

Safety Considerations

  • Chlorinating Agents: Thionyl chloride, oxalyl chloride, and triphosgene are corrosive and toxic. They react violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Byproducts: The reactions evolve toxic and corrosive gases such as SO₂, HCl, and CO. These should be neutralized using a suitable scrubbing system (e.g., a sodium hydroxide solution).

  • Trimesoyl Chloride: The product itself is a reactive acyl chloride and should be handled with care, as it is a lachrymator and can cause irritation to the skin, eyes, and respiratory system.[2] It is also sensitive to moisture.

This guide provides a foundational understanding of the synthesis of trimesoyl chloride from trimesic acid. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

The Pivotal Role of Trimesoyl Chloride in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimesoyl chloride (TMC), a trifunctional acyl chloride, stands as a cornerstone in modern polymer chemistry, primarily recognized for its critical role as a cross-linking agent in the synthesis of high-performance polymers.[1] Its unique molecular structure, featuring three reactive acyl chloride groups on a benzene ring, enables the formation of highly stable, intricately networked polymers with tailored properties.[1][2] This technical guide delves into the core applications of trimesoyl chloride in polymer chemistry, offering insights into synthesis methodologies, quantitative performance data, and the fundamental chemical principles that underpin its utility.

Core Application: Thin-Film Composite Membranes for Separation Processes

The most prominent application of trimesoyl chloride is in the fabrication of thin-film composite (TFC) membranes, which are central to a variety of separation technologies, including reverse osmosis (RO), nanofiltration (NF), and gas separation.[3][4][5] These membranes are typically composed of a thin, selective polyamide layer formed on top of a porous support. Trimesoyl chloride is the key monomer used to create this highly cross-linked and selective polyamide layer through a process called interfacial polymerization.[6][7]

Interfacial Polymerization: The Synthetic Bedrock

Interfacial polymerization is a rapid and efficient method for producing thin polymer films at the interface of two immiscible liquids. In the context of TFC membrane synthesis, an aqueous solution containing an amine monomer (e.g., m-phenylenediamine (MPD) or piperazine (PIP)) is first deposited onto a porous support.[7][8][9] Subsequently, the support is immersed in an organic solvent (e.g., hexane) containing trimesoyl chloride. The polymerization reaction occurs instantaneously at the interface, forming a dense, cross-linked polyamide layer.

Caption: Workflow for Thin-Film Composite Membrane Fabrication.

The Chemistry of Polyamide Formation

The reaction between the acyl chloride groups of trimesoyl chloride and the amine groups of the co-monomer results in the formation of robust amide linkages. The trifunctional nature of TMC is crucial for creating a three-dimensional, cross-linked network, which imparts the membrane with its selective properties and mechanical stability.[1]

Polyamide_Formation TMC Trimesoyl Chloride (TMC) Polyamide Cross-linked Polyamide Network TMC->Polyamide Reacts with Diamine Diamine Monomer (e.g., MPD) Diamine->Polyamide Reacts with HCl HCl (byproduct) Polyamide->HCl Releases

Caption: Reaction of TMC and a Diamine to Form a Polyamide.

Quantitative Performance Data

The choice of amine monomer and the conditions of the interfacial polymerization reaction significantly influence the performance of the resulting TFC membrane. The following tables summarize key performance data for membranes synthesized using trimesoyl chloride with different amine monomers.

Table 1: Performance of TFC Membranes in Reverse Osmosis
Amine MonomerTMC Concentration (wt%)Water Flux (L·m⁻²·h⁻¹)NaCl Rejection (%)Reference
m-Phenylenediamine (MPD)0.05->99.5[7][9]
m-Phenylenediamine (MPD)-42 ± 399.6 ± 0.1[7]
Table 2: Performance of TFC Membranes in Nanofiltration for Dye Desalination
Amine MonomerPure Water Flux (L·m⁻²·h⁻¹)Dye Rejection (%)NaCl Rejection (%)Reference
1,4-Cyclohexanediamine (CHD)192.13 ± 7.1199.92 ± 0.1015.46 ± 1.68[10]
Ethylenediamine (EDA)--Lower than TFCCHD[10]
p-Phenylenediamine (PPD)---[10]

Advanced Applications: Beyond Conventional Membranes

The versatility of trimesoyl chloride extends beyond traditional polyamide membranes. Recent research has focused on its use in modifying advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) to enhance their performance in separation applications.

Modification of Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with well-defined structures.[11] However, their intrinsic pore sizes can sometimes be too large for applications like desalination. Trimesoyl chloride can be used to cross-link the COF structure, effectively reducing the pore size and "stitching" defects within the framework.[12][13] This in-situ cross-linking with TMC has been shown to dramatically increase the salt rejection of COF-based membranes from negligible levels to over 93%.[12][14]

COF_Modification cluster_before Before Modification cluster_after After Modification COF Covalent Organic Framework (COF) Large Pores Defects Modified_COF TMC Cross-linked COF Reduced Pore Size Stitched Defects COF->Modified_COF Cross-linking TMC Trimesoyl Chloride

Caption: Modification of a COF with Trimesoyl Chloride.

Experimental Protocols

General Protocol for Thin-Film Composite (TFC) Membrane Synthesis via Interfacial Polymerization

This protocol provides a general methodology for the fabrication of a polyamide TFC membrane using trimesoyl chloride and an amine monomer.

Materials:

  • Porous support membrane (e.g., polysulfone)

  • Amine monomer (e.g., m-phenylenediamine, piperazine)

  • Deionized (DI) water

  • Trimesoyl chloride (TMC)

  • Anhydrous organic solvent (e.g., n-hexane)

  • Rubber roller

  • Oven

Procedure:

  • Aqueous Solution Preparation: Prepare an aqueous solution of the desired amine monomer (e.g., 2% w/v m-phenylenediamine in DI water).

  • Support Saturation: Immerse the porous support membrane in the aqueous amine solution for a specified duration (e.g., 2 minutes).

  • Excess Solution Removal: Remove the support from the amine solution and gently roll a rubber roller over the surface to remove excess droplets.

  • Organic Solution Preparation: Prepare a solution of trimesoyl chloride in the organic solvent (e.g., 0.1% w/v TMC in n-hexane).[8]

  • Interfacial Polymerization: Pour the TMC solution onto the amine-saturated support surface and allow the reaction to proceed for a set time (e.g., 1 minute).[8]

  • Post-Treatment:

    • Decant the excess TMC solution.

    • Wash the membrane surface thoroughly with the pure organic solvent to remove unreacted TMC.

    • Heat-cure the membrane in an oven at a specific temperature and duration (e.g., 60°C for 10 minutes) to further cross-link the polyamide layer.[8]

  • Storage: Store the fabricated membrane in DI water until further use.

Conclusion

Trimesoyl chloride remains an indispensable building block in polymer chemistry, particularly for the creation of high-performance separation membranes. Its ability to form highly cross-linked polyamide networks through interfacial polymerization is fundamental to the success of reverse osmosis and nanofiltration technologies.[3][4] The ongoing exploration of its use in modifying advanced materials like COFs and MOFs signals a promising future for the development of next-generation separation and purification technologies.[11][12] The precise control over polymer architecture afforded by trimesoyl chloride will continue to drive innovation in materials science and related fields.

References

An In-depth Technical Guide on the Reactivity of 1,3,5-Benzenetricarbonyl Trichloride with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive trifunctional acid chloride. Its reaction with water is a vigorous and exothermic hydrolysis that proceeds rapidly to form 1,3,5-benzenetricarboxylic acid (trimesic acid) and hydrogen chloride. This reaction is of significant interest in various fields, particularly in the formation of polyamide thin-film composite membranes used in reverse osmosis and nanofiltration for water purification.[1] This technical guide provides a comprehensive overview of the core principles governing this reaction, including the underlying mechanism, kinetics, and a detailed experimental protocol for its controlled execution and analysis.

Physicochemical Properties of Reactant and Product

A summary of the key physicochemical properties of this compound and its hydrolysis product, trimesic acid, is presented below.

PropertyThis compound1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)
Synonyms Trimesoyl chloride, Benzene-1,3,5-tricarbonyl chlorideTrimesic acid, Benzene-1,3,5-tricarboxylic acid
CAS Number 4422-95-1554-95-0
Molecular Formula C₉H₃Cl₃O₃C₉H₆O₆
Molecular Weight 265.48 g/mol 210.14 g/mol
Appearance White to pale yellow solid or liquidColorless solid
Melting Point 32-38 °C374-376 °C (decomposes)
Boiling Point 180 °C at 16 mmHgNot applicable
Solubility Soluble in chloroform and toluene; reacts with waterSoluble in water, ethanol, and ether
pKa Not applicablepKa1 = 3.12, pKa2 = 3.89, pKa3 = 4.70[2]

Reaction Mechanism and Kinetics

The reaction of this compound with water is a classic example of nucleophilic acyl substitution, proceeding through a nucleophilic addition-elimination mechanism.[3][4]

Reaction Pathway

The hydrolysis occurs in a stepwise manner at each of the three acyl chloride groups. The highly electrophilic carbonyl carbon is attacked by the nucleophilic oxygen atom of a water molecule. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and hydrogen chloride.

hydrolysis_pathway cluster_products reactant 1,3,5-Benzenetricarbonyl Trichloride intermediate1 Tetrahedral Intermediate (First Hydrolysis) reactant->intermediate1 + H₂O product1 1-Carboxy-3,5-bis(chloroformyl)benzene intermediate1->product1 - HCl intermediate2 Tetrahedral Intermediate (Second Hydrolysis) product1->intermediate2 + H₂O product2 1,3-Dicarboxy-5-(chloroformyl)benzene intermediate2->product2 - HCl intermediate3 Tetrahedral Intermediate (Third Hydrolysis) product2->intermediate3 + H₂O final_product 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) intermediate3->final_product - HCl water + 3 H₂O hcl + 3 HCl

Stepwise hydrolysis of this compound.
Kinetics

The table below presents kinetic data for the hydrolysis of terephthaloyl chloride, which can be considered representative for estimating the reactivity of this compound.

CompoundpHTemperature (°C)Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹)Half-life (t₁/₂) (min)
Terephthaloyl Chloride4.00530 - 11001.2 - 2.2
Terephthaloyl Chloride7.00530 - 11001.2 - 2.2
Terephthaloyl Chloride9.00530 - 11001.2 - 2.2

Data adapted from studies on terephthaloyl chloride hydrolysis.[7]

The reaction rate is influenced by factors such as temperature, pH, and the presence of catalysts. The hydrolysis is generally faster at higher temperatures and pH values.

Experimental Protocol: Controlled Hydrolysis and Product Isolation

This protocol outlines a method for the controlled hydrolysis of this compound to synthesize and isolate trimesic acid.

Materials and Reagents
  • This compound (≥98%)

  • Dioxane (anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1,3,5-benzenetricarbonyl trichloride in anhydrous dioxane start->dissolve cool Cool the solution in an ice bath dissolve->cool add_water Add deionized water dropwise with vigorous stirring cool->add_water warm Allow the reaction mixture to warm to room temperature add_water->warm reflux Heat the mixture to reflux to ensure complete hydrolysis warm->reflux neutralize Cool and neutralize with sodium bicarbonate solution reflux->neutralize acidify Acidify with concentrated HCl to precipitate trimesic acid neutralize->acidify isolate Isolate the precipitate by vacuum filtration acidify->isolate wash Wash the solid with cold deionized water isolate->wash dry Dry the product under vacuum wash->dry characterize Characterize the product (e.g., melting point, NMR, IR) dry->characterize end End characterize->end

Workflow for the hydrolysis of this compound.
Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of this compound in anhydrous dioxane.

  • Hydrolysis: Cool the flask in an ice bath. While stirring vigorously, add deionized water dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Completion of Reaction: After the addition of water is complete, remove the ice bath and allow the mixture to warm to room temperature. To ensure complete hydrolysis of all three acyl chloride groups, attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature. Carefully neutralize the generated HCl by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Then, acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the trimesic acid.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying and Characterization: Dry the purified trimesic acid in a vacuum oven. The final product can be characterized by determining its melting point and by spectroscopic methods such as NMR and IR to confirm its identity and purity.

Applications in Drug Development and Materials Science

The reactivity of this compound with water and other nucleophiles is fundamental to its application in several areas:

  • Membrane Technology: The most prominent application is in the interfacial polymerization with amines to form thin-film composite membranes. The controlled hydrolysis of the acyl chloride groups is a competing reaction that influences the properties of the resulting polyamide layer.[1]

  • Polymer Synthesis: It serves as a trifunctional monomer for the synthesis of highly cross-linked polymers, such as polyesters and polyamides, with enhanced thermal and chemical stability.

  • Drug Delivery and Formulation: The carboxylic acid groups of the resulting trimesic acid can be functionalized to create dendrimers and other polymeric structures for drug delivery applications.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The reaction of this compound with water is a rapid and exothermic hydrolysis that is central to its utility in various scientific and industrial applications. A thorough understanding of the reaction mechanism, kinetics, and experimental control is crucial for its effective use in the synthesis of advanced materials and for potential applications in the pharmaceutical sciences. This guide provides a foundational overview to aid researchers in harnessing the unique reactivity of this important chemical intermediate.

References

A Comprehensive Technical Guide to 1,3,5-Benzenetricarbonyl Trichloride (Trimesoyl Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3,5-Benzenetricarbonyl trichloride, a pivotal chemical intermediate in advanced materials science and synthetic chemistry. This document details its chemical identity, physical and chemical properties, key applications, and detailed experimental protocols for its primary uses.

Chemical Identity and Synonyms

This compound is a trifunctional acid chloride that serves as a versatile building block in the synthesis of a wide array of molecular architectures. Its unique C3 symmetry makes it an ideal monomer for creating highly cross-linked and well-defined polymers and nanomaterials.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name benzene-1,3,5-tricarbonyl trichloride
CAS Number 4422-95-1
Molecular Formula C₉H₃Cl₃O₃
Molecular Weight 265.48 g/mol
Primary Synonym Trimesoyl chloride (TMC)

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Table 2: Synonyms for this compound [1][2][3][4][5]

Synonym
Trimesoyl chloride
1,3,5-Benzenetricarboxylic acid chloride
Trimesic acid trichloride
Benzene-1,3,5-tricarbonyl chloride
1,3,5-Benzenetricarbonyl chloride
1,3,5-Tris(chlorocarbonyl)benzene
Benzene-1,3,5-tricarboxylic acid trichloride
Trimesoyl trichloride

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various synthetic procedures.

Table 3: Physicochemical Properties of this compound

PropertyValue
Appearance White to slightly pale yellow crystal or lump
Melting Point 32-38 °C
Boiling Point 180 °C at 16 mmHg
Density 1.487 g/mL at 25 °C
Flash Point >110 °C (>230 °F)
Solubility Decomposes in water. Soluble in many organic solvents.

Health and Safety Information

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 4: GHS Hazard Information for this compound

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reacts violently with water.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Core Applications and Experimental Protocols

The trifunctional nature of this compound makes it a cornerstone monomer in the fabrication of advanced materials. Its primary applications are in the synthesis of polyamide membranes for separation processes, dendrimers for various applications including drug delivery, and covalent organic frameworks for catalysis and adsorption.

Synthesis of Polyamide Thin-Film Composite Membranes for Desalination and Nanofiltration

The most prominent application of this compound is in the interfacial polymerization reaction with diamines to form the active layer of thin-film composite membranes. These membranes are the gold standard in reverse osmosis and nanofiltration technologies.

This protocol describes the fabrication of a polyamide thin-film composite membrane on a porous polysulfone support.

  • Support Preparation: A microporous polysulfone support membrane is first immersed in deionized water for at least one hour to ensure complete wetting.

  • Aqueous Amine Solution: An aqueous solution of an amine monomer, typically 2% w/v m-phenylenediamine (MPD) or piperazine (PIP), is prepared.

  • Amine Saturation: The polysulfone support is removed from the water, and excess water is removed from the surface. The support is then immersed in the aqueous amine solution for approximately 2-5 minutes.

  • Removal of Excess Amine: The support is removed from the amine solution, and the excess solution is carefully removed from the surface using a soft rubber roller or an air knife.

  • Interfacial Polymerization: The amine-saturated support is then immersed in a solution of 0.1% w/v this compound in a non-polar organic solvent (e.g., hexane or Isopar) for 1-3 minutes. The polymerization reaction occurs at the interface of the two immiscible liquids.

  • Post-Treatment: The resulting polyamide membrane is removed from the organic solution and heat-cured in an oven at a temperature of 60-80°C for 5-10 minutes to enhance cross-linking and membrane stability.

  • Storage: The final membrane is thoroughly rinsed with deionized water and stored in a water bath until use.

Interfacial_Polymerization_Workflow cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase cluster_polymerization Polymerization & Post-Treatment amine_solution Prepare Amine Solution (e.g., MPD in water) support_prep Immerse Porous Support amine_solution->support_prep remove_excess_amine Remove Excess Amine Solution support_prep->remove_excess_amine polymerization Interfacial Polymerization remove_excess_amine->polymerization tmc_solution Prepare TMC Solution (in organic solvent) tmc_solution->polymerization heat_curing Heat Curing polymerization->heat_curing storage Rinsing & Storage heat_curing->storage

Caption: Workflow for Polyamide Membrane Synthesis via Interfacial Polymerization.

Synthesis of Dendrimers

This compound is an excellent core molecule for the divergent synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery, catalysis, and materials science.

This protocol outlines the synthesis of a first-generation polyester dendrimer using this compound as the core.

  • Reaction Setup: A solution of a hydroxyl-containing monomer with a protected functional group (e.g., 3,5-dihydroxybenzyl alcohol with protected hydroxyls) is prepared in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Core Solution: A solution of this compound in THF is prepared separately.

  • Reaction: The this compound solution is added dropwise to the stirred solution of the protected hydroxyl monomer at room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl byproduct. The reaction is typically stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrochloride salt. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the protected first-generation dendrimer.

  • Deprotection: The protecting groups on the peripheral hydroxyl groups are removed according to standard literature procedures to yield the final first-generation polyester dendrimer.

Dendrimer_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis tmc_core TMC Core Solution (in THF) reaction Reaction with Base (e.g., Pyridine) tmc_core->reaction monomer Protected Monomer Solution (e.g., dihydroxybenzyl alcohol in THF) monomer->reaction purification Work-up & Purification (Filtration, Chromatography) reaction->purification deprotection Deprotection of Peripheral Groups purification->deprotection final_product First-Generation Dendrimer deprotection->final_product COF_Synthesis_Workflow cluster_setup Reaction Setup cluster_synthesis Synthesis & Activation monomer_prep Prepare Monomers (from TMC derivative & comonomer) reaction_mixture Create Reaction Mixture (in solvothermal vessel) monomer_prep->reaction_mixture solvothermal Solvothermal Reaction (Heating for several days) reaction_mixture->solvothermal isolation Isolate & Wash COF solvothermal->isolation activation Activate COF (Solvent exchange & vacuum) isolation->activation final_cof Crystalline COF activation->final_cof

References

Early Research on Trimesoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on trimesoyl chloride (TMC), a pivotal molecule in the realms of polymer chemistry, materials science, and, more recently, drug delivery systems. Trimesoyl chloride, systematically named 1,3,5-benzenetricarbonyl trichloride, is a highly reactive trifunctional molecule that has been a cornerstone in the development of advanced polymers and membranes. This document provides a comprehensive overview of its early synthesis, characterization, and applications, with a focus on the detailed experimental protocols and quantitative data extracted from seminal patents and early literature.

Core Synthesis Methodologies

Early research primarily focused on the conversion of trimesic acid (1,3,5-benzenetricarboxylic acid) to trimesoyl chloride. The most prevalent and well-documented methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and, later, triphosgene.

Synthesis via Thionyl Chloride

The reaction of trimesic acid with thionyl chloride is a classic and widely adopted method for the preparation of trimesoyl chloride. Early patents, notably a 1968 patent by Hamel, Scigliano, and Weylau, provide a detailed account of this process.[1] The reaction proceeds by the substitution of the hydroxyl groups of the carboxylic acid with chloride ions, with thionyl chloride serving as the chlorinating agent.

Reaction Pathway:

G trimesic_acid Trimesic Acid (C₉H₆O₆) trimesoyl_chloride Trimesoyl Chloride (C₉H₃Cl₃O₃) trimesic_acid->trimesoyl_chloride + 3 SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->trimesoyl_chloride byproducts SO₂ + HCl trimesoyl_chloride->byproducts releases

Figure 1: Synthesis of Trimesoyl Chloride from Trimesic Acid and Thionyl Chloride.

Experimental Protocol (Based on Hamel et al., 1968): [1]

A detailed experimental protocol derived from early patent literature involves the following steps:

  • Reactant Charging: Solid trimesic acid and thionyl chloride are mixed in a suitable glass-lined reactor. An excess of thionyl chloride is often used to serve as both a reactant and a solvent.

  • Catalyst Addition: A catalyst, such as ferric chloride (FeCl₃), is introduced to the reaction mixture. The catalyst is typically added in small increments.

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 78°C to 105°C with vigorous agitation.[1] The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases indicates the progress of the reaction. The reaction is typically run for a period ranging from 0.3 to 4 hours.[1]

  • Product Isolation and Purification: Upon completion, the excess thionyl chloride is removed by distillation. The crude trimesoyl chloride can then be purified by vacuum distillation.

Quantitative Data from Early Syntheses with Thionyl Chloride:

ParameterValueSource
Reactants Trimesic Acid, Thionyl Chloride[1]
Catalyst Ferric Chloride or Ferric Chloride-Nitromethane Complex[1]
Catalyst Loading 0.1 to 1.5 wt% based on trimesic acid[1]
Thionyl Chloride Stoichiometry Stoichiometric up to 10 mole % excess[1]
Reaction Temperature 78°C to 105°C[1]
Reaction Time 0.3 to 4 hours[1]
Purity (Post-distillation) > 99.5%[2]
Yield (Optimized) > 95%[2]
Synthesis via Triphosgene

A later development in the synthesis of trimesoyl chloride involves the use of triphosgene (bis(trichloromethyl) carbonate) as the chlorinating agent. This method offers the advantage of using a solid reagent, which can be easier to handle than fuming thionyl chloride.

Experimental Workflow:

G start Start mix Mix Trimesic Acid, Triphosgene, Catalyst, and Solvent start->mix react React at Room Temperature mix->react filter Filter Reaction Mixture react->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Distillation evaporate->purify end End purify->end

Figure 2: General Experimental Workflow for Trimesoyl Chloride Synthesis using Triphosgene.

Quantitative Data for Triphosgene-based Synthesis:

ParameterValue
Reactants Trimesic Acid, Triphosgene
Catalyst Imidazole/DMF
Solvent Tetrahydrofuran
Reaction Temperature Room Temperature
Yield 88%
Purity > 99.2%
Melting Point 32.5 - 33.6°C

Physical and Spectroscopic Properties

The characterization of trimesoyl chloride is crucial for its application in polymerization and materials synthesis.

Physical Properties:

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid or solid[3]
Molecular Formula C₉H₃Cl₃O₃[4]
Molecular Weight 265.48 g/mol [4]
Melting Point 32-38 °C[4]
Boiling Point 180 °C at 16 mmHg[4]
Density 1.487 g/mL at 25 °C[4]
Solubility Soluble in chloroform, dichloromethane; reacts with water[3]

Spectroscopic Data:

While early papers often lacked detailed spectroscopic data, modern analytical techniques have fully characterized trimesoyl chloride. This data is provided here for completeness and as a reference for researchers.

  • Infrared (IR) Spectroscopy: The IR spectrum of trimesoyl chloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride group, typically found in the region of 1750-1780 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet is observed for the three aromatic protons, typically in the region of 8.5-9.0 ppm.

    • ¹³C NMR: Resonances for the carbonyl carbon are observed around 167 ppm, and the aromatic carbons appear in the 130-140 ppm range.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 264, along with characteristic isotopic peaks for the three chlorine atoms.

Early Applications

The primary early application of trimesoyl chloride, and one that continues to be of immense importance, is its use as a monomer in interfacial polymerization. Its trifunctional nature allows for the formation of highly cross-linked polymer networks.

Interfacial Polymerization for Membrane Formation:

Trimesoyl chloride is a key component in the fabrication of thin-film composite (TFC) membranes, which are widely used in reverse osmosis (RO) and nanofiltration (NF) for water desalination and purification.[5] In this process, an aqueous solution of a diamine monomer (e.g., m-phenylenediamine) is brought into contact with an organic solution of trimesoyl chloride. The polymerization reaction occurs rapidly at the interface of the two immiscible liquids, forming a thin, dense, and highly cross-linked polyamide layer on a porous support.

Logical Relationship in Membrane Formation:

G TMC Trimesoyl Chloride (in organic phase) Interface Liquid-Liquid Interface TMC->Interface Diamine Diamine Monomer (in aqueous phase) Diamine->Interface Polymerization Interfacial Polymerization Interface->Polymerization Polyamide Cross-linked Polyamide Layer Polymerization->Polyamide Membrane Thin-Film Composite Membrane Polyamide->Membrane

Figure 3: Logical Flow of Thin-Film Composite Membrane Formation using Trimesoyl Chloride.

This guide provides a foundational understanding of the early research into trimesoyl chloride, offering valuable insights for researchers and professionals working in fields that utilize this versatile chemical building block. The detailed protocols and compiled data serve as a practical resource for laboratory synthesis and further investigation.

References

Spectroscopic Analysis of 1,3,5-Benzenetricarbonyl Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Benzenetricarbonyl trichloride (also known as trimesoyl chloride), a key reagent in the synthesis of dendrimers, covalent organic frameworks, and other advanced materials. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the this compound molecule, its NMR spectra are relatively simple and highly characteristic.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.9 - 9.1SingletAromatic C-H

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~132 - 135Aromatic C-H
~138 - 140Aromatic C-COCl
~166 - 168Carbonyl C=O

Note: Definitive peak assignments for the aromatic carbons may require advanced 2D NMR techniques. The carbonyl carbon signal is typically of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the very strong absorption of the carbonyl (C=O) stretching vibration, which is characteristic of acid chlorides and appears at a high wavenumber.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000Weak - MediumAromatic C-H Stretch
~1790 - 1750Very StrongC=O Stretch (Acid Chloride)
~1600, ~1450Medium - StrongAromatic C=C Ring Stretch
~900 - 850StrongC-H Out-of-plane Bending
~750 - 700StrongC-Cl Stretch

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat, solution, or solid phase).

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Caution: this compound is moisture-sensitive and corrosive. Handle in a fume hood and use dry glassware and solvents.

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is from a fresh, sealed container to minimize water content.

  • Gently swirl the vial to dissolve the solid completely. The solution should be clear and colorless to pale yellow.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube immediately to prevent atmospheric moisture contamination.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A standard spectral width for proton NMR (e.g., -2 to 12 ppm).

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks and determine the multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Caution: Handle this compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

  • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

  • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Scan:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Apodization: Happ-Genzel is a suitable option.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary.

  • Use the peak picking function to identify the wavenumbers of the major absorption bands.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock Lock & Shim load->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean_xtal Clean ATR Crystal apply_sample Apply Solid Sample clean_xtal->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan ratio Ratio to Background sample_scan->ratio baseline Baseline Correction ratio->baseline peak_pick Identify Peak Positions baseline->peak_pick analyze Analyze & Interpret peak_pick->analyze

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

The Pivotal Role of Trimesoyl Chloride in the Architecture of Covalent Organic Frameworks: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with vast potential across multiple scientific disciplines. Their pre-designed structures, high porosity, and exceptional stability make them ideal candidates for applications ranging from membrane separations to targeted drug delivery. Within the diverse library of building blocks used to construct these materials, trimesoyl chloride (TMC) has emerged as a cornerstone monomer. Its rigid, C3-symmetric structure and highly reactive acyl chloride groups are instrumental in forming robust, well-defined, and functional frameworks. This technical guide provides an in-depth exploration of the role of trimesoyl chloride in the synthesis, properties, and application of COFs, with a particular focus on methodologies relevant to researchers in materials science and drug development.

The Core Chemistry: Trimesoyl Chloride as a Linker

Trimesoyl chloride (1,3,5-benzenetricarbonyl trichloride) is a trifunctional monomer that serves as a critical node in the formation of 2D and 3D frameworks. Its primary role is to react with multi-amine linkers through an amidation reaction, forming highly stable amide bonds. This reaction is the foundation of polyamide chemistry and is exceptionally well-suited for creating robust COF structures.

The key features of TMC that make it an exemplary COF linker are:

  • High Reactivity: The acyl chloride groups are highly electrophilic and react readily and rapidly with nucleophilic amine groups, often at room temperature. This facilitates fast polymerization, which is particularly advantageous for interfacial polymerization techniques.

  • C3 Symmetry: The 120° bond angles between the functional groups on the benzene ring naturally guide the formation of hexagonal porous structures, a common and desirable topology in 2D COFs.

  • Structural Rigidity: The planar and rigid nature of the benzene core ensures the formation of a well-defined, non-collapsible porous framework, leading to permanent porosity.

The most common reaction is the polycondensation between TMC and a diamine or triamine linker, such as p-phenylenediamine (Pa) or 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a polyamide network. This reaction proceeds rapidly, eliminating HCl as a byproduct.

Synthesis Methodologies Involving Trimesoyl Chloride

While solvothermal methods are common for COF synthesis, the high reactivity of TMC makes it particularly suitable for interfacial polymerization (IP) . This technique is a cornerstone for fabricating thin-film composite membranes and COF-based membranes.

Interfacial Polymerization (IP)

IP occurs at the interface between two immiscible liquids. One phase (typically aqueous) contains the amine monomer, while the other phase (typically an organic solvent like n-hexane) contains the trimesoyl chloride. The polymerization is confined to the interface, forming a thin, continuous, and often crystalline COF layer. This method is scalable and allows for the formation of large-area membranes.[1][2]

Logical Workflow for Interfacial Polymerization

Below is a generalized workflow for the synthesis of a COF membrane using interfacial polymerization.

prep_support 1. Prepare Porous Support (e.g., Polysulfone, PSF) immersion 4. Immerse Support in Aqueous Phase prep_support->immersion prep_aq 2. Prepare Aqueous Phase (Amine Monomer in DI Water) prep_aq->immersion prep_org 3. Prepare Organic Phase (TMC in Hexane) contact 5. Contact with Organic Phase (Initiate Interfacial Polymerization) prep_org->contact immersion->contact reaction 6. Reaction (Allow COF film to form at interface) contact->reaction post_treat 7. Post-Treatment (Washing, Drying, Curing) reaction->post_treat characterization 8. Characterization (FT-IR, PXRD, SEM) post_treat->characterization

Caption: Generalized workflow for COF membrane synthesis via interfacial polymerization.
Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Trimesoyl Chloride

Trimesoyl chloride is commercially available but can also be synthesized in the lab. A common method involves the reaction of trimesic acid with a chlorinating agent like thionyl chloride (SOCl₂).[3][4]

  • Reactants: Trimesic acid, thionyl chloride (in excess, acting as both reactant and solvent), and a catalyst (e.g., pyridine, ferric trichloride).[3][5]

  • Procedure:

    • Combine trimesic acid (e.g., 50 g) and a catalyst (e.g., 1.5 g) in a reaction flask.[3]

    • Add thionyl chloride (e.g., 283 g).[3]

    • Heat the mixture to 60–80 °C and maintain for 5–15 hours under stirring.[3]

    • After the reaction is complete, remove the excess thionyl chloride via distillation (up to 120 °C).[3]

    • Purify the resulting trimesoyl chloride product by vacuum distillation (e.g., at 172 °C and -0.095 MPa).[3]

  • Yield & Purity: This method can achieve yields over 95% with purity exceeding 99.5%.[3]

Protocol 3.2.2: Synthesis of a TpPa-COF Membrane via Interfacial Polymerization

This protocol is adapted from methodologies for creating polyamide thin-film membranes, a process directly analogous to COF membrane formation with TMC.[2]

  • Materials:

    • Aqueous Phase: 2.0 wt% p-phenylenediamine (Pa) in deionized (DI) water.

    • Organic Phase: 0.05 wt% 1,3,5-triformylphloroglucinol (Tp) in n-hexane. Note: For a TMC-based COF, Tp would be replaced with TMC at a similar concentration.

    • Support: A polysulfone (PSF) ultrafiltration membrane.

  • Procedure:

    • Fix the PSF support membrane in a holder.

    • Pour the aqueous Pa solution onto the support surface and allow it to sit for a specified time (e.g., 2 minutes).

    • Drain the excess aqueous solution from the surface.

    • Pour the organic TMC solution onto the saturated support surface.

    • Allow the interfacial polymerization reaction to proceed for a short duration (e.g., 10 seconds).[2]

    • Drain the organic solution.

    • Thoroughly wash the resulting COF/PSF composite membrane with DI water and store it in water.

Properties and Characterization of TMC-Based COFs

The use of TMC as a linker imparts specific, advantageous properties to the resulting COFs, which can be verified through standard materials characterization techniques.

  • Porosity and Surface Area: TMC-based COFs typically form mesoporous structures. The Brunauer-Emmett-Teller (BET) surface area can be substantial, although it is highly dependent on the co-monomer and synthesis conditions. Surface areas for imine-linked COFs, which share structural similarities, can range from 300 to over 2300 m²/g.[6][7]

  • Crystallinity: While the rapid kinetics of TMC reactions can sometimes lead to amorphous polyamide networks, crystalline COF domains can be achieved under optimized interfacial polymerization conditions.[2] Powder X-ray Diffraction (PXRD) is used to confirm the crystalline nature of the framework.

  • Chemical Confirmation: Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the successful formation of amide bonds. Key spectral features include the disappearance of the amine N-H stretching bands and the appearance of a strong carbonyl (C=O) stretching vibration around 1640 cm⁻¹.[8][9]

Table 1: Quantitative Data for COF Membranes Synthesized with TMC or Analogous Linkers
COF/Membrane SystemLinkersBET Surface Area (m²/g)Pore Size (nm)Performance MetricValueReference(s)
Cross-linked COF-TpPaTp, Pa, TMC --NaCl Rejection93.3%[10]
Cross-linked COF-TpPaTp, Pa, TMC --Water Permeability~0.81 L m⁻² h⁻¹ bar⁻¹[10]
Tp-Bpy COF MembraneTp, 5,5'-diamino-2,2'-bipyridine1151-Acetonitrile Permeance339 L m⁻² h⁻¹ bar⁻¹[6]
HHU-COF-1TAPT, BPDCA2352-CO₂ Uptake-[7]
COF-43Hydrazide, Aldehyde6203.8--[6]

Note: Data for various COFs are included to provide a comparative context for the properties achievable with C3-symmetric linkers like TMC and its aldehyde analogues (Tp, TFPT).

Applications in Drug Development

While TMC's primary application has been in high-performance membranes for separations, the inherent properties of the COFs it helps create are highly relevant to drug delivery.[10] COFs offer several advantages as drug carriers: negligible cytotoxicity (composed of light elements like C, O, N), high stability, and a large, tunable pore volume for high drug loading capacity.[11]

Mechanism of Drug Loading and Release

The porous structure of COFs allows for the encapsulation of therapeutic molecules. The primary mechanism for loading is physical adsorption, driven by host-guest interactions within the pores.

  • Drug Loading: A common method involves suspending the activated (solvent-free) COF in a concentrated solution of the drug dissolved in a suitable solvent (e.g., hexane).[12] The mixture is stirred for several hours, after which the drug-loaded COF is filtered, washed, and dried.

  • Drug Release: Release is typically triggered by diffusion out of the pores into a surrounding medium, such as a phosphate-buffered saline (PBS) solution mimicking physiological conditions. The release rate can be sustained over long periods, from hours to days.[12][13]

Logical Diagram for COF-Based Drug Delivery

Caption: Conceptual workflow of drug loading and release using a COF carrier.
Experimental Protocol for Drug Loading and Release

This generalized protocol is based on studies using polyimide-based COFs.[12]

  • Drug Loading:

    • Activate 50 mg of the synthesized COF by solvent exchange and drying under vacuum.

    • Suspend the COF in 5 mL of a 0.1 M solution of the desired drug (e.g., ibuprofen) in hexane.

    • Stir the suspension for 6 hours in a sealed vial.

    • Isolate the drug-loaded COF by vacuum filtration, wash with fresh hexane, and dry at room temperature.

    • Determine loading capacity using thermogravimetric analysis (TGA) or by analyzing the residual drug in the filtrate with UV-Vis spectrophotometry.

  • Drug Release:

    • Place 10 mg of the drug-loaded COF in a vial containing 2 mL of phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the vial at 37 °C.

    • At predetermined time intervals, centrifuge the sample, collect the supernatant (2 mL), and replace it with 2 mL of fresh PBS.

    • Analyze the drug concentration in the collected supernatant using UV-Vis spectrophotometry against a calibration curve.

Table 2: Drug Loading and Release Data for Representative Porous Frameworks
FrameworkDrugLoading Capacity (wt%)Release ConditionsRelease ProfileReference(s)
TUS-64 (3D COF)5-Fluorouracil17.3PBS, pH 7.4, 37°C~12% after 9 days[13]
TUS-64 (3D COF)Isoniazid17.4PBS, pH 7.4, 37°C~22% after 10 days[13]
TUS-64 (3D COF)Brimonidine-PBS, pH 7.4, 37°C~35% after 6 days[13]
PI-COFIbuprofen24.0PBS, pH 7.4, 37°C-[12]
TpASH-FA COF5-Fluorouracil~12.0PBS, pH 7.4, 37°C~50% after 3 days[13]

Note: While these specific examples do not use TMC as the linker, they demonstrate the high loading capacities and sustained release profiles characteristic of COFs, properties that are directly applicable to frameworks synthesized with TMC.

Conclusion and Future Outlook

Trimesoyl chloride is a powerful and versatile building block for the construction of covalent organic frameworks. Its rigid geometry and high reactivity are key to forming stable, porous polyamide networks, particularly through interfacial polymerization for membrane applications. The resulting materials exhibit exceptional performance in molecular separations. Furthermore, the inherent properties of TMC-based COFs—high porosity, stability, and low toxicity—make them highly promising candidates for advanced drug delivery systems. Future research will likely focus on the post-synthetic modification of TMC-based COFs to introduce stimuli-responsive functionalities for triggered drug release and to further tune pore environments for enhanced selectivity in both separations and therapeutic applications.

References

Methodological & Application

Synthesis of Crosslinked Polyamides Using 1,3,5-Benzenetricarbonyl Trichloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of crosslinked polyamides utilizing 1,3,5-benzenetricarbonyl trichloride, also known as trimesoyl chloride (TMC). TMC is a trifunctional monomer that serves as an excellent crosslinking agent, enabling the formation of robust, three-dimensional polyamide networks.[1] These materials are of significant interest in various applications, including the development of high-performance membranes for separation processes, advanced coatings, and as matrices for controlled drug delivery.[2][3] The protocols outlined below focus on interfacial polymerization, a common and effective method for producing thin-film composite polyamide membranes.

Introduction

This compound is a highly reactive compound featuring a benzene ring substituted with three acyl chloride groups at the 1, 3, and 5 positions.[1] This C3-symmetric structure allows it to react with difunctional amines (diamines) to form a highly crosslinked polyamide network.[1] This crosslinking imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[2]

In the pharmaceutical and drug development sectors, polyamides are explored for creating biocompatible and biodegradable drug delivery systems.[3] The tunable porosity and surface chemistry of crosslinked polyamide membranes also make them suitable for applications in nanofiltration and reverse osmosis, which are crucial for water purification and the separation of biomolecules.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the properties of TMC is crucial for its safe handling and effective use in polymerization reactions.

PropertyValue
CAS Number 4422-95-1[2][6]
Molecular Formula C₉H₃Cl₃O₃[6]
Molecular Weight 265.48 g/mol [2]
Appearance Colorless to white to cream to yellow crystals or powder[7]
Melting Point 32-38 °C (lit.)[2]
Boiling Point 180 °C at 16 mmHg (lit.)[2]
Density 1.487 g/mL at 25 °C (lit.)[2]
Solubility Soluble in chloroform and toluene.[2][8] Reacts with water.[1][8]

Note: TMC is moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis to 1,3,5-benzenetricarboxylic acid.[1]

Experimental Protocols

The following protocols describe the synthesis of crosslinked polyamides via interfacial polymerization. This technique involves the reaction between an aqueous solution containing a diamine and an organic solution containing TMC at the interface of the two immiscible liquids.[9]

General Workflow for Interfacial Polymerization

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_char Characterization prep_aq Prepare Aqueous Diamine Solution contact Contact Aqueous and Organic Phases prep_aq->contact prep_org Prepare Organic TMC Solution prep_org->contact polymerization Interfacial Polymerization at Interface contact->polymerization wash Wash and Dry Polyamide Film polymerization->wash ftir FT-IR Spectroscopy wash->ftir tga Thermogravimetric Analysis (TGA) wash->tga sem Scanning Electron Microscopy (SEM) wash->sem

Caption: General workflow for polyamide synthesis via interfacial polymerization.

Protocol 1: Synthesis of a Polyamide Membrane with Piperazine

This protocol is adapted for the formation of a polyamide thin film, often on a support for membrane applications.

Materials:

  • Piperazine

  • This compound (TMC)

  • n-hexane (or other suitable organic solvent)

  • Deionized water

  • Sodium hydroxide (NaOH) (optional, as an acid scavenger)

  • Porous support membrane (e.g., polysulfone)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Pipettes

  • Forceps

  • Glass plate

  • Rubber roller

Procedure:

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of piperazine. If desired, add a base like NaOH to neutralize the HCl byproduct of the reaction.

  • Organic Phase Preparation: Prepare a 0.1% (w/v) solution of TMC in n-hexane.

  • Membrane Formation:

    • Secure a porous support membrane to a glass plate.

    • Immerse the support membrane in the aqueous piperazine solution for approximately 2 minutes.

    • Remove the support membrane and use a rubber roller to eliminate excess solution from the surface.

    • Immerse the amine-saturated support membrane into the organic TMC solution for 30-60 seconds.

    • A thin polyamide film will form at the interface.

  • Post-Treatment:

    • Remove the newly formed thin-film composite membrane from the organic solution.

    • Wash the membrane thoroughly with deionized water to remove any unreacted monomers and byproducts.

    • Dry the membrane at room temperature or in a low-temperature oven.

Protocol 2: Bulk Synthesis of a Crosslinked Polyamide

This protocol describes the synthesis of a bulk polyamide material.

Materials:

  • Ethane-1,2-diamine (ETDA) or other aliphatic/aromatic diamine

  • This compound (TMC)

  • n-hexane

  • Deionized water

Equipment:

  • High-speed stirrer or blender

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of the diamine (e.g., 11.3 mmol of ETDA in 200 mL of deionized water).[10]

    • Prepare an organic solution of TMC (e.g., 7.53 mmol of TMC in 200 mL of n-hexane).[10]

  • Polymerization:

    • Combine the aqueous and organic solutions in a beaker.

    • Stir the mixture vigorously using a high-speed stirrer to create a large interfacial area.

    • A precipitate of the polyamide will form immediately. Continue stirring for 5-10 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the polyamide precipitate by vacuum filtration using a Buchner funnel.

    • Wash the polymer extensively with deionized water and then with a solvent like methanol or ethanol to remove unreacted monomers and oligomers.

  • Drying:

    • Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 100 °C) overnight to remove all residual solvent and water.[10]

Quantitative Data and Characterization

The properties of the synthesized polyamides are highly dependent on the choice of diamine and the reaction conditions. The following tables summarize typical data.

Typical Reaction Conditions for Nanofiltration Membrane Synthesis
ParameterValueReference
DiaminePiperazine[11]
Diamine Concentration1% (w/v)[11]
TMC Concentration0.1% (w/v)[11]
Organic Solventn-hexane[10]
Reaction Time30 s[12]
Performance of a Representative Polyamide Nanofiltration Membrane

The following data illustrates the performance of a nanofiltration membrane prepared using piperazine and TMC.

SaltRejection Rate (%)Operating PressurePermeate Flux (L m⁻² h⁻¹)
Na₂SO₄99%2 bar15 - 25
MgSO₄98%2 bar15 - 25
MgCl₂95%2 bar15 - 25
NaCl27%2 bar15 - 25
LiCl20%2 bar15 - 25

(Data adapted from a study on sericin-assisted interfacial polymerization).[11]

Thermal Properties of Aromatic Polyamides

The thermal stability of polyamides is a key characteristic, often evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

PropertyTypical Value Range
Glass Transition Temperature (Tg)160 - 180 °C
Thermal Degradation Onset (TGA)~350 °C

(Values are indicative and can vary significantly based on the specific monomers used).[13]

Characterization of Synthesized Polyamides

G cluster_chem Chemical Structure cluster_thermal Thermal Properties cluster_morph Morphology & Physical Properties polyamide Synthesized Polyamide ftir FT-IR Spectroscopy (Amide bond confirmation) polyamide->ftir nmr NMR Spectroscopy (Detailed structural analysis) polyamide->nmr tga TGA (Thermal stability) polyamide->tga dsc DSC (Glass transition temperature) polyamide->dsc sem SEM (Surface morphology) polyamide->sem gpc GPC (Molecular weight distribution) polyamide->gpc

Caption: Key characterization techniques for synthesized polyamides.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polyamide by identifying characteristic amide bond peaks (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.[13]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).[13]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of polyamide films and membranes.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of soluble polyamides.

Applications in Drug Development

The use of polyamides and poly(amino acid)s is a growing area in drug delivery.[3] Crosslinked polyamides synthesized from TMC can be engineered into:

  • Nanocarriers and Micelles: For the encapsulation and targeted delivery of therapeutic agents. Polyamide-based systems can enhance the solubility and stability of hydrophobic drugs.[3]

  • Hydrogels: The crosslinked nature of these polyamides allows for the formation of hydrogels that can be used for controlled drug release.

  • Biocompatible Coatings: For medical devices to improve their biocompatibility and reduce fouling.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water and alcohols, and care should be taken to use anhydrous solvents for the organic phase to achieve high molecular weight polymers.

References

Application Notes and Protocols: Interfacial Polymerization with Trimesoyl Chloride for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for interfacial polymerization using trimesoyl chloride (TMC) to synthesize polyamide membranes and microcapsules for research and drug delivery applications. It offers comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying processes to assist researchers in the successful implementation of this versatile technique.

Introduction

Interfacial polymerization is a rapid and versatile technique for creating thin polymer films at the interface of two immiscible liquids. This method is widely employed in the fabrication of thin-film composite (TFC) membranes for separation processes like nanofiltration and reverse osmosis.[1] More recently, interfacial polymerization has garnered significant interest in the pharmaceutical and drug delivery fields for the microencapsulation of therapeutic agents.[2][3]

The reaction typically involves a multi-functional amine dissolved in an aqueous phase and a multi-functional acyl chloride, such as trimesoyl chloride (TMC), dissolved in an organic phase. The polymerization occurs instantaneously at the liquid-liquid interface, forming a thin, cross-linked polyamide layer. This layer can function as a selective barrier in a membrane or as a protective shell for an encapsulated drug. The properties of the resulting polyamide, including thickness, cross-linking density, and permeability, can be precisely controlled by manipulating various reaction parameters.[4][5]

This application note details the protocol for interfacial polymerization with trimesoyl chloride, focusing on its application in the formation of TFC membranes and the microencapsulation of active pharmaceutical ingredients (APIs).

Principle of Interfacial Polymerization

The fundamental principle of interfacial polymerization lies in the Schotten-Baumann reaction between an amine and an acyl chloride. When an aqueous solution containing a diamine or polyamine is brought into contact with an organic solution containing a diacyl or polyacyl chloride, the monomers react at the interface. Trimesoyl chloride, with its three reactive acyl chloride groups, acts as a cross-linker, leading to the formation of a highly cross-linked and robust polyamide network. The reaction is self-limiting as the newly formed polymer film acts as a barrier to the diffusion of monomers, resulting in an ultrathin and dense polymer layer.[1]

The chemical structure of the amine monomer significantly influences the properties of the resulting polyamide membrane. Aromatic amines like m-phenylenediamine (MPD) create rigid and dense films suitable for reverse osmosis, while more flexible aliphatic or cycloaliphatic amines can result in looser films, which are often used for nanofiltration.[6] For drug microencapsulation, the choice of amine can influence the encapsulation efficiency and the release characteristics of the drug.[7]

Experimental Protocols

Materials and Equipment

Reagents:

  • Trimesoyl chloride (TMC, ≥98%)

  • Amine monomer (e.g., m-phenylenediamine (MPD), piperazine (PIP), hexamethylenediamine (HMDA), diethylenetriamine (DETA))

  • Organic solvent (e.g., hexane, heptane, dodecane)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Support membrane (for TFC membrane synthesis, e.g., polysulfone (PSf) ultrafiltration membrane)

  • Surfactant (for microencapsulation, e.g., polyvinyl alcohol (PVA), Span 80)

  • Active Pharmaceutical Ingredient (API) for encapsulation

  • Deionized water

Equipment:

  • Beakers and flasks

  • Magnetic stirrer and stir bars

  • Pipettes and graduated cylinders

  • Filtration setup (for membrane synthesis)

  • Homogenizer or ultrasonicator (for emulsion preparation in microencapsulation)

  • Fume hood

  • Oven or vacuum oven for drying

  • Microscope (for microcapsule characterization)

  • UV-Vis spectrophotometer (for drug release studies)

Protocol 1: Synthesis of a Thin-Film Composite (TFC) Polyamide Membrane

This protocol describes the fabrication of a TFC membrane on a porous support.

  • Support Membrane Preparation: Cut the polysulfone (PSf) support membrane to the desired size and soak it in deionized water for at least 24 hours to remove any preservatives.

  • Aqueous Amine Solution: Prepare a 2% (w/v) solution of m-phenylenediamine (MPD) in deionized water.

  • Organic TMC Solution: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in hexane.

  • Interfacial Polymerization: a. Remove the PSf membrane from the water and gently blot the surface with filter paper to remove excess water. b. Mount the PSf membrane in a suitable holder or frame. c. Pour the aqueous MPD solution onto the surface of the PSf membrane and allow it to soak for 2 minutes. d. Pour off the excess MPD solution and remove any remaining droplets from the surface using an air knife or by tilting the membrane. e. Carefully pour the TMC/hexane solution onto the amine-saturated surface of the membrane. f. Allow the reaction to proceed for 1 minute. g. Pour off the TMC solution and rinse the membrane thoroughly with pure hexane to remove any unreacted TMC.

  • Post-Treatment: Heat-treat the prepared TFC membrane in an oven at 70°C for 5-10 minutes to enhance the cross-linking and stability of the polyamide layer.

  • Storage: Store the final TFC membrane in deionized water until further use.

Protocol 2: Microencapsulation of a Hydrophobic Drug

This protocol outlines the procedure for encapsulating a hydrophobic drug within polyamide microcapsules using an oil-in-water (o/w) emulsion system.

  • Organic Phase Preparation: a. Dissolve the desired amount of the hydrophobic drug and 0.5 g of trimesoyl chloride (TMC) in 20 mL of a suitable organic solvent (e.g., cyclohexane/chloroform mixture).

  • Aqueous Phase Preparation: a. Prepare a 200 mL aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA) as a surfactant. b. Dissolve 1 g of hexamethylenediamine (HMDA) in the aqueous PVA solution.

  • Emulsification: a. Slowly add the organic phase to the aqueous phase while stirring vigorously with a homogenizer or using an ultrasonicator to form a stable oil-in-water emulsion. The size of the oil droplets will determine the final size of the microcapsules.

  • Interfacial Polymerization: a. Continue stirring the emulsion for a designated period (e.g., 3 hours) to allow the interfacial polymerization to occur at the surface of the oil droplets.

  • Microcapsule Recovery and Washing: a. Stop the stirring and allow the microcapsules to settle. b. Decant the supernatant and wash the microcapsules several times with deionized water and then with ethanol to remove unreacted monomers and the surfactant. c. Centrifugation can be used to facilitate the separation of the microcapsules.

  • Drying: Dry the washed microcapsules in a vacuum oven at a low temperature (e.g., 40°C) to obtain a free-flowing powder.

Data Presentation

The following table summarizes representative quantitative data from various studies on interfacial polymerization with trimesoyl chloride for different applications. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.

ApplicationAmine MonomerAmine Conc. (wt%)TMC Conc. (wt%)Reaction TimeKey Performance MetricValueReference
Membrane Synthesis
Nanofiltration1,4-cyclohexanediamine (CHD)0.150.21 minPure Water Flux (L·m⁻²·h⁻¹)192.13 ± 7.11[6]
Dye Rejection (%)99.92 ± 0.10[6]
Forward Osmosis1,3-cyclohexanediamine (CHDA)2.5130 sWater Flux (LMH)18.24 ± 1.33
Drug Microencapsulation
Coomassie BlueHexamethylenediamine (HMDA)VariesVariesNot SpecifiedEncapsulation Efficiency (%)High (not quantified)[7]
Release RateVaries with monomer ratio[7]
Antiviral DrugSodium Alginate/HPMCVariesN/A (Ionotropic Gelation)Not SpecifiedEntrapment Efficiency (%)58.91 - 98.74[8]
Drug Release (%)76.79 - 98.15 (in 10 hrs)[8]

Characterization of Polyamide Membranes and Microcapsules

A thorough characterization is essential to evaluate the properties of the synthesized materials.

For TFC Membranes:
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the membrane.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the formation of the polyamide layer.

  • Contact Angle Measurement: To assess the hydrophilicity of the membrane surface.

  • Performance Testing: To measure water flux and salt/solute rejection using a cross-flow filtration system.

For Drug-Loaded Microcapsules:
  • Microscopy (Optical and SEM): To determine the size, shape, and surface morphology of the microcapsules.[2]

  • Drug Loading and Encapsulation Efficiency:

    • Drug Loading (%): (Mass of drug in microcapsules / Mass of microcapsules) x 100.[9]

    • Encapsulation Efficiency (%): (Mass of drug in microcapsules / Initial mass of drug used) x 100.[10]

    • These are typically determined by dissolving a known amount of microcapsules in a suitable solvent and measuring the drug concentration using UV-Vis spectrophotometry or HPLC.[2][8]

  • In Vitro Drug Release Studies: The release profile of the encapsulated drug is studied by dispersing the microcapsules in a release medium (e.g., PBS at 37°C) and periodically measuring the drug concentration in the medium.[11]

  • Biocompatibility and Cytotoxicity Assays:

    • In Vitro Cytotoxicity: Assessed using cell lines such as fibroblasts (e.g., NIH/3T3) or specific cancer cell lines, employing assays like MTT or neutral red uptake.[12][13]

    • Hemocompatibility: Evaluated by testing for hemolysis (rupture of red blood cells) and platelet aggregation, which is crucial for intravenously administered formulations.[1]

Visualizations

Interfacial Polymerization Mechanism

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Amine Amine Monomer (e.g., Diamine) Interface Liquid-Liquid Interface Amine->Interface TMC Trimesoyl Chloride (TMC) TMC->Interface Polyamide Cross-linked Polyamide Film Interface->Polyamide Polycondensation Reaction

Caption: Mechanism of interfacial polymerization at the aqueous-organic interface.

Experimental Workflow for TFC Membrane Synthesis

G A Prepare PSf Support Membrane D Soak Support in Amine Solution A->D B Prepare Aqueous Amine Solution B->D C Prepare Organic TMC Solution F Contact with TMC Solution C->F E Remove Excess Amine Solution D->E E->F G Rinse with Organic Solvent F->G H Heat Treatment G->H I Store in Deionized Water H->I G A Prepare Organic Phase (Drug + TMC) C Form o/w Emulsion (Homogenization) A->C B Prepare Aqueous Phase (Surfactant + Amine) B->C D Interfacial Polymerization C->D E Wash and Recover Microcapsules D->E F Dry Microcapsules E->F G Characterization F->G

References

Application Notes and Protocols for 1,3,5-Benzenetricarbonyl Trichloride in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the utilization of 1,3,5-Benzenetricarbonyl trichloride (TMC) in the fabrication of high-performance gas separation membranes. The focus is on the synthesis of thin-film composite (TFC) membranes via interfacial polymerization (IP), a robust method for creating a thin, selective polyamide layer on a porous support.

Introduction

This compound, also known as trimesoyl chloride, is a key monomer in the production of polyamide thin-film composite membranes.[1] Its trifunctional nature, with three reactive acyl chloride groups on a benzene ring, allows for the formation of a highly cross-linked and dense polymer network.[1] This network structure is crucial for achieving high selectivity in gas separation applications, such as CO₂ capture, natural gas purification, and hydrogen recovery.[1][2]

The most common method for fabricating these membranes is interfacial polymerization, where a reaction occurs at the interface of two immiscible liquids—typically an aqueous solution containing an amine monomer and an organic solution containing TMC.[3][4] This technique allows for the formation of an ultrathin (typically < 1 µm) and defect-free selective layer, which is essential for high gas permeance.[5] The properties of this selective layer, and thus the overall membrane performance, can be tailored by adjusting various synthesis parameters, including monomer concentrations, reaction times, and post-treatment conditions.[3][6]

Key Applications in Gas Separation

TMC-based polyamide membranes are particularly effective for separations involving polar gases like CO₂ due to the affinity of the polyamide layer for such molecules. Key application areas include:

  • Carbon Capture: Separating CO₂ from flue gas (CO₂/N₂ separation) to mitigate greenhouse gas emissions.[5]

  • Natural Gas Sweetening: Removing CO₂ and other acid gases from natural gas (CO₂/CH₄ separation) to meet pipeline specifications and improve the fuel's calorific value.[7][8]

  • Biogas Upgrading: Enriching methane content in biogas by removing CO₂.[8]

  • Hydrogen Purification: Separating H₂ from other gases in syngas streams.[8]

Data Presentation: Performance of TMC-Based Membranes

The performance of gas separation membranes is primarily evaluated by their permeability (or permeance for composite membranes) and selectivity for a specific gas pair. The following tables summarize quantitative data from various studies on TMC-based membranes, highlighting the influence of monomer concentrations on separation performance.

Table 1: Influence of Monomer Concentration on CO₂/CH₄ Separation Performance

Amine Monomer (Aqueous Phase)TMC Concentration (Organic Phase, wt%)CO₂ Permeance (GPU)¹CO₂/CH₄ SelectivityReference
1.0 wt% 1,3-cyclohexanebis-methylamine (CHMA)0.52528[7]

¹GPU (Gas Permeation Unit): 1 GPU = 10⁻⁶ cm³(STP) / (cm²·s·cmHg)

Table 2: Influence of Monomer Concentration on CO₂/N₂ Separation Performance

Amine Monomer (Aqueous Phase)TMC Concentration (Organic Phase, wt%)CO₂ Permeance (GPU)CO₂/N₂ SelectivityReference
Polyetheramine (PEAm)Not specified96440.6[9]
Not specifiedNot specified7360[5]
Not specifiedNot specified210030[5]

Table 3: General Range of Monomer Concentrations for TFC Membrane Fabrication

MonomerApplicationTypical Concentration Range (wt%)Reference
m-phenylenediamine (MPD)Reverse Osmosis (RO)2[10][11]
Piperazine (PIP)Nanofiltration (NF)1 - 2[10][11]
Trimesoyl Chloride (TMC)RO & NF0.1 - 0.2[10][11]

Note: While the primary application cited for these concentration ranges is in liquid separations (RO and NF), the underlying interfacial polymerization chemistry is directly relevant to gas separation membrane fabrication.

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of a polyamide thin-film composite membrane using TMC and an amine monomer (e.g., m-phenylenediamine - MPD) via interfacial polymerization.

Materials and Reagents
  • Support Membrane: A porous ultrafiltration membrane (e.g., polysulfone (PSf) or polyacrylonitrile (PAN)) is required.

  • Aqueous Monomer Solution:

    • Amine monomer (e.g., m-phenylenediamine, MPD)

    • Deionized (DI) water

  • Organic Monomer Solution:

    • This compound (TMC)

    • An immiscible organic solvent (e.g., n-hexane)

  • Rinsing Solvent: n-hexane

  • Post-treatment: Oven for heat treatment.

Protocol for Thin-Film Composite Membrane Fabrication
  • Support Membrane Preparation: Cut the porous support membrane to the desired size for your test cell. Thoroughly wet the support membrane by immersing it in deionized water.

  • Aqueous Amine Solution Immersion:

    • Prepare a 2.0 wt% MPD solution in deionized water.

    • Immerse the wetted support membrane in the MPD aqueous solution for 2-5 minutes.[3][12]

  • Removal of Excess Amine Solution:

    • Remove the membrane from the amine solution.

    • Remove excess solution from the surface by gently rolling with a rubber roller or using an air knife at low pressure (e.g., 4-6 psi).[3][13] This step is critical to avoid defects in the final polyamide layer.

  • Interfacial Polymerization:

    • Prepare a 0.1-0.5 wt% TMC solution in n-hexane.[3][7][12]

    • Secure the amine-saturated support membrane in a suitable holder or frame.

    • Pour the TMC-hexane solution onto the surface of the support membrane and allow the reaction to proceed for 1-3 minutes.[3][12][13] A thin polyamide film will form instantly at the interface.

  • Rinsing:

    • Pour off the TMC solution.

    • Rinse the membrane surface thoroughly with pure n-hexane to remove any unreacted TMC.[3][13]

  • Post-Treatment:

    • Dry the membrane in the air for at least 1 minute.[3]

    • For further cross-linking and to stabilize the polyamide layer, heat-treat the membrane in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 1-30 minutes).[4][13]

  • Storage: Store the fabricated TFC membrane in deionized water until it is used for gas separation testing.[13]

Membrane Characterization Protocols
  • Structural Analysis (FTIR): Use Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to confirm the formation of the polyamide layer by identifying characteristic amide bond peaks.[7]

  • Morphological Analysis (SEM): Use Scanning Electron Microscopy (SEM) to visualize the surface ("ridge-and-valley" or globular structure) and cross-section of the TFC membrane, and to estimate the thickness of the selective layer.[7][14]

  • Gas Separation Performance Testing:

    • Mount the membrane in a gas permeation cell.

    • Use a constant pressure/variable volume or constant volume/variable pressure apparatus to measure the flux of single gases (e.g., CO₂, CH₄, N₂) across the membrane at a set pressure and temperature.

    • Calculate the permeance for each gas.

    • The ideal selectivity is the ratio of the permeances of the two gases.

    • For more realistic performance evaluation, conduct mixed-gas permeation tests.[7][15]

Visualizations

Chemical Reaction Pathway

TMC 1,3,5-Benzenetricarbonyl trichloride (TMC) PA Cross-linked Polyamide Network TMC->PA + Amine Amine Monomer (e.g., m-phenylenediamine) Amine->PA HCl HCl (byproduct) PA->HCl Formation of

Caption: Interfacial polymerization reaction of TMC and an amine monomer.

Experimental Workflow for TFC Membrane Fabrication

cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Treatment & Storage A 1. Prepare Aqueous Amine Solution C 3. Immerse Support in Amine Solution A->C B 2. Prepare Organic TMC Solution E 5. Contact with TMC Solution (IP) B->E D 4. Remove Excess Amine Solution C->D D->E F 6. Rinse with Organic Solvent E->F G 7. Air Dry & Heat Treat F->G H 8. Store in DI Water G->H

Caption: Step-by-step workflow for TFC membrane fabrication.

Logical Relationship: TMC Concentration and Membrane Properties

TMC_Conc TMC Concentration Crosslinking Degree of Cross-linking TMC_Conc->Crosslinking Increases Thickness Selective Layer Thickness TMC_Conc->Thickness Increases Selectivity Gas Selectivity Crosslinking->Selectivity Increases Permeance Gas Permeance Crosslinking->Permeance Decreases Thickness->Permeance Decreases

Caption: Impact of TMC concentration on membrane properties.

References

Application Notes and Protocols for Trimesoyl Chloride Polymerization in Polyamide Membrane Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of trimesoyl chloride (TMC) polymerization, specifically focusing on the interfacial polymerization process to fabricate thin-film composite (TFC) polyamide membranes. These membranes are critical components in various separation processes, including nanofiltration and reverse osmosis, which are pertinent to water purification and various stages of pharmaceutical development and manufacturing.

Introduction

Interfacial polymerization is a rapid and effective method for creating ultrathin, highly cross-linked polyamide selective layers on a porous support membrane. The reaction typically occurs at the interface of two immiscible liquids: an aqueous solution containing an amine monomer (e.g., m-phenylenediamine, MPD) and an organic solution containing an acyl chloride monomer (e.g., trimesoyl chloride, TMC). The resulting polyamide layer's properties, which dictate the membrane's performance in terms of water flux and solute rejection, are highly dependent on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for preparing TFC polyamide membranes via interfacial polymerization of trimesoyl chloride with an amine monomer.

Materials
  • Amine Monomer Solution:

    • m-phenylenediamine (MPD) or Piperazine (PIP)

    • Deionized (DI) water

  • Acyl Chloride Monomer Solution:

    • Trimesoyl chloride (TMC)

    • Anhydrous n-hexane or n-dodecane

  • Support Membrane: Porous polysulfone (PSf) or other suitable ultrafiltration membrane.

  • Post-treatment Solutions:

    • n-hexane (for rinsing)

  • Optional Additives:

    • Triethylamine (TEA) or Sodium Dodecyl Sulfate (SDS) in the aqueous phase to modify reaction kinetics and membrane properties.[1]

    • Co-solvents like Dimethyl Sulfoxide (DMSO) in the organic phase to influence membrane morphology and performance.[2][3]

General Protocol for TFC Membrane Fabrication
  • Support Membrane Preparation: Cut the porous support membrane to the desired size and immerse it in deionized water for at least 30 minutes to ensure complete wetting.[1]

  • Aqueous Amine Solution Impregnation:

    • Prepare an aqueous solution of the amine monomer (e.g., 1.5-3 wt% MPD).[1][4]

    • Remove the support membrane from the DI water and place it on a clean glass plate.

    • Pour the amine solution onto the support membrane surface and allow it to soak for a specified time (e.g., 2-5 minutes).[4][5]

    • Remove the excess amine solution from the surface using a soft rubber roller or air knife.[1]

  • Interfacial Polymerization:

    • Prepare an organic solution of TMC (e.g., 0.05-0.23 wt% in n-hexane).[1][4]

    • Pour the TMC solution onto the amine-impregnated support membrane surface.

    • Allow the polymerization reaction to proceed for a specific duration (e.g., 30 seconds to 3 minutes).[1][5]

  • Post-treatment:

    • Pour off the excess TMC solution.

    • Rinse the membrane surface with n-hexane to remove unreacted TMC.

    • Heat-treat the membrane in an oven at a specific temperature (e.g., 60°C) for a set time (e.g., 1-30 minutes) to further cross-link and stabilize the polyamide layer.[1][6]

  • Storage: Store the fabricated TFC membrane in deionized water until further use.[1]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of key experimental parameters on membrane performance.

Table 1: Effect of Monomer Concentration on Membrane Performance

Amine Monomer (wt%)TMC Monomer (wt%)Support MembraneWater Flux (L·m⁻²·h⁻¹)Salt Rejection (%)Reference
1.5% MPD0.05%Polysulfone->95% (NaCl)[4]
2.5% CHDA1.0%Polysulfone18.24-[5]
0.15% CHD0.2%PAN192.1315.46% (NaCl)[7]
3.0% MPD0.23%Polysulfone--[1]

Table 2: Effect of Polymerization Time on Membrane Performance

Amine MonomerTMC MonomerPolymerization Time (s)Water Flux (L·m⁻²·h⁻¹)Reverse Salt Flux (g·m⁻²·h⁻¹)Reference
2.5 wt% CHDA1.0 wt%3018.245.75[5]
-0.10%5Optimized for >95% CuSO₄ rejection-[8]

Visualization of Workflow and Reaction

Experimental Workflow

The following diagram illustrates the sequential steps involved in the fabrication of a thin-film composite polyamide membrane via interfacial polymerization.

experimental_workflow cluster_prep Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment Support_Prep Support Membrane Soaking in DI Water Impregnation Amine Solution Impregnation Support_Prep->Impregnation Amine_Sol_Prep Aqueous Amine Solution Preparation Amine_Sol_Prep->Impregnation TMC_Sol_Prep Organic TMC Solution Preparation Polymerization Contact with TMC Solution (Polymerization) TMC_Sol_Prep->Polymerization Excess_Removal Excess Amine Removal Impregnation->Excess_Removal Excess_Removal->Polymerization Rinsing Rinsing with n-hexane Polymerization->Rinsing Heat_Curing Heat Curing Rinsing->Heat_Curing Storage Storage in DI Water Heat_Curing->Storage

Caption: Experimental workflow for TFC membrane fabrication.

Chemical Reaction Mechanism

This diagram illustrates the fundamental chemical reaction between trimesoyl chloride and an amine monomer (m-phenylenediamine) to form a cross-linked polyamide network.

reaction_mechanism cluster_reaction Interfacial Reaction TMC Trimesoyl Chloride (TMC) TMC_struct C₉H₃Cl₃O₃ Polyamide_Network Cross-linked Polyamide + HCl TMC->Polyamide_Network MPD m-Phenylenediamine (MPD) MPD_struct C₆H₈N₂ MPD->Polyamide_Network

References

Application Notes and Protocols for 1,3,5-Benzenetricarbonyl Trichloride as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride (TMC), is a highly reactive trifunctional monomer widely employed as a cross-linking agent in the synthesis of various polymeric materials.[1] Its rigid benzene ring core and three reactive acyl chloride groups enable the formation of highly cross-linked, three-dimensional polymer networks. This structural feature imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials.[2]

These properties make TMC a critical component in the fabrication of high-performance materials for a range of applications, including nanofiltration membranes for water purification and desalination, the synthesis of dendrimers for drug delivery, and the creation of microcapsules for controlled release applications.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent in these key areas.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 4422-95-1
Molecular Formula C₉H₃Cl₃O₃
Molecular Weight 265.48 g/mol
Appearance White to pale yellow solid or liquid
Melting Point 32-38 °C
Boiling Point 180 °C at 16 mmHg
Density 1.487 g/mL at 25 °C
Solubility Soluble in chloroform and toluene; reacts with water.[6]

Application 1: Fabrication of Polyamide Nanofiltration Membranes via Interfacial Polymerization

The most prominent application of this compound is in the preparation of the active layer of thin-film composite (TFC) nanofiltration and reverse osmosis membranes. The interfacial polymerization reaction between TMC in an organic phase and a polyamine (e.g., m-phenylenediamine or piperazine) in an aqueous phase forms a highly cross-linked, ultra-thin polyamide layer on a porous support. This layer acts as a selective barrier for the separation of salts and other small molecules from water.[7][8]

Experimental Protocol: Synthesis of a Polyamide TFC Nanofiltration Membrane

This protocol describes the laboratory-scale synthesis of a polyamide thin-film composite membrane using m-phenylenediamine and this compound.

Materials:

  • Porous polysulfone (PSf) support membrane

  • m-Phenylenediamine (MPD)

  • This compound (TMC)

  • n-Hexane (or other suitable organic solvent)

  • Deionized water

  • Sodium dodecyl sulfate (SDS) (optional, as a surfactant)

  • Triethylamine (TEA) (optional, as an acid scavenger)

  • Camphorsulfonic acid (CSA) (optional, to improve MPD absorption)

Equipment:

  • Glass petri dish

  • Rubber roller

  • Beakers

  • Magnetic stirrer

  • Oven

Procedure:

  • Support Membrane Preparation: Cut the polysulfone support membrane to the desired size and immerse it in deionized water for at least 30 minutes to remove any preservatives.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of m-phenylenediamine. To enhance the absorption of the amine solution into the support, 0.2% (w/v) sodium dodecyl sulfate, 1% (w/v) triethylamine, and 2% (w/v) camphorsulfonic acid can be added to the solution.[9] Stir until all components are fully dissolved.

  • Organic Phase Preparation: Prepare a 0.1% (w/v) solution of this compound in n-hexane.

  • Interfacial Polymerization:

    • Take the pre-wetted polysulfone support membrane and place it on a clean glass plate.

    • Pour the aqueous m-phenylenediamine solution onto the surface of the support membrane and allow it to soak for 2 minutes.

    • Remove the excess amine solution from the surface using a soft rubber roller.

    • Carefully pour the organic TMC solution onto the amine-saturated support membrane.

    • Allow the interfacial polymerization reaction to proceed for 1 minute.

  • Post-Treatment:

    • Pour off the excess TMC solution.

    • Rinse the membrane surface with pure n-hexane to remove any unreacted TMC.

    • Heat-cure the resulting thin-film composite membrane in an oven at 70°C for 5 minutes.[10]

  • Storage: Store the prepared membrane in deionized water until use.

Quantitative Data: Influence of Reactant Concentration on Membrane Performance

The concentration of the reactants, particularly TMC, plays a crucial role in determining the performance of the resulting nanofiltration membrane. The following table summarizes the effect of varying TMC concentration on the pure water flux and salt rejection of a polyamide membrane prepared with piperazine as the amine monomer.

TMC Concentration (wt%)Pure Water Flux (L m⁻² h⁻¹)Dye Rejection (%)NaCl Rejection (%)
0.10165.32 ± 5.2199.85 ± 0.1525.33 ± 2.11
0.15180.15 ± 6.5499.90 ± 0.1218.78 ± 1.95
0.20 192.13 ± 7.11 99.92 ± 0.10 15.46 ± 1.68
0.25175.43 ± 5.9899.88 ± 0.1319.54 ± 2.03
0.30158.91 ± 4.8799.82 ± 0.1623.89 ± 2.24
(Data adapted from a study on nanofiltration membranes for dye desalination)[11]

The data indicates that there is an optimal concentration of TMC (in this case, 0.2 wt%) that results in the highest pure water flux while maintaining high dye rejection.[11]

Experimental Workflow Diagram

Interfacial_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment prep_support Prepare Porous Support soak Soak Support in Amine Solution prep_support->soak prep_aqueous Prepare Aqueous Amine Solution prep_aqueous->soak prep_organic Prepare Organic TMC Solution contact Contact with TMC Solution prep_organic->contact remove_excess Remove Excess Amine soak->remove_excess remove_excess->contact rinse Rinse with Solvent contact->rinse cure Heat Cure rinse->cure store Store in DI Water cure->store Dendrimer_Synthesis cluster_core Core Component cluster_approaches Synthesis Approaches cluster_divergent_steps Divergent Steps cluster_convergent_steps Convergent Steps TMC_core 1,3,5-Benzenetricarbonyl Trichloride (TMC) Divergent Divergent Synthesis TMC_core->Divergent as starting point Convergent Convergent Synthesis TMC_core->Convergent as final attachment point D_step1 React Core with Branched Monomers Divergent->D_step1 C_step1 Synthesize Dendrons (Wedges) Convergent->C_step1 D_step2 Activate Periphery D_step1->D_step2 D_step3 Repeat for Higher Generations D_step2->D_step3 C_step2 Attach Dendrons to Core C_step1->C_step2 Microencapsulation_Workflow cluster_prep Phase Preparation cluster_reaction Reaction & Formation cluster_recovery Recovery & Purification prep_organic Prepare Organic Phase (Core Material + TMC) emulsify Emulsification (High Shear) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (Amine + Surfactant) prep_aqueous->emulsify polymerize Interfacial Polymerization emulsify->polymerize centrifuge Centrifugation polymerize->centrifuge wash Washing centrifuge->wash dry Drying wash->dry

References

Application Notes: Surface Modification Using Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Trimesoyl chloride (TMC), a reactive acyl chloride with a symmetric, trifunctional structure, is a cornerstone chemical for advanced surface modification. Its primary application lies in the creation of ultra-thin, highly cross-linked polymer films through a process known as interfacial polymerization. This technique is fundamental to the fabrication of high-performance membranes for separation processes and is gaining traction in the functionalization of biomaterials and drug delivery systems.

The most prevalent use of TMC is in the synthesis of the active layer of thin-film composite (TFC) membranes.[1] This is achieved by reacting TMC, dissolved in an organic solvent, with an amine monomer (such as m-phenylenediamine or piperazine) dissolved in an aqueous solution.[1][2] The reaction occurs rapidly at the interface of these two immiscible liquids, forming a dense and selective polyamide layer on a porous support substrate.[2] The properties of this layer—including thickness, roughness, and charge—can be precisely tuned by varying the monomers, their concentrations, and the reaction conditions.[3][4] This control allows for the optimization of membranes for specific applications like nanofiltration, reverse osmosis, and forward osmosis.[2][5]

Beyond membrane science, the high reactivity of TMC's acyl chloride groups with nucleophiles like amines and hydroxyls makes it a versatile cross-linking agent for modifying the surfaces of various materials. For professionals in drug development, TMC can be used to alter the surface properties of nanoparticles or biomaterial scaffolds.[6][7] Such modifications can control drug release kinetics, improve biocompatibility, or create functional surfaces for targeted delivery.[8][9]

Key Reaction Mechanism: Polyamide Network Formation

The fundamental reaction involves the nucleophilic acyl substitution between the amine groups of a monomer and the acyl chloride groups of trimesoyl chloride. Each TMC molecule can react with up to three amine groups, leading to the formation of a highly cross-linked, three-dimensional polyamide network. This network forms the selective barrier layer in composite membranes.

Simplified Reaction of TMC with a Diamine Monomer cluster_reactants Reactants cluster_product Product TMC Trimesoyl Chloride (TMC) in Organic Phase Interface Aqueous-Organic Interface TMC->Interface Amine Diamine Monomer (e.g., Piperazine) in Aqueous Phase Amine->Interface Network Cross-Linked Polyamide Network (Amide Bonds Formed) Interface->Network Interfacial Polymerization Byproduct HCl (Byproduct) Network->Byproduct Releases

Reaction of TMC with a diamine monomer at an interface.

Experimental Protocols

Protocol 1: Fabrication of a Thin-Film Composite (TFC) Nanofiltration Membrane

This protocol describes a standard method for creating a TFC membrane using interfacial polymerization of an amine monomer and TMC on a porous support.

Materials:

  • Porous support membrane (e.g., Polysulfone, PSf)

  • Amine monomer solution (e.g., 2.5 wt% 1,3-cyclohexanediamine (CHDA) in deionized water)[4]

  • Trimesoyl chloride (TMC) solution (e.g., 1 wt% TMC in n-hexane)[4]

  • Deionized (DI) water

  • n-Hexane

Procedure:

  • Support Preparation: Cut the porous PSf support membrane to the desired size. Immerse it in DI water for at least 24 hours to remove preservatives and fully wet the pores.

  • Aqueous Monomer Application: Remove the PSf support from the DI water and place it on a clean glass plate. Immerse the support in the 2.5 wt% CHDA aqueous solution for approximately 2 minutes to ensure complete saturation of the pores and surface.[4]

  • Remove Excess Solution: Take the membrane out of the amine solution. Use a soft rubber roller to gently remove excess droplets from the surface.[1] The surface should be free of visible liquid but remain saturated.

  • Interfacial Polymerization: Carefully pour the 1 wt% TMC/n-hexane solution onto the amine-saturated support surface.[4] Allow the reaction to proceed for 30-60 seconds.[4] This step is critical as the polyamide layer forms almost instantaneously.

  • Solvent Removal: Pour off the excess TMC solution.

  • Post-Treatment: Rinse the membrane surface with pure n-hexane to remove any unreacted TMC.

  • Curing: Heat-treat the resulting TFC membrane in an oven at approximately 60°C for 1-3 minutes to further stabilize and cross-link the polyamide layer.[1][2]

  • Storage: Store the fabricated membrane in DI water until characterization or use.

start Start prep 1. Prepare Support (Soak PSf membrane in DI water) start->prep amine 2. Apply Amine (Immerse support in aqueous CHDA solution for 2 min) prep->amine roll 3. Remove Excess (Gently roll surface to remove excess amine solution) amine->roll ip 4. Interfacial Polymerization (Pour TMC/hexane solution on surface, react for 30-60s) roll->ip wash 5. Rinse (Wash with n-hexane to remove unreacted TMC) ip->wash cure 6. Cure Membrane (Heat treat at 60°C for 1-3 min) wash->cure store 7. Store (Keep in DI water) cure->store end_node End: TFC Membrane Ready store->end_node

Experimental workflow for TFC membrane fabrication.
Protocol 2: Standard Surface Characterization

To confirm successful surface modification, a series of characterization techniques should be employed.

1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Purpose: To identify chemical functional groups on the membrane surface and confirm polyamide formation.

  • Procedure:

    • Obtain a spectrum of the unmodified support membrane as a baseline.

    • Thoroughly dry the TMC-modified membrane sample.

    • Press the active surface of the modified membrane against the ATR crystal and acquire the spectrum.

    • Expected Result: Appearance of new characteristic peaks for the polyamide layer, typically an amide I (C=O stretching) peak around 1650 cm⁻¹ and an amide II (N-H bending) peak around 1540 cm⁻¹.[4]

2. Water Contact Angle Measurement

  • Purpose: To quantify the change in surface hydrophilicity.

  • Procedure:

    • Place a dried sample of the unmodified and modified membranes on the goniometer stage.

    • Dispense a small droplet (2-5 µL) of DI water onto the surface.

    • Capture an image and measure the angle at the liquid-solid interface.

    • Expected Result: The formation of a polyamide layer typically alters the surface energy. Hydrolysis of unreacted TMC can introduce carboxyl groups, often rendering the surface more hydrophilic (lower contact angle) compared to the original support.[4]

3. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition of the surface.

  • Procedure:

    • Analyze the surface of both unmodified and modified samples.

    • Acquire survey scans to identify present elements and high-resolution scans for key elements (C1s, O1s, N1s).

    • Expected Result: The appearance of a nitrogen (N1s) peak confirms the presence of the polyamide layer. The oxygen-to-nitrogen (O/N) atomic ratio can provide insights into the degree of cross-linking versus the hydrolysis of TMC. A higher degree of hydrolysis of unreacted acyl chloride groups leads to an increased O/N ratio.[10]

cluster_characterization Characterization Techniques cluster_results Analysis & Confirmation start Modified Surface Sample ATR ATR-FTIR (Chemical Bonds) start->ATR WCA Contact Angle (Hydrophilicity) start->WCA XPS XPS (Elemental Composition) start->XPS ATR_res Amide I & II Peaks? => Polyamide Formed ATR->ATR_res WCA_res Contact Angle Changed? => Surface Energy Altered WCA->WCA_res XPS_res Nitrogen Peak Present? => Amine Incorporated XPS->XPS_res end_node Confirmation ATR_res->end_node Successful Modification WCA_res->end_node Successful Modification XPS_res->end_node Successful Modification

Workflow for surface characterization.

Quantitative Data

The following tables summarize typical quantitative data obtained from experiments involving TMC-based surface modification for TFC membranes.

Table 1: Influence of Amine Monomer Structure on TFC Membrane Properties This table compares the performance of TFC membranes fabricated with TMC and different diamine monomers, highlighting how the amine structure affects key performance indicators.

Amine MonomerChemical StructurePure Water Flux (L·m⁻²·h⁻¹)Dye Rejection (%)Surface Roughness (Ra, nm)Reference
CHD (1,4-cyclohexanediamine)Cycloaliphatic192.13 ± 7.1199.92 ± 0.10-[3][5][11]
EDA (Ethylenediamine)Linear Aliphatic---[3][11][12]
PPD (p-phenylenediamine)Aromatic---[3][11][12]
CHDA (1,3-cyclohexanediamine)Cycloaliphatic18.24 ± 1.33 (LMH)-159.8 ± 12.6[4]
DAPE (1,3-diaminopropane)Linear Aliphatic--131.89 ± 29.68[4]
MPDA (m-phenylenediamine)Aromatic--99.18 ± 16.35[4]

Note: Direct comparison between studies can be challenging due to differing experimental conditions. LMH = L·m⁻²·h⁻¹. Data for EDA and PPD flux/rejection were not explicitly provided in a comparable format in the cited abstracts.

Table 2: Effect of TMC Concentration on Membrane Performance (CHDA-TMC Membrane) This table illustrates how adjusting the TMC concentration during interfacial polymerization impacts water flux and reverse salt flux.

TMC Concentration (wt%)Water Flux (L·m⁻²·h⁻¹)Reverse Salt Flux (g·m⁻²·h⁻¹)Reference
0.116.64-[4]
1.018.245.75 ± 1.12[4]
1.515.404.89[4]

Observation: An optimal TMC concentration exists. Initially, increasing TMC concentration can enhance hydrophilicity and flux due to hydrolysis of excess acyl chloride groups into carboxylic acid groups. However, excessively high concentrations can lead to a denser, thicker polyamide layer, which reduces water flux.[4]

Table 3: Typical Surface Characterization Results Before and After TMC Modification This table shows representative changes in surface properties after modifying a polysulfone (PSf) support with a CHDA-TMC polyamide layer.

ParameterUnmodified PSf SupportCHDA-TMC ModifiedRationale for ChangeReference
Water Contact Angle (°) 58.31 ± 4.09Lower than PSfFormation of a new, more hydrophilic polyamide layer.[4]
Surface Roughness (Ra, nm) 54.57 ± 3.15159.8 ± 12.6The interfacial polymerization process creates a characteristic nodular or "ridge-and-valley" surface morphology.[4]
Key XPS Elements C, O, SC, O, S, N Nitrogen is introduced from the amine monomer, confirming the presence of the polyamide.[4][10]

References

Application Notes and Protocols: Synthesis of Dendritic Polymers with 1,3,5-Benzenetricarbonyl Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of dendritic polymers utilizing 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride) as a trifunctional core. Detailed experimental protocols and characterization data are presented to guide researchers in the development of these promising macromolecules for various applications, particularly in drug delivery.

Introduction to Dendritic Polymers

Dendritic polymers are a unique class of macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their structure consists of three main components: a central core, layers of repeating branched units called generations, and terminal functional groups on the outer surface.[2] The use of this compound as a core molecule allows for the precise construction of dendrimers with a C3-symmetrical structure.[3]

The unique properties of these dendrimers, such as their monodispersity, high degree of branching, and multivalency, make them ideal candidates for a wide range of applications, including drug and gene delivery, catalysis, and materials science.[1][2] In drug delivery, the internal cavities of dendrimers can encapsulate therapeutic agents, while the surface can be functionalized with targeting moieties for site-specific delivery.[2]

Applications in Drug and Gene Delivery

Dendritic polymers synthesized with a this compound core have shown significant promise in the field of drug and gene delivery. Their well-defined structure allows for the precise control of drug loading and release kinetics.

Anticancer Drug Delivery

The encapsulation of anticancer drugs, such as doxorubicin and methotrexate, within the dendritic architecture can enhance their solubility, improve their pharmacokinetic profile, and reduce systemic toxicity.[4][5] The enhanced permeability and retention (EPR) effect allows these nanosized dendrimer-drug conjugates to accumulate preferentially in tumor tissues.[2]

Key Advantages:

  • Enhanced Solubility: The hydrophobic interior of the dendrimer can host poorly water-soluble drugs, increasing their bioavailability.

  • Targeted Delivery: The surface of the dendrimer can be modified with targeting ligands (e.g., folic acid, antibodies) to direct the drug to specific cancer cells, minimizing off-target effects.[6]

  • Controlled Release: Drug release can be triggered by the physiological conditions of the tumor microenvironment (e.g., lower pH), leading to a more controlled and sustained therapeutic effect.[7]

Gene Delivery

Cationic dendrimers, synthesized by introducing amine-terminated branches, can form stable complexes with negatively charged genetic material like DNA and siRNA.[8] These "dendriplexes" protect the genetic material from degradation and facilitate its entry into cells for gene therapy applications. Polyamidoamine (PAMAM) dendrimers with a trimesyl core have been specifically investigated for their potential as gene carriers.[9]

Data Presentation

Characterization of PAMAM Dendrimers with a Trimesyl Core
GenerationNumber of Surface GroupsMolecular Weight ( g/mol )Polydispersity Index (PDI)
G448~5,300< 1.1
G596~11,000< 1.1
G6192~22,500< 1.1
G7384~45,000< 1.1
G8768~91,000< 1.1

Note: The data presented here are representative values for PAMAM dendrimers and may vary depending on the specific synthesis conditions and characterization methods used.[9][10]

Drug Loading and Release Data
DrugDendrimer TypeDrug Loading Capacity (% w/w)Release Profile
MethotrexatePolyester-co-polyether (PEPE)Up to 24.5%Biphasic: initial burst release followed by sustained release over 50-168 hours.[7]
DoxorubicinPAMAM G4Not SpecifiedpH-sensitive release, with faster release at acidic pH.[11]
TetramethylscutellareinPAMAM G46.2% ± 0.06%Higher percentage release at pH 4.0.[12]

Experimental Protocols

Synthesis of First-Tier Polyester Dendrimers (Divergent Method)

This protocol describes the synthesis of a first-generation polyester dendrimer using this compound as the core and a hydroxyl-containing compound as the branching unit.

Materials:

  • This compound (Trimesoyl chloride, TMC)

  • Diethanolamine

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of Branching Unit: In a separate flask, dissolve diethanolamine (3.3 eq) and triethylamine (3.3 eq) in anhydrous THF.

  • Reaction: Slowly add the diethanolamine/triethylamine solution to the stirred solution of this compound at 0 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as dichloromethane/methanol) to obtain the pure Generation 1 polyester dendrimer.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of a Generation 2 Polyester Dendrimer (Divergent Method)

This protocol outlines the steps to synthesize a second-generation polyester dendrimer, building upon the first-generation product.

Materials:

  • Generation 1 Polyester Dendrimer (from Protocol 4.1)

  • 3,5-Bis(hydroxymethyl)benzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Generation 1 polyester dendrimer (1.0 eq), 3,5-bis(hydroxymethyl)benzoic acid (6.6 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling Reaction: Cool the mixture to 0 °C and add a solution of DCC (6.6 eq) in anhydrous DCM dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 48 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, with an appropriate eluent gradient) to yield the Generation 2 polyester dendrimer.

  • Characterization: Confirm the structure and purity of the Generation 2 dendrimer using techniques such as ¹H NMR, ¹³C NMR, Gel Permeation Chromatography (GPC), and mass spectrometry.[12][13]

Mandatory Visualizations

Divergent Synthesis Workflow

G cluster_0 Generation 0 cluster_1 Generation 1 Synthesis cluster_2 Generation 2 Synthesis cluster_3 Purification & Characterization Core 1,3,5-Benzenetricarbonyl Trichloride (Core) Reaction1 Reaction: Esterification/Amidation Core->Reaction1 Monomer1 Branching Monomer (e.g., Diethanolamine) Monomer1->Reaction1 G1 Generation 1 Dendrimer Reaction1->G1 Reaction2 Reaction: Esterification G1->Reaction2 Monomer2 Branching Monomer (e.g., 3,5-Bis(hydroxymethyl)benzoic acid) Monomer2->Reaction2 G2 Generation 2 Dendrimer Reaction2->G2 Purification Purification (Column Chromatography) G2->Purification Characterization Characterization (NMR, GPC, MS) Purification->Characterization

Caption: Divergent synthesis workflow for dendritic polymers.

Targeted Drug Delivery Workflow

G cluster_0 Dendrimer Formulation cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release Dendrimer Dendrimer (1,3,5-Benzenetricarbonyl Trichloride Core) DrugEncapsulation Drug Encapsulation & Ligand Conjugation Dendrimer->DrugEncapsulation Drug Drug Molecule (e.g., Doxorubicin) Drug->DrugEncapsulation TargetingLigand Targeting Ligand (e.g., Folic Acid) TargetingLigand->DrugEncapsulation Administration Systemic Administration DrugEncapsulation->Administration Circulation Circulation in Bloodstream Administration->Circulation Targeting Targeted Binding to Cancer Cell Receptors Circulation->Targeting Endocytosis Receptor-Mediated Endocytosis Targeting->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (pH-triggered) Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Workflow for targeted drug delivery using functionalized dendrimers.

References

Application Notes and Protocols for the Characterization of Trimesoyl Chloride-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimesoyl chloride (TMC) is a versatile monomer used in the synthesis of a wide range of polymers, including polyamide thin-film composite membranes for desalination, covalent organic frameworks (COFs) for catalysis and gas storage, and other dendritic or hyperbranched polymers.[1][2][3] The performance of these materials is intrinsically linked to their physicochemical properties, such as chemical structure, morphology, thermal stability, and porosity. Therefore, a thorough characterization using various analytical techniques is crucial for quality control, performance optimization, and the development of new applications.

This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize TMC-based polymers.

Fourier Transform Infrared Spectroscopy (FTIR)

Application Note

Purpose: FTIR spectroscopy is a powerful and widely used technique to identify the functional groups present in a polymer, confirming the success of the polymerization reaction and providing insights into the chemical structure.[4][5] For TMC-based polyamides, FTIR is used to verify the formation of amide bonds and to detect the presence of unreacted starting materials.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample at different wavelengths. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecules. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.

Data Acquired:

  • Identification of characteristic functional groups (e.g., amide C=O stretch, N-H bend).

  • Confirmation of the consumption of reactive groups (e.g., acyl chloride C=O stretch from TMC).

  • Information on the degree of cross-linking and polymer structure.

Experimental Protocol
  • Sample Preparation:

    • For thin films: The membrane sample can be directly mounted on the sample holder of an Attenuated Total Reflectance (ATR-FTIR) accessory. Ensure good contact between the sample and the ATR crystal.

    • For powders (e.g., COFs): Prepare a KBr pellet by mixing a small amount of the finely ground polymer with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, the powder can be analyzed directly using an ATR accessory.

  • Instrument Setup:

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

    • Compare the spectrum of the polymer to the spectra of the monomers to confirm the reaction.

Data Presentation
Characteristic PeakWavenumber (cm⁻¹)AssignmentReference
Amide I~1640-1663C=O stretching vibration of the amide group, indicating successful polymerization.[6]
Amide II~1541N-H in-plane bending and C-N stretching vibrations of the amide group.
Aromatic C=C~1609C=C ring stretching vibration from the aromatic rings of TMC.
Unreacted Acyl Chloride~1760-1780C=O stretching of the acyl chloride group from unreacted TMC.
Carboxylic Acid~1700-1720C=O stretching of the carboxylic acid group, formed by hydrolysis of unreacted acyl chloride.

Scanning Electron Microscopy (SEM)

Application Note

Purpose: Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology and microstructure of polymers.[7][8] For TMC-based materials like thin-film composite membranes, SEM provides critical information about the surface roughness, pore structure, and film thickness, which are directly related to their performance in applications like filtration.[9][10]

Principle: SEM uses a focused beam of high-energy electrons to scan the surface of a sample.[11] The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. The most common signals are secondary electrons, which produce detailed images of the surface morphology.

Data Acquired:

  • High-resolution images of the polymer surface.

  • Information on surface features like pores, cracks, and aggregates.[12]

  • Cross-sectional images to determine film thickness.

  • When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), elemental composition of the surface can be determined.[12]

Experimental Protocol
  • Sample Preparation:

    • Cut a small piece of the polymer sample (e.g., 5 mm x 5 mm).

    • Mount the sample on an aluminum stub using double-sided carbon tape.

    • For non-conductive polymer samples, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the surface to prevent charging under the electron beam.[12]

    • For cross-sectional imaging, the sample can be freeze-fractured in liquid nitrogen to create a clean break.

  • Instrument Setup:

    • Place the sample stub into the SEM chamber and evacuate to high vacuum.

    • Set the accelerating voltage, typically between 2 and 15 kV for polymers to minimize beam damage.

    • Adjust the working distance, spot size, and aperture to optimize image resolution and depth of field.

  • Image Acquisition:

    • Use the secondary electron detector to capture images of the surface topography.

    • Scan the desired area of the sample and adjust magnification to view features of interest.

    • Save the images in a high-resolution format (e.g., TIFF).

  • Data Analysis:

    • Analyze the images to assess surface morphology, particle size, and pore distribution.

    • Use the scale bar on the images to measure the size of features.

Data Presentation
Polymer TypeFeature ObservedMagnificationAccelerating VoltageReference
Polyamide Thin Film"Ridge-and-valley" surface morphology10,000x - 50,000x5 - 10 kV[10]
Covalent Organic FrameworkCrystalline or amorphous aggregates5,000x - 100,000x2 - 5 kV[2]
Polyamide Nanofiltration MembraneCross-sectional thickness20,000x - 100,000x5 - 15 kV[9]

Thermal Gravimetric Analysis (TGA)

Application Note

Purpose: Thermal Gravimetric Analysis (TGA) is used to determine the thermal stability and composition of a polymer by measuring the change in its mass as a function of temperature in a controlled atmosphere.[13][14] For TMC-based polymers, TGA is crucial for understanding their degradation behavior and determining their maximum operating temperature.[15][16]

Principle: A small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate in a furnace, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass loss versus temperature.

Data Acquired:

  • Decomposition temperature (Td), the temperature at which the polymer starts to degrade.

  • Temperature of maximum rate of weight loss.

  • Amount of char residue at the end of the analysis.

  • Information about the composition of multi-component systems.

Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the gas flow rate (typically 20-50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Data Acquisition:

    • Start the experiment. The instrument software will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition and the temperatures at which 5% or 10% weight loss occurs (T5% or T10%).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Data Presentation
Polymer SystemT10% (°C)T50% (°C)Char Yield at 600°C (%)AtmosphereReference
Aromatic Polyamide~350~447~25Nitrogen[16]
Polyamide 6 (untreated)~284--Air[17]
TMC-based Polyamide>400-up to 68Air[16]

Brunauer-Emmett-Teller (BET) Analysis

Application Note

Purpose: The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area and porosity of materials.[18][19] For porous TMC-based polymers like COFs, BET analysis is essential for characterizing their porous structure, which is critical for applications in gas storage, separation, and catalysis.[20][21]

Principle: The BET theory is based on the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures.[20] By measuring the amount of gas adsorbed at various relative pressures, the specific surface area can be calculated. The analysis of the adsorption/desorption isotherm can also provide information about the pore volume and pore size distribution.

Data Acquired:

  • Specific surface area (m²/g).

  • Total pore volume (cm³/g).

  • Average pore size.

  • Pore size distribution.

Experimental Protocol
  • Sample Preparation:

    • Weigh a sufficient amount of the polymer sample (typically 100-200 mg for microporous materials) into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 120-150 °C for several hours) to remove any adsorbed contaminants from the surface. The degassing temperature should be below the polymer's decomposition temperature.

  • Instrument Setup:

    • Transfer the sample tube to the analysis port of the BET instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • Data Acquisition:

    • The instrument will introduce controlled doses of the analysis gas (e.g., nitrogen) into the sample tube and measure the pressure.

    • The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.

    • For pore size distribution, a full adsorption-desorption isotherm is measured.

  • Data Analysis:

    • The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1.

    • Methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are used to calculate the pore size distribution from the isotherm data.

Data Presentation
Polymer TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference
Molecularly Imprinted Polymer150 - 3000.2 - 0.55 - 10[22]
Covalent Organic Framework500 - 2000+0.5 - 1.51 - 3
Non-Imprinted Polymer50 - 1500.1 - 0.3>10[22]

X-ray Photoelectron Spectroscopy (XPS)

Application Note

Purpose: X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 5-10 nm of a material's surface.[23][24][25] For TMC-based polymers, XPS is invaluable for confirming the surface chemistry, determining the degree of cross-linking, and identifying surface contaminants.[26][27]

Principle: The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons.[27] The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms.

Data Acquired:

  • Elemental composition of the surface (atomic percentages).

  • Chemical state of the elements (e.g., C-C, C-N, C=O).

  • Information on surface modification and contamination.

Experimental Protocol
  • Sample Preparation:

    • Mount a small piece of the polymer sample onto the XPS sample holder. The sample should be as flat as possible.

    • No coating is required, but samples must be compatible with ultra-high vacuum conditions.

  • Instrument Setup:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Use a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition:

    • Acquire a survey spectrum over a wide binding energy range to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s) to determine their chemical states.

  • Data Analysis:

    • Identify the elements from the peak positions in the survey spectrum.

    • Calculate the atomic concentrations from the peak areas and relative sensitivity factors.

    • Deconvolute the high-resolution spectra into individual components to identify the different chemical states of each element.

Data Presentation
ElementBinding Energy (eV)AssignmentExpected Atomic %Reference
C 1s~284.8C-C, C-H (adventitious carbon)Varies[23]
~286.0C-NVaries
~288.0N-C=O (amide)Varies
~289.0O-C=O (carboxylic acid)Varies
O 1s~531.5N-C=O (amide)Varies
~533.0O-C=O (carboxylic acid)Varies
N 1s~400.0C-N (amide)Varies

Visualizations

G Figure 1: Integrated Workflow for Polymer Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties & Performance Synthesis Polymer Synthesis (e.g., Interfacial Polymerization) FTIR FTIR (Chemical Structure) Synthesis->FTIR Verify functional groups SEM SEM (Morphology) Synthesis->SEM Analyze morphology TGA TGA (Thermal Stability) Synthesis->TGA Assess thermal properties BET BET (Porosity) Synthesis->BET Measure surface area XPS XPS (Surface Chemistry) Synthesis->XPS Confirm surface chemistry Performance Material Performance (e.g., Filtration, Adsorption) FTIR->Performance SEM->Performance TGA->Performance BET->Performance XPS->Performance

Caption: Figure 1: Integrated Workflow for Polymer Characterization

G Figure 2: Structure-Property Relationship Analysis cluster_techniques Analytical Technique cluster_properties Measured Property cluster_performance Performance Metric FTIR FTIR Structure Chemical Structure (Amide Bonds, Cross-linking) FTIR->Structure SEM SEM Morphology Morphology (Surface Roughness, Thickness) SEM->Morphology TGA TGA Stability Thermal Stability (Decomposition Temp.) TGA->Stability BET BET Porosity Porosity (Surface Area, Pore Volume) BET->Porosity XPS XPS Surface Surface Chemistry (Elemental Composition) XPS->Surface Permeability Permeability & Selectivity Structure->Permeability Mechanical Mechanical Strength Structure->Mechanical Morphology->Permeability Lifetime Operational Lifetime Stability->Lifetime Capacity Adsorption Capacity Porosity->Capacity Surface->Permeability

Caption: Figure 2: Structure-Property Relationship Analysis

References

Protocol for Safe Handling and Storage of Trimesoyl Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimesoyl chloride (TMC), also known as 1,3,5-benzenetricarbonyl trichloride, is a reactive acyl chloride widely used in the synthesis of polymers, particularly in the formation of polyamide thin films for reverse osmosis and nanofiltration membranes through interfacial polymerization.[1][2] Due to its hazardous nature, strict adherence to safety protocols during its handling, storage, and disposal is imperative to ensure the safety of laboratory personnel and the environment. This document provides detailed application notes and protocols for the safe use of trimesoyl chloride in a research and development setting.

Physical and Chemical Properties

Trimesoyl chloride is a trifunctional molecule with three reactive acyl chloride groups attached to a benzene ring.[3] It typically appears as a light yellow crystalline solid or a clear yellow liquid after melting.[4][5]

Table 1: Physical and Chemical Properties of Trimesoyl Chloride

PropertyValueReferences
Molecular Formula C₉H₃Cl₃O₃[6][7]
Molecular Weight 265.48 g/mol [6]
Appearance Light yellow crystal lumps or solid; clear yellow liquid after melting[4][8][9]
Melting Point 32-38 °C (lit.)[9]
Boiling Point 180 °C at 16 mmHg (lit.)[9]
Density 1.487 g/mL at 25 °C (lit.)[9]
Flash Point >112 °C (>233.6 °F)[10]
Water Solubility Decomposes/Reacts violently[9][11]
Solubility in Organic Solvents Soluble in toluene, dichloromethane, and chloroform[3][8]

Hazard Identification and Safety Precautions

Trimesoyl chloride is classified as a corrosive material that can cause severe skin burns and eye damage.[12][13] It is also harmful if swallowed and is a lachrymator, meaning it can cause tearing.[8][11]

Table 2: GHS Hazard Statements for Trimesoyl Chloride

Hazard StatementDescription
H314 Causes severe skin burns and eye damage
H302 Harmful if swallowed

Due to these hazards, the following personal protective equipment (PPE) must be worn at all times when handling trimesoyl chloride:

  • Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[4][11]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. For larger quantities, an apron and boots may be necessary.[8]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with an acid gas cartridge is required, especially when handling the solid powder or in areas with inadequate ventilation.[8][12]

All handling of trimesoyl chloride should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

Experimental Protocol: Interfacial Polymerization for Polyamide Film Synthesis

This protocol describes a typical laboratory procedure for the formation of a polyamide membrane using trimesoyl chloride and an amine monomer.

Materials
  • Trimesoyl chloride (TMC)

  • m-Phenylenediamine (MPD) or Piperazine (PIP)

  • An organic solvent (e.g., hexane, toluene)[2][14]

  • Deionized water

  • A porous support membrane (e.g., polysulfone)[2]

Procedure
  • Prepare the Aqueous Amine Solution: Prepare an aqueous solution of the amine monomer (e.g., 2% w/v m-phenylenediamine in deionized water).[2]

  • Prepare the Organic TMC Solution: In a chemical fume hood, prepare a solution of trimesoyl chloride in an organic solvent (e.g., 0.1% w/v TMC in hexane).[2][15] To accurately weigh the solid TMC, it can be briefly frozen to prevent melting.[15]

  • Immerse the Support Membrane: Immerse the porous support membrane in the aqueous amine solution for a designated period (e.g., 2 minutes).[2]

  • Remove Excess Amine Solution: Remove the support membrane from the amine solution and gently roll with a rubber roller to remove excess droplets from the surface.

  • Initiate Interfacial Polymerization: Clamp the amine-saturated support membrane and pour the organic TMC solution over the surface. The reaction is typically rapid, and a contact time of about 1 minute is sufficient.[16]

  • Post-Reaction Treatment: Pour off the TMC solution and rinse the newly formed polyamide membrane with the pure organic solvent (e.g., hexane) to remove unreacted TMC.

  • Drying and Curing: The membrane is then typically air-dried and may be heat-treated in an oven to complete the polymerization and cross-linking.[17]

Storage and Handling Workflow

Proper storage and a well-defined handling workflow are critical to safely manage trimesoyl chloride in the laboratory.

TrimesoylChlorideWorkflow Workflow for Handling and Storage of Trimesoyl Chloride cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Refrigerate and store under inert gas (e.g., nitrogen). [3, 8, 9] Preparation Don appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat Storage->Preparation Retrieve from Storage FumeHood Work in a certified chemical fume hood. Preparation->FumeHood Dispensing Dispense required amount. Avoid creating dust. Keep away from moisture and incompatible materials. FumeHood->Dispensing Spill Evacuate the area. Absorb with inert material (e.g., sand, vermiculite). Do NOT use water. [3, 6] Dispensing->Spill Disposal Dispose of waste in a sealed, labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. [3] Dispensing->Disposal After Use Spill->Disposal Clean-up

Caption: Logical workflow for the safe handling and storage of trimesoyl chloride.

Incompatible Materials and Conditions to Avoid

Trimesoyl chloride is highly reactive and should be stored away from the following:

  • Water and Moisture: Reacts violently with water, producing heat and hydrogen chloride gas.[11][13][18]

  • Strong Bases/Alkalis: Reacts exothermically.[8][11]

  • Oxidizing Agents: [8][11]

  • Alcohols: [18]

  • Heat and Sources of Ignition: [8]

Emergency Procedures

Table 3: First Aid Measures for Trimesoyl Chloride Exposure

Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][10][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10][12]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10][12]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8][10][12]

In case of a fire involving trimesoyl chloride, use dry chemical powder or carbon dioxide.[4] Do not use a water jet.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Spill and Waste Disposal

In the event of a spill, do not use water.[8] Absorb the spill with an inert, dry material such as sand or vermiculite and place it into a suitable container for disposal.[19] Ensure the area is well-ventilated.

All waste containing trimesoyl chloride must be treated as hazardous waste.[11] Dispose of the waste in sealed, properly labeled containers.[11] Follow all local, state, and federal regulations for the disposal of corrosive and reactive chemical waste.[8] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

References

Application Notes and Protocols for 1,3,5-Benzenetricarbonyl Trichloride in Reverse Osmosis Membrane Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-Benzenetricarbonyl trichloride (TMC), also known as trimesoyl chloride, in the fabrication of thin-film composite (TFC) reverse osmosis (RO) membranes. TMC is a key monomer widely used in interfacial polymerization to create the highly cross-linked polyamide active layer of RO membranes, which is crucial for water desalination and purification processes.[1][2][3]

Introduction

Reverse osmosis (RO) is a leading technology for water desalination and purification, relying on semi-permeable membranes to remove ions, molecules, and larger particles from water.[2] The most common type of RO membrane is the thin-film composite (TFC) membrane, which consists of an ultra-thin polyamide (PA) selective layer formed by interfacial polymerization on a porous support.[2][4]

This compound (TMC) is a trifunctional acyl chloride that serves as the organic phase monomer in this process.[1][5] It reacts with an amine monomer, typically m-phenylenediamine (MPD) dissolved in an aqueous phase, at the interface of the two immiscible solutions to form a highly cross-linked and dense polyamide layer.[2][4][5] The extent of this cross-linking is a critical factor in determining the membrane's water permeability and salt rejection properties.[6]

These application notes will detail the standard synthesis of a TFC RO membrane using TMC and MPD, explore the use of alternative monomers with TMC, and discuss the impact of additives on membrane performance.

Quantitative Data Summary

The performance of RO membranes is primarily evaluated by their water flux and salt rejection capabilities. The following tables summarize quantitative data from various studies, showcasing the impact of different monomer concentrations and additives on these key performance indicators.

Table 1: Effect of Monomer Concentration on Membrane Performance

Amine Monomer (Aqueous Phase)TMC Concentration (w/v %) (Organic Phase)Water Flux (L m⁻² h⁻¹)Salt Rejection (%)Feed SolutionReference
2 wt% MPD0.1 wt%---[4]
1.5 wt% MPD0.05 wt%---[7]
-0.01 wt%LowLow-[7]
3% w/v MPD0.15% w/vHighLowBrackish Water[2]
2 wt% MPD0.2 wt%--2000 ppm NaCl[6]

Table 2: Performance of Membranes Fabricated with Alternative Monomers and Additives

Amine Monomer / AdditiveTMC Concentration (w/v %)Water Permeance (L m⁻² h⁻¹ bar⁻¹)Salt Rejection (%)NotesReference
3,5-diaminobenzoic acid (BA)-2.324Interfacial Polymerization[8]
3,5-diaminobenzoic acid (BA)-5.667Improved Interfacial Polymerization[8]
3,5-diaminobenzoic acid (BA)->2.290Molecular Layer-by-Layer[8]
m-phenylenediamine (MPD)->1.590Molecular Layer-by-Layer[8]
D-(+)-glucose (G)-42.5 L m⁻² h⁻¹93.8Nanofiltration Membrane[9]
L-arginine (additive)0.1 wt%Increased-Thinner, more hydrophilic PA layer[4]

Experimental Protocols

Standard Protocol for Polyamide TFC Membrane Fabrication via Interfacial Polymerization

This protocol describes the fabrication of a standard polyamide TFC membrane using m-phenylenediamine (MPD) and this compound (TMC).

Materials:

  • Polysulfone (PSf) ultrafiltration membrane (support)

  • m-phenylenediamine (MPD), 99+%

  • This compound (TMC), 98+%

  • Hexane or other suitable organic solvent

  • Deionized (DI) water

  • Ethanol, 99.5%

Equipment:

  • Glass plate

  • Rubber roller

  • Reaction vessel

  • Forceps

  • Oven

Procedure:

  • Support Membrane Preparation: Cut the polysulfone support membrane to the desired size and fix it onto a clean glass plate.

  • Aqueous Amine Solution: Prepare a 2% (w/v) aqueous solution of MPD in deionized water.

  • Organic Acyl Chloride Solution: Prepare a 0.1% (w/v) solution of TMC in hexane.

  • Interfacial Polymerization: a. Pour the 2% MPD aqueous solution onto the surface of the PSf support membrane and allow it to soak for 2 minutes.[6] b. Remove the excess MPD solution from the membrane surface using a rubber roller or air knife. c. Immerse the MPD-saturated membrane into the 0.1% TMC/hexane solution for 1 minute to initiate the interfacial polymerization reaction.

  • Post-Treatment: a. Remove the membrane from the TMC solution and wash it with pure hexane to remove any unreacted TMC. b. Heat-cure the membrane in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 1-10 minutes) to further cross-link the polyamide layer.

  • Storage: Store the fabricated TFC membrane in deionized water until characterization.

Membrane Performance Evaluation Protocol

Equipment:

  • Cross-flow reverse osmosis test cell

  • High-pressure pump

  • Conductivity meter

  • Balance

  • Timer

Procedure:

  • Membrane Compaction: Place the fabricated membrane in the cross-flow test cell and pressurize the system with deionized water at a pressure higher than the intended operating pressure (e.g., 1.2 x operating pressure) for at least 1 hour to achieve a stable water flux.

  • Performance Testing: a. Introduce the feed solution (e.g., 2000 ppm NaCl in DI water) into the system. b. Set the operating pressure (e.g., 15.5 bar) and temperature (e.g., 25°C).[6] c. Allow the system to stabilize for approximately 30-60 minutes. d. Collect the permeate over a measured period and weigh it to determine the water flux using the following equation: J = V / (A * t) Where:

    • J = Water flux (L m⁻² h⁻¹)

    • V = Volume of permeate (L)

    • A = Effective membrane area (m²)

    • t = Time (h) e. Measure the electrical conductivity of the feed and permeate solutions to calculate the salt rejection using the following equation: R = (1 - (C_p / C_f)) * 100% Where:

    • R = Salt rejection (%)

    • C_p = Salt concentration in the permeate

    • C_f = Salt concentration in the feed

Visualizations

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface MPD m-Phenylenediamine (MPD) (H₂N-C₆H₄-NH₂) Polyamide Cross-linked Polyamide Layer (-CO-NH-) MPD->Polyamide Reacts with TMC This compound (TMC) (C₉H₃Cl₃O₃) TMC->Polyamide Reacts with

Caption: Interfacial polymerization of MPD and TMC.

Experimental_Workflow cluster_prep Membrane Fabrication cluster_eval Performance Evaluation A PSf Support Preparation B MPD Aqueous Solution Soaking A->B C TMC Organic Solution Immersion B->C D Heat Curing C->D E Membrane Compaction D->E To Testing F Cross-flow Testing E->F G Data Collection (Flux, Conductivity) F->G H Performance Calculation G->H

Caption: Experimental workflow for membrane fabrication and evaluation.

Monomer_Concentration_Effect TMC_Conc TMC Concentration Crosslinking Degree of Cross-linking TMC_Conc->Crosslinking Increases Salt_Rejection Salt Rejection Crosslinking->Salt_Rejection Increases Water_Flux Water Flux Crosslinking->Water_Flux Decreases

Caption: Effect of TMC concentration on membrane properties.

References

Solvent Selection for Reactions with Trimesoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the selection of appropriate solvents for reactions involving trimesoyl chloride (TMC). Trimesoyl chloride is a highly reactive trifunctional acyl chloride, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and other organic compounds.[1] The choice of solvent is critical for controlling reaction kinetics, product morphology, and yield. These notes focus primarily on interfacial polymerization, the most common application for TMC, and also provide insights into its use in other reactions like amide and ester bond formation.

General Considerations for Solvent Selection

Trimesoyl chloride's high reactivity, particularly its sensitivity to hydrolysis, necessitates careful solvent selection. Key solvent properties to consider include:

  • Immiscibility with Aqueous Phases (for Interfacial Polymerization): For interfacial reactions, the organic solvent carrying TMC must be immiscible with the aqueous phase containing the nucleophile (e.g., an amine).[2]

  • Solubility of Trimesoyl Chloride: TMC should be readily soluble in the chosen organic solvent to ensure a homogeneous reaction phase. While soluble in chlorinated solvents like dichloromethane and chloroform, its solubility in non-polar solvents like hexane can be limited, sometimes requiring heating or sonication to achieve complete dissolution.[1][3]

  • Aprotic Nature: To prevent unwanted side reactions, aprotic solvents are strongly preferred. Protic solvents, such as alcohols or water, will react with the acyl chloride groups. TMC is known to react violently with water.[4]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. For instance, dichloromethane may be unsuitable for reactions requiring significant heating.[5]

  • Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions with the reactants or products.

The following table summarizes the properties of solvents commonly used in reactions with trimesoyl chloride.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Notes
HexaneC₆H₁₄690.6551.88Commonly used for interfacial polymerization; low TMC solubility.[2][3]
TolueneC₇H₈1110.8672.38An alternative to hexane for interfacial polymerization.[3]
DichloromethaneCH₂Cl₂39.61.339.08Good solvent for TMC; volatile.[1]
ChloroformCHCl₃61.21.494.81Good solvent for TMC.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.1047.2Used as a co-solvent in interfacial polymerization to modify reaction conditions.[6][7][8]
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94438.3Can be used as a catalyst in the synthesis of TMC from trimesic acid and thionyl chloride.[5] Also used to dissolve amine monomers.[8]

Application 1: Interfacial Polymerization for Polyamide Membrane Synthesis

Interfacial polymerization (IP) is a primary application of trimesoyl chloride, famously used in the fabrication of thin-film composite membranes for reverse osmosis and nanofiltration.[6][9] The reaction typically involves the polycondensation of TMC, dissolved in a water-immiscible organic solvent, with a multifunctional amine (e.g., m-phenylenediamine, MPD) dissolved in an aqueous solution.[2][9]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Polymerization Process Amine Amine Monomer (e.g., MPD) Amine_sol Aqueous Amine Solution Amine->Amine_sol Water Water Water->Amine_sol Support Porous Support Impregnation Amine_sol->Support Soaking TMC Trimesoyl Chloride (TMC) TMC_sol Organic TMC Solution TMC->TMC_sol Org_Solvent Organic Solvent (e.g., Hexane) Org_Solvent->TMC_sol Contact Contact with Organic Phase TMC_sol->Contact Support->Contact Polymerization Interfacial Polymerization Contact->Polymerization Reaction at Interface Membrane Polyamide Thin Film Formation Polymerization->Membrane

Figure 1: General workflow for interfacial polymerization using trimesoyl chloride.

Protocol for Polyamide Membrane Formation via Interfacial Polymerization

This protocol describes a general method for the fabrication of a polyamide thin-film composite membrane using trimesoyl chloride and m-phenylenediamine.

Materials:

  • Trimesoyl chloride (TMC)

  • m-Phenylenediamine (MPD)

  • Hexane (or another suitable water-immiscible organic solvent)

  • Deionized water

  • Porous polysulfone support membrane

Equipment:

  • Glass petri dish or another suitable reaction vessel

  • Rubber roller

  • Forceps

  • Pipettes

  • Beakers

Procedure:

  • Prepare Aqueous Amine Solution: Prepare a 2-3% (w/v) solution of m-phenylenediamine in deionized water.

  • Prepare Organic TMC Solution: Prepare a 0.1-0.2% (w/v) solution of trimesoyl chloride in hexane.[10] Ensure the TMC is fully dissolved; sonication or gentle heating may be required.[3]

  • Support Membrane Saturation: Cut the porous polysulfone support to the desired size. Immerse the support in the aqueous MPD solution for approximately 2-5 minutes.[6]

  • Remove Excess Amine Solution: Remove the support from the amine solution and use a rubber roller to gently squeeze out the excess solution from the surface, ensuring the pores remain saturated.

  • Interfacial Polymerization: Secure the saturated support in a frame or dish and pour the organic TMC solution over the surface. Allow the reaction to proceed for 1-3 minutes.[6]

  • Washing: Decant the organic solution and rinse the newly formed membrane with pure hexane to remove any unreacted TMC.[6]

  • Drying: The membrane can be air-dried or heat-treated, depending on the specific application requirements.

  • Storage: Store the finished membrane in deionized water until use.

The Role of Co-solvents in Interfacial Polymerization

The addition of a co-solvent to the organic phase can significantly influence the properties of the resulting polyamide film. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent that can interact with TMC via dipole-dipole interactions.[6][7] This interaction can increase the concentration of TMC at the aqueous-organic interface, leading to a faster reaction rate.[7][8] However, this can also result in a thinner, less cross-linked, and smoother polyamide layer.[7] The use of co-solvents allows for fine-tuning of membrane properties such as water permeability and salt rejection.[7][8]

G TMC Trimesoyl Chloride (TMC) Interaction Dipole-Dipole Interaction TMC->Interaction DMSO DMSO (Co-solvent) DMSO->Interaction Interface Aqueous-Organic Interface Interaction->Interface Increased_TMC Increased TMC Concentration at Interface Interaction->Increased_TMC Faster_Reaction Faster Reaction Rate Increased_TMC->Faster_Reaction Thinner_Film Thinner, Smoother Polyamide Film Faster_Reaction->Thinner_Film

Figure 2: Logical diagram illustrating the effect of DMSO as a co-solvent.

Application 2: Amide and Ester Synthesis in Homogeneous Solution

Trimesoyl chloride is also used in the synthesis of small molecules and dendrimers through amide and ester linkages. In these cases, the reaction is typically carried out in a single-phase, anhydrous organic solvent.

Solvent Selection for Amide/Ester Synthesis

The primary requirements for a solvent in these reactions are that it must be aprotic and capable of dissolving both the trimesoyl chloride and the nucleophile (amine or alcohol).

  • Chlorinated Solvents: Dichloromethane and chloroform are excellent choices due to their good solvating power for TMC and many organic nucleophiles.[1]

  • Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can also be used, particularly for less soluble nucleophiles.[8] However, care must be taken as these solvents can sometimes participate in side reactions.

  • Thionyl Chloride as Solvent and Reagent: In the synthesis of trimesoyl chloride from trimesic acid, an excess of thionyl chloride can serve as both the chlorinating agent and the solvent.[9][11][12] This approach simplifies the reaction setup and workup.[11][12]

General Protocol for Amide Synthesis

This protocol provides a general method for the reaction of trimesoyl chloride with a primary or secondary amine in a homogeneous solution.

Materials:

  • Trimesoyl chloride (TMC)

  • Amine

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Tertiary amine base (e.g., triethylamine or pyridine) to act as an acid scavenger.

Procedure:

  • Dissolve Amine: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the tertiary amine base in anhydrous dichloromethane.

  • Cool Reaction Mixture: Cool the solution to 0 °C using an ice bath.

  • Add Trimesoyl Chloride: Dissolve the trimesoyl chloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitoring by TLC or LC-MS is recommended).

  • Workup: Upon completion, the reaction mixture can be washed with dilute aqueous acid (to remove excess base) and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

G cluster_reactants Reactants TMC Trimesoyl Chloride Reaction Reaction TMC->Reaction Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction Medium Product Amide or Ester Product Reaction->Product HCl HCl (byproduct) Reaction->HCl

Figure 3: General reaction scheme for trimesoyl chloride with a nucleophile.

Safety Precautions

Trimesoyl chloride is a corrosive and moisture-sensitive compound that can cause irritation to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[4] Reactions should be conducted under an inert atmosphere to prevent hydrolysis. The solvents mentioned, particularly chlorinated hydrocarbons, should also be handled with care due to their potential toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Catalysts for Polymerization with 1,3,5-Benzenetricarbonyl Trichloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride (TMC), is a highly reactive trifunctional monomer crucial for the synthesis of a variety of polymers with unique, three-dimensional architectures. Its three acyl chloride groups readily react with nucleophiles such as amines and alcohols, making it a versatile building block for hyperbranched polymers, dendrimers, and cross-linked networks. This document provides detailed application notes and experimental protocols for the catalytic and non-catalytic polymerization of TMC, focusing on three key areas: interfacial polymerization for polyamide membranes, Friedel-Crafts polymerization for aromatic polymers, and polycondensation for the synthesis of hyperbranched polyesters.

Application Note 1: Interfacial Polymerization for Polyamide Nanofiltration Membranes

Interfacial polymerization is a rapid and often catalyst-free method used to produce thin-film composite membranes. The high reactivity of TMC with diamines, such as m-phenylenediamine (MPD) or piperazine (PIP), at the interface of two immiscible liquids results in the formation of a thin, highly cross-linked polyamide layer. This layer acts as a selective barrier in nanofiltration and reverse osmosis membranes. While the reaction is inherently fast, additives can be used to modify the properties of the resulting membrane.

Catalytic/Additive Systems:

The interfacial polymerization of TMC with diamines is typically considered a catalyst-free reaction. However, certain additives can influence the polymerization process and the final membrane characteristics. These additives can be broadly categorized as:

  • Acid Scavengers: Triethylamine (TEA) can be added to the aqueous phase to neutralize the HCl byproduct of the reaction, influencing the polymerization kinetics.

  • Surfactants: Sodium dodecyl sulfate (SDS) can be used to stabilize the interface between the aqueous and organic phases, leading to a more uniform polyamide layer.[1]

  • Phase Transfer Additives: Tributyl phosphate (TBP) can be added to the organic phase to enhance the solubility of the diamine monomer in the organic phase, thereby affecting the polymerization zone.[1]

  • Co-solvents: Dimethyl sulfoxide (DMSO) can be used as a co-solvent in the organic phase to alter the solvent properties and influence the diffusion of monomers to the interface.

Quantitative Data Summary:

The following tables summarize the effects of various additives and monomer concentrations on the performance of polyamide nanofiltration membranes produced by interfacial polymerization of TMC.

Table 1: Effect of Additives on Polyamide Membrane Performance

AdditiveMonomersAdditive ConcentrationResulting Membrane PropertiesReference
Tributyl Phosphate (TBP)TMC and m-Phenylenediamine (MPD)0-0.6 wt% in organic phaseIncreased membrane permeance and rejection in solvent environments due to improved monomer solubility at the interface.[1][1]
Sodium Dodecyl Sulfate (SDS)TMC and m-Phenylenediamine (MPD)0-2 wt% in aqueous phaseStabilizes the reaction interface, leading to a more uniform and defect-free polyamide layer with improved performance.[1][1]
Macromolecular Additives (e.g., PEG, PVP, PVA)TMC and Piperazine (PIP)VariedSuppresses the reaction rate, leading to a thinner polyamide layer (from 138 ± 24 nm to 46 ± 2 nm) and increased water permeation (141–238 L/m²·h·MPa).[2][2]

Table 2: Effect of Monomer Concentration on Polyamide Membrane Performance

Amine MonomerAmine Concentration (w/v %)TMC Concentration (w/v %)Reaction Time (s)Resulting Membrane PropertiesReference
Piperazine (PIP)1% and 2%0.15%10, 30, 60Higher PIP concentration (2%) resulted in a more hydrophilic membrane. Longer reaction times (60s) led to lower reverse salt diffusion (0.01-0.02 GMH).[3][3]
Piperazine (PIP)0.2 and 0.4 wt%Varied (molar ratio PIP:TMC of 12.5)60s for PIP, 30s for TMCOptimal salt retention (90.5%) was achieved with 0.2 and 0.4 wt% PIP.[4][4]
m-Phenylenediamine (MPD)2 wt%0.1 wt%120s for MPD, reaction time for TMC not specifiedAchieved 99.6 ± 0.1% NaCl rejection and a permeate flux of 42 ± 3 L/(m² h).[5][5]

Experimental Protocol: Interfacial Polymerization of TMC and Piperazine

This protocol describes the fabrication of a polyamide thin-film composite membrane on a porous support.

Materials:

  • Porous support membrane (e.g., polysulfone)

  • Piperazine (PIP)

  • This compound (TMC)

  • n-hexane (or other suitable organic solvent)

  • Deionized water

  • Optional: Additives such as triethylamine (TEA), sodium dodecyl sulfate (SDS), or macromolecular additives.

Procedure:

  • Aqueous Phase Preparation: Prepare a 2.0 g/L aqueous solution of piperazine (PIP). If using additives like TEA or SDS, they should be dissolved in this aqueous phase.

  • Support Membrane Saturation: Immerse the porous support membrane in the aqueous PIP solution for a specified time (e.g., 100 seconds).

  • Excess Solution Removal: Remove the support membrane from the PIP solution and gently roll with a rubber roller to remove excess droplets from the surface.

  • Organic Phase Preparation: Prepare a 2.0 g/L solution of TMC in n-hexane.

  • Interfacial Polymerization: Carefully pour the TMC solution onto the surface of the PIP-saturated support membrane and allow the reaction to proceed for a set time (e.g., 100 seconds).

  • Post-Treatment: Decant the TMC solution and post-treat the resulting membrane in an oven at 60°C for 30 minutes to solidify and stabilize the polyamide layer.[6]

  • Storage: Store the fabricated membrane in deionized water until use.

Diagram of Experimental Workflow:

Interfacial_Polymerization_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_polymerization Polymerization A1 Dissolve PIP in Water A2 Optional: Add Additives (TEA, SDS) A1->A2 C1 Immerse Support in Aqueous Phase A2->C1 Aqueous Solution B1 Dissolve TMC in n-Hexane C3 Contact with Organic Phase B1->C3 Organic Solution C2 Remove Excess Solution C1->C2 C2->C3 C4 Post-treat Membrane (Heat) C3->C4 D1 Characterization C4->D1 Final TFC Membrane Friedel_Crafts_Polymerization Monomers TMC + Aromatic Comonomer Reaction Friedel-Crafts Acylation Monomers->Reaction Catalyst Lewis Acid (AlCl3) Catalyst->Reaction Polymer Cross-linked Aromatic Polymer Reaction->Polymer Properties High Thermal Stability Chemical Resistance Polymer->Properties Hyperbranched_Polyester_Synthesis cluster_reactants Reactants TMC TMC (B3) Polycondensation Polycondensation TMC->Polycondensation Diol Diol (A2) Diol->Polycondensation Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Polycondensation Accelerates Polymer Hyperbranched Polyester Polycondensation->Polymer Properties High Functionality Low Viscosity Good Solubility Polymer->Properties

References

Troubleshooting & Optimization

How to avoid hydrolysis of 1,3,5-Benzenetricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,5-Benzenetricarbonyl Trichloride

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of this compound (Trimesoyl chloride) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound, also known as trimesoyl chloride, is a chemical intermediate with the formula C₆H₃(COCl)₃. As an acyl chloride, the carbonyl carbons are highly electrophilic. This makes the molecule extremely reactive towards nucleophiles, especially water.[1][2] When exposed to water or moisture, it readily undergoes hydrolysis, a reaction where the chloride groups are replaced by hydroxyl groups, forming the corresponding trimesic acid.[3][4] This reaction is often vigorous.[3][5]

Q2: How can I visually identify this compound? What is its typical state?

This compound can appear as a white to pale-yellow or light orange powder, lump, or a clear liquid.[3][6] It has a low melting point, in the range of 32-38 °C.[6][7] Consequently, it may be a solid, a liquid, or a solidified/supercooled melt at ambient temperature.[5][8]

Q3: What are the ideal storage conditions to prevent hydrolysis?

To minimize hydrolysis, this compound must be protected from moisture.[8] Ideal storage conditions are as follows:

  • Container: Store in the original, tightly sealed, corrosion-resistant container.[8][9]

  • Atmosphere: Keep under an inert gas atmosphere, such as nitrogen or argon.[8]

  • Temperature: Store in a refrigerator.[7][8]

  • Segregation: Keep it segregated from incompatible materials like water, alcohols, strong bases, and oxidizing agents.[3][10]

Q4: What immediate steps should I take if the compound is accidentally exposed to air?

If the compound is briefly exposed to atmospheric moisture, immediately reseal the container, purge with an inert gas if possible, and store it in a desiccator over a strong drying agent (e.g., P₂O₅) to remove any adsorbed moisture. The extent of hydrolysis will depend on the duration of exposure and humidity levels. For critical applications, using a fresh, unopened container is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Hydrolysis of the acyl chloride: The starting material has degraded due to improper storage or handling, or exposure to moisture during the reaction.• Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use.[11]• Use anhydrous grade solvents that have been properly stored.• Perform the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon gas).[11]• If your reaction can tolerate it, add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture. This will scavenge the HCl byproduct and any trace amounts of acid that could catalyze hydrolysis.[11]
Formation of a White Precipitate Precipitation of Trimesic Acid: The acyl chloride has hydrolyzed to its corresponding carboxylic acid (trimesic acid), which is often insoluble in organic solvents.• Confirm the identity of the precipitate using analytical techniques (e.g., IR spectroscopy to look for a broad O-H stretch).• Review your experimental setup and reagent handling to identify and eliminate sources of moisture.[11]
Inconsistent or Non-Reproducible Results Variable Reagent Quality: The amount of active this compound varies between experiments due to partial hydrolysis.• Use a fresh bottle of the acyl chloride or purify the existing stock if contamination is suspected.• Standardize your procedures for drying solvents and handling all reagents to ensure consistency.[11]
Difficulty in Product Purification Hydrolysis During Workup: The product is being exposed to water during aqueous extraction or washing steps, causing hydrolysis of any unreacted starting material.• When performing an aqueous workup, conduct the extraction steps quickly and at low temperatures to minimize contact time with the aqueous phase.• Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Chemical Formula C₉H₃Cl₃O₃[12]
Molecular Weight 265.48 g/mol [3]
Appearance White to pale yellow/light orange solid or liquid[3][6]
Melting Point 32-38 °C[6][7][13]
Boiling Point 180 °C at 16 mmHg[13]
Solubility Reacts with water. Soluble in chloroform and toluene.[3][10]
Storage Temperature Refrigerator; Below +30°C[5][7][8]

Experimental Protocols

Protocol: General Procedure for Handling this compound in an Acylation Reaction

This protocol provides a generalized workflow for using this compound while minimizing the risk of hydrolysis.

  • Preparation of Glassware: All glassware (reaction flasks, dropping funnels, stir bars, etc.) must be thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).[11]

  • Inert Atmosphere Setup: Assemble the glassware while still warm and maintain a positive pressure of inert gas throughout the experiment. Use septa and cannulation techniques for liquid transfers.

  • Solvent and Reagent Preparation: Use only anhydrous grade solvents. If necessary, purify solvents using standard distillation techniques. Ensure all other reagents are also anhydrous.

  • Dispensing this compound:

    • If the compound is solid, bring the sealed container to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.

    • Weigh the required amount quickly in a dry environment (preferably in a glovebox or under a positive flow of inert gas) and transfer it to the reaction flask.

    • If the compound is liquid, use a dry syringe to transfer the required volume.

  • Running the Reaction:

    • Dissolve the other reactants in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Dissolve the weighed this compound in a separate flask with anhydrous solvent and add it dropwise to the main reaction mixture using a syringe or dropping funnel.

    • Include a non-nucleophilic base (e.g., triethylamine) in the reaction mixture to neutralize the HCl generated during the acylation.[11][14]

  • Workup and Purification: Once the reaction is complete, proceed with the workup. If an aqueous wash is necessary, perform it quickly with cold deionized water or brine. Immediately separate the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate).

Mandatory Visualization

Diagram 1: Workflow to Avoid Hydrolysis

Hydrolysis_Avoidance_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_post Post-Reaction Phase Dry_Glassware 1. Dry Glassware (Oven/Flame-Dried) Inert_Atmosphere 2. Assemble Under Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents 3. Use Anhydrous Solvents & Reagents Inert_Atmosphere->Anhydrous_Solvents Weigh_Transfer 4. Weigh/Transfer Reagent Under Inert Conditions Anhydrous_Solvents->Weigh_Transfer Storage Store Reagent Properly (Cool, Dry, Inert Gas) Reaction 5. Run Reaction (Add Base to Scavenge HCl) Weigh_Transfer->Reaction Workup 6. Quick Aqueous Workup (If Necessary) Reaction->Workup Drying 7. Thoroughly Dry Organic Layer Workup->Drying Product Pure Product Drying->Product Moisture Moisture/Water (Hydrolysis Threat) Moisture->Weigh_Transfer Contamination Moisture->Reaction Side Reaction Moisture->Workup Degradation

Caption: Workflow for minimizing hydrolysis of this compound.

References

Technical Support Center: Optimizing Trimesoyl Chloride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimesoyl chloride (TMC) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the interfacial polymerization of TMC, a critical process in the formation of polyamide thin-film composite (TFC) membranes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of trimesoyl chloride polymerization for membrane formation?

A1: Trimesoyl chloride polymerization for membrane formation is typically achieved through a process called interfacial polymerization. This process involves the reaction between two immiscible solutions: an aqueous solution containing a diamine monomer (like m-phenylenediamine or piperazine) and an organic solution containing trimesoyl chloride. The polymerization reaction occurs at the interface of these two solutions, forming a thin, dense, and cross-linked polyamide layer on a porous support material. This polyamide layer acts as the selective barrier in the resulting TFC membrane.

Q2: What are the key parameters that influence the properties of the resulting polyamide membrane?

A2: The final properties of the polyamide membrane, such as water flux and salt rejection, are highly sensitive to several synthesis parameters. The most critical parameters include the concentration of the amine and trimesoyl chloride monomers, the reaction time, and the curing temperature.[1][2] The choice of monomers and the use of additives in either the aqueous or organic phase also play a significant role in determining membrane performance.[3]

Q3: How does the concentration of trimesoyl chloride affect the membrane?

A3: The concentration of trimesoyl chloride (TMC) directly impacts the thickness and cross-linking density of the polyamide layer. Increasing the TMC concentration can lead to a higher degree of cross-linking, which typically results in lower water flux but higher salt rejection.[4] However, excessively high concentrations can lead to a thicker, more resistant polyamide layer, which may decrease the flux without a proportional increase in rejection.[5][6] The hydrolysis of unreacted acyl chloride groups in TMC can also introduce carboxylic acid groups, which can enhance the membrane's hydrophilicity.[5]

Q4: What is the typical reaction time for interfacial polymerization with trimesoyl chloride?

A4: The interfacial polymerization reaction between diamines and trimesoyl chloride is extremely rapid, often forming a thin polyamide layer within seconds.[7][8] While the initial layer may form quickly, the reaction time is a crucial parameter to control the thickness and integrity of the film.[5] Optimal reaction times can vary depending on the specific monomers and desired membrane properties, but typically range from a few seconds to a few minutes.[5][9]

Q5: Can additives be used to modify the polymerization process?

A5: Yes, various additives can be incorporated into either the aqueous or organic phase to influence the polymerization reaction and the final membrane properties. For example, surfactants can be used to improve the wetting of the support membrane, while co-solvents like dimethyl sulfoxide (DMSO) can interact with trimesoyl chloride to alter the reaction rate and the resulting membrane morphology.[10][11] Additives can also be used to enhance properties like chlorine resistance or antifouling characteristics.[12]

Troubleshooting Guide

Problem 1: Low water flux in the prepared TFC membrane.

  • Possible Cause: The polyamide layer is too thick or dense.

  • Solution:

    • Decrease the concentration of the trimesoyl chloride or the amine monomer. Higher monomer concentrations generally lead to a thicker polyamide layer.[3]

    • Reduce the interfacial polymerization reaction time. A longer reaction time can result in a thicker membrane.[3]

    • Consider adjusting the curing temperature. While higher temperatures can sometimes improve cross-linking, they can also affect the membrane structure. A systematic study of curing temperature's effect is recommended.[1][2]

    • If using additives, ensure they are not promoting excessive cross-linking or creating a denser-than-desired film.

Problem 2: Poor salt rejection by the TFC membrane.

  • Possible Cause: The polyamide layer has defects or is not sufficiently cross-linked.

  • Solution:

    • Increase the concentration of the trimesoyl chloride or the amine monomer to promote a more cross-linked and defect-free polyamide layer.

    • Increase the reaction time to allow for more complete polymerization and a more integral film formation.

    • Ensure proper post-treatment, such as rinsing with a suitable solvent (e.g., hexane) to remove unreacted monomers, which can improve the membrane's rejection properties.[13]

    • Verify the purity of the monomers, as impurities can interfere with the polymerization process.

Problem 3: Inconsistent membrane performance between batches.

  • Possible Cause: Poor control over reaction conditions.

  • Solution:

    • Precisely control the concentrations of both the amine and trimesoyl chloride solutions.

    • Maintain a consistent reaction time. Given the rapid nature of the reaction, even small variations can impact the outcome.

    • Control the temperature of the monomer solutions and the reaction environment. Temperature can influence monomer diffusivity and reaction kinetics.[14]

    • Ensure the support membrane is consistently and evenly saturated with the amine solution before being introduced to the trimesoyl chloride solution.

Problem 4: Membrane is brittle or mechanically weak.

  • Possible Cause: The polyamide layer is too thin or has poor adhesion to the support.

  • Solution:

    • Slightly increase the monomer concentrations or the reaction time to form a more robust polyamide layer.

    • Ensure the support membrane is suitable for interfacial polymerization and that its surface properties promote good adhesion of the polyamide layer. The characteristics of the support layer, including pore size and surface chemistry, can significantly affect the final TFC membrane.[3]

    • Consider the use of additives that can improve the mechanical properties of the polyamide film.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interfacial polymerization of trimesoyl chloride for TFC membrane fabrication.

Table 1: Influence of Monomer Concentration on Membrane Performance

Amine Monomer (wt%)Trimesoyl Chloride (wt%)Resulting Membrane PropertiesReference
m-phenylenediamine (2.0)Trimesoyl Chloride (0.1)High Salt Rejection, Moderate Flux[4]
m-phenylenediamine (Variable)Trimesoyl Chloride (0.1 - 0.35)Increasing TMC concentration from 0.1% to 0.35% significantly increased water flux but slightly decreased salt rejection.[1]
1,3-cyclohexanediamine (2.5)Trimesoyl Chloride (1.0)Optimal performance with a water flux of 18.24 ± 1.33 LMH and a reverse salt flux of 5.75 ± 1.12 gMH.[9][15]
m-phenylenediamine (1.5)Trimesoyl Chloride (0.05)High salt rejection (99.81%) with high permeate flux (36.15 L/m2.h).[6]

Table 2: Effect of Reaction Time on Membrane Properties

Amine MonomerTrimesoyl ChlorideReaction TimeResulting Membrane PropertiesReference
m-phenylenediamineTrimesoyl Chloride5 secondsOptimum rejection of CuSO4 (>95%) without compensating for flux loss.[5]
1,3-cyclohexanediamineTrimesoyl Chloride (1 wt%)30 secondsOptimal conditions for the CHDA-based membrane.[9][15]
m-phenylenediamineTrimesoyl Chloride (0.05 wt%)30 secondsPart of the optimum conditions for high salt rejection and permeate flux.[6]
PiperazineTrimesoyl Chloride0.5 - 2.0 minutesTypical range for the completion of the IP reaction.[7]

Experimental Protocols

Detailed Methodology for Interfacial Polymerization of a Polyamide TFC Membrane

This protocol is a generalized procedure based on common practices reported in the literature.[1][6][15] Researchers should optimize the specific parameters for their application.

  • Support Membrane Preparation:

    • Cut a piece of porous support membrane (e.g., polysulfone) to the desired size.

    • Thoroughly clean the support membrane by immersing it in deionized water.

  • Aqueous Amine Solution Preparation:

    • Prepare an aqueous solution of the desired diamine monomer (e.g., 2.0 wt% m-phenylenediamine).

    • Additives such as triethylamine (TEA) as an acid scavenger and a surfactant like sodium dodecyl sulfate (SDS) can be included in this solution to enhance the reaction.[1]

  • Organic Trimesoyl Chloride Solution Preparation:

    • Prepare a solution of trimesoyl chloride in an immiscible organic solvent (e.g., 0.1 wt% TMC in hexane or dodecane).

  • Interfacial Polymerization:

    • Immerse the clean, porous support membrane in the aqueous amine solution for a specified duration (e.g., 2 minutes) to ensure complete saturation.

    • Remove the support membrane from the amine solution and gently remove excess solution from the surface, for instance, by rolling with a soft rubber roller or using an air knife.

    • Immediately immerse the amine-saturated support membrane into the organic trimesoyl chloride solution for a predetermined reaction time (e.g., 30 seconds). The polyamide film will form at the interface.

  • Post-Treatment:

    • Remove the newly formed TFC membrane from the organic solution.

    • Rinse the membrane with a suitable organic solvent (e.g., hexane) to remove any unreacted trimesoyl chloride.[13]

    • The membrane can then be heat-cured in an oven at a specific temperature (e.g., 60-80°C) for a set time to further cross-link the polymer and stabilize the membrane.[7]

  • Storage:

    • Store the prepared TFC membrane in deionized water or a suitable storage solution until it is ready for characterization and use.

Visualizations

Interfacial_Polymerization_Workflow cluster_prep Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment prep_support Prepare Porous Support saturate Saturate Support with Aqueous Solution prep_support->saturate prep_aq Prepare Aqueous Diamine Solution prep_aq->saturate prep_org Prepare Organic TMC Solution immerse_tmc Immerse in Organic TMC Solution prep_org->immerse_tmc remove_excess Remove Excess Aqueous Solution saturate->remove_excess e.g., 2 min remove_excess->immerse_tmc rinse Rinse with Organic Solvent immerse_tmc->rinse e.g., 30 sec cure Heat Curing rinse->cure store Store in DI Water cure->store

Caption: Experimental workflow for polyamide TFC membrane synthesis.

Troubleshooting_Tree start Membrane Performance Issue low_flux Low Water Flux start->low_flux poor_rejection Poor Salt Rejection start->poor_rejection inconsistent Inconsistent Results start->inconsistent sol_flux1 Decrease Monomer Concentration low_flux->sol_flux1 sol_flux2 Reduce Reaction Time low_flux->sol_flux2 sol_flux3 Optimize Curing Temperature low_flux->sol_flux3 sol_reject1 Increase Monomer Concentration poor_rejection->sol_reject1 sol_reject2 Increase Reaction Time poor_rejection->sol_reject2 sol_reject3 Improve Post-Treatment (e.g., Rinsing) poor_rejection->sol_reject3 sol_incon1 Precise Control of Concentrations inconsistent->sol_incon1 sol_incon2 Maintain Consistent Time and Temperature inconsistent->sol_incon2

Caption: Troubleshooting decision tree for TFC membrane issues.

References

Troubleshooting poor film formation in interfacial polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center article is provided below, in a question-and-answer format, to assist researchers, scientists, and drug development professionals in troubleshooting poor film formation during interfacial polymerization experiments.

Technical Support Center: Interfacial Polymerization

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the interfacial polymerization process, helping you achieve high-quality, defect-free thin films.

Frequently Asked Questions (FAQs)

Q1: My polyamide film is extremely thin, fragile, and breaks easily upon handling. What is the likely cause?

This issue often stems from insufficient monomer concentration, leading to a weak and underdeveloped polymer network. When the concentration of either the amine (e.g., m-phenylenediamine, MPD) or the acyl chloride (e.g., trimesoyl chloride, TMC) is too low, the resulting polyamide layer can be thin, fragile, and prone to breaking.[1] Defects such as visible nanopores may also appear randomly distributed on the film surface.[1]

Troubleshooting Steps:

  • Increase Monomer Concentration: Systematically increase the concentration of both monomers. The thickness of the polyamide film generally increases with higher monomer concentrations.[1]

  • Optimize Monomer Ratio: The ratio between the amine and acyl chloride is critical. While increasing both is a good starting point, fine-tuning the ratio can resolve fragility issues.

  • Verify Monomer Quality: Ensure that the monomers have not degraded due to age or improper storage.

Q2: The film appears non-uniform, with nodules, pin-hole defects, or a "leaf-like" structure. How can I achieve a more homogeneous film?

The formation of a non-homogeneous film with defects can be caused by several factors, including imbalanced monomer concentrations, instability at the reaction interface, or issues with monomer diffusion.[1][2]

Troubleshooting Steps:

  • Adjust Monomer Balance: Defects can arise when a high concentration of the amine monomer is paired with a relatively low concentration of the acyl chloride monomer.[1] Refer to the data table below for guidance on adjusting concentrations.

  • Introduce a Surfactant: Adding a surfactant, such as sodium dodecyl sulfate (SDS), to the aqueous phase can help. Surfactants stabilize the reaction interface, which can be easily perturbed, leading to defects.[3] This stabilization can significantly improve the reproducibility and uniformity of the film.[3] Using a surfactant below its critical micelle concentration (CMC) can help create a more uniform film with fewer defects by stabilizing nanobubbles that form during the reaction.[4]

  • Control Reaction Time: The polymerization reaction is typically fast and self-limiting.[5][6] Ensure the reaction time is sufficient for a complete film to form, but not so long that secondary effects degrade quality.

Q3: The polyamide film is delaminating from the porous support substrate. What can I do to improve adhesion?

Film delamination is a common problem that can be caused by poor compatibility between the polyamide layer and the substrate, insufficient curing, or mechanical stress.

Troubleshooting Steps:

  • Substrate Pre-treatment: Ensure the substrate is clean and properly prepared. In some cases, surface modification of the support can improve wettability and adhesion.

  • Post-synthesis Heat Treatment: After polymerization, a heat treatment step (typically at 60–80 °C) is crucial.[2][5] This step helps to complete the polymerization process and enhances the adhesion between the newly formed polyamide layer and the substrate.[2][5]

  • Optimize Film Thickness: An overly thick or dense film can generate internal stresses that lead to delamination. Adjusting monomer concentrations to create a thinner, more flexible film may improve adhesion.

Q4: The film's surface is rough and crumpled, but I need a smoother finish. How can I control the film morphology?

The characteristic "ridge-and-valley" morphology of many polyamide films is a result of the complex dynamics of the interfacial reaction.[1] However, this can be controlled.

Troubleshooting Steps:

  • Modify the Organic Solvent: Adding a co-solvent to the organic phase can alter the miscibility between the two phases, often resulting in a smoother, less dense polymer network.[6]

  • Use Alternative Polymerization Techniques: For applications requiring exceptionally smooth surfaces, consider modified IP techniques like electrospray-based IP, which can produce a surface free of the typical ridge-and-valley structure.[2]

  • Control Reaction Temperature: The temperature of the organic and aqueous solutions can impact monomer diffusion and reaction rates, thereby influencing the final film morphology.[7] Lowering the temperature may slow the reaction, potentially leading to a smoother film.

Quantitative Data Summary

The concentrations of monomers are a critical factor in determining the final properties of the polyamide film. The following table summarizes findings on the impact of MPD and TMC concentrations on film characteristics.

Monomer Concentration Condition Observed Film Property Potential Issue Reference
Extremely low c(MPD) and c(TMC)Thin, fragile "leaf-like" structures; visible nanopores.Poor Film Formation, Brittleness[1]
Fixed c(TMC), increasing c(MPD)General increase in pore size and surface porosity on the film's back surface.Altered Film Morphology[1]
Fixed c(MPD), decreasing c(TMC)Increased pore size and surface porosity; can lead to fragile film if c(TMC) is too low.Increased Permeability, Potential Brittleness[1]
High c(MPD) with low c(TMC)Generation of defects on the film surface.Non-uniform Film, Defects[1]
High monomer concentrationsPolyamide layer thickness increases linearly.Thicker, potentially less permeable film[8]
Low monomer concentrationsLarger pore size and lower cross-linking degree.Higher Permeability, Potentially Weaker Film[8]

c(MPD) = concentration of m-phenylenediamine; c(TMC) = concentration of trimesoyl chloride.

Diagrams and Workflows

Troubleshooting Logic for Poor Film Formation

Troubleshooting_Workflow Start Problem: Poor Film Formation Check_Concentration Check Monomer Concentrations & Ratio Start->Check_Concentration Is film thin, fragile, or weak? Check_Interface Evaluate Interfacial Stability Start->Check_Interface Are there pinholes or non-uniformities? Check_Adhesion Investigate Film Adhesion Start->Check_Adhesion Is the film delaminating? Check_Morphology Analyze Film Morphology Start->Check_Morphology Is the film too rough or crumpled? Sol_Concentration Solution: - Increase Concentrations - Optimize Ratio Check_Concentration->Sol_Concentration Sol_Interface Solution: - Add Surfactant (e.g., SDS) - Control Reaction Time Check_Interface->Sol_Interface Sol_Adhesion Solution: - Post-synthesis Heat Treatment - Substrate Pre-treatment Check_Adhesion->Sol_Adhesion Sol_Morphology Solution: - Modify Solvent System - Control Temperature Check_Morphology->Sol_Morphology

Caption: Troubleshooting flowchart for common issues in interfacial polymerization.

Relationship Between Monomer Concentration and Film Defects

Monomer_Concentration_Effects Low_C Low Monomer Concentration (Either or Both) Defect_Fragile Fragile / Brittle Film (Poor Mechanical Strength) Low_C->Defect_Fragile Defect_Pores Visible Nanopores (Incomplete Film) Low_C->Defect_Pores High_C High Monomer Concentration Defect_Thick Thick / Dense Film (Low Permeability) High_C->Defect_Thick Imbalanced_C Imbalanced Ratio (e.g., High Amine, Low Acyl Chloride) Defect_NonUniform Nodules / Pinholes (Non-uniform Growth) Imbalanced_C->Defect_NonUniform Optimal_C Optimal Monomer Concentration & Ratio Good_Film Defect-Free, Uniform Film (Desired Outcome) Optimal_C->Good_Film

Caption: Impact of monomer concentration on polyamide film quality.

Experimental Protocols

Protocol 1: Standard Polyamide Thin Film Synthesis via Interfacial Polymerization

This protocol describes a typical procedure for fabricating a polyamide thin-film composite (TFC) membrane on a porous support.

1. Materials & Solutions:

  • Aqueous Phase: 2% w/v m-phenylenediamine (MPD) in deionized (DI) water. Optional: 0.1% w/v sodium dodecyl sulfate (SDS) as a surfactant.

  • Organic Phase: 0.1% w/v trimesoyl chloride (TMC) in an organic solvent (e.g., n-hexane).

  • Support: A microporous substrate (e.g., polysulfone).

2. Procedure:

  • Substrate Preparation: Cut the porous support to the desired size. Immerse it in DI water to ensure it is fully wetted.

  • Amine Solution Soaking: Remove the support from the DI water and place it on a clean glass plate. Pour the MPD aqueous solution onto the support surface, ensuring complete coverage. Allow it to soak for 2 minutes.

  • Remove Excess Amine: Remove the excess MPD solution from the support surface. This is a critical step; a rubber roller or an air knife can be used to gently remove puddles and droplets, leaving the pores saturated.

  • Interfacial Polymerization: Clamp the support in a frame. Pour the TMC organic solution over the amine-saturated surface. The polymerization reaction begins instantly at the interface. Allow the reaction to proceed for 1 minute.

  • Drying and Curing: Pour off the excess TMC solution. Place the resulting membrane in an oven at 60-80°C for 5-10 minutes to evaporate the remaining solvent and to cure the polyamide film, enhancing its stability and adhesion.[2][5]

  • Storage: After curing, rinse the membrane with DI water and store it in a water bath until characterization.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Treatment prep_support 1. Prepare Porous Support prep_solutions 2. Prepare Aqueous (Amine) & Organic (Acyl Chloride) Solutions prep_support->prep_solutions soak 3. Soak Support in Aqueous Amine Solution prep_solutions->soak remove_excess 4. Remove Excess Aqueous Solution soak->remove_excess contact 5. Contact with Organic Solution (1 min) remove_excess->contact cure 6. Heat Cure (60-80°C) contact->cure store 7. Rinse & Store in DI Water cure->store

Caption: Standard experimental workflow for interfacial polymerization.

References

Technical Support Center: Trimesoyl Chloride (TMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimesoyl chloride (TMC).

Frequently Asked Questions (FAQs)

Q1: What is trimesoyl chloride and what are its primary applications?

A1: Trimesoyl chloride (TMC), also known as 1,3,5-benzenetricarbonyl trichloride, is a chemical compound that is solid at room temperature, appearing as light yellow crystal lumps.[1] It is a derivative of benzene and a planar molecule.[2] TMC is commonly used as a monomer in interfacial polymerization to synthesize thin-film composite membranes for applications such as reverse osmosis, seawater desalination, water purification, and gas separation.[3][4][5][6]

Q2: What are the main hazards associated with trimesoyl chloride?

A2: Trimesoyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[4] The material is moisture-sensitive and reacts with water, which can lead to the release of hazardous fumes.[1][7] It is classified as a corrosive solid.[2][8]

Q3: What personal protective equipment (PPE) should be worn when handling trimesoyl chloride?

A3: When handling trimesoyl chloride, it is essential to wear appropriate personal protective equipment (PPE) to avoid contact with skin and eyes. Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron and long-sleeved clothing.

  • Respiratory Protection: In case of dust or vapor generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

Q4: How should trimesoyl chloride be stored?

A4: Trimesoyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is crucial to protect it from moisture due to its reactivity with water.[1][7] It should be stored away from incompatible materials such as alkalis and oxidizing agents.[7] Refrigeration is also recommended for storage.[1]

Q5: What should I do in case of accidental exposure to trimesoyl chloride?

A5: In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Troubleshooting Guides

Issue 1: Hydrolysis of Trimesoyl Chloride

Symptoms:

  • The appearance of a white precipitate or cloudiness in the TMC solution (often in an organic solvent like hexane).

  • Reduced reactivity or failure of subsequent reactions, such as incomplete polymerization.

  • In membrane synthesis, this can lead to a thinner, less cross-linked, and more permeable polyamide layer.[4][9]

Root Cause:

Trimesoyl chloride is highly sensitive to moisture and readily undergoes hydrolysis. The acyl chloride groups (-COCl) react with water to form carboxylic acid groups (-COOH).[4][9] This reaction consumes the reactive sites of the TMC molecule, rendering it ineffective for its intended purpose.

Solutions:

  • Prevention:

    • Always handle TMC in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Corrective Action:

    • If hydrolysis is suspected, the TMC may not be suitable for use in sensitive applications. It is often best to discard the hydrolyzed reagent and use a fresh, unopened container.

    • For less sensitive applications, it may be possible to filter out any precipitate, but the concentration of the active TMC in the solution will be lower than expected.

Issue 2: Poor Solubility in Organic Solvents

Symptoms:

  • Trimesoyl chloride does not fully dissolve in the chosen organic solvent (e.g., hexane), even with agitation.

  • The presence of solid particles or a hazy solution.

Root Cause:

  • Hydrolysis: As mentioned above, the hydrolysis product, trimesic acid, has poor solubility in non-polar organic solvents.

  • Impurity: The TMC may contain impurities from its synthesis or degradation over time.

  • Solvent Quality: The organic solvent may not be of sufficient purity or may be contaminated with water.

Solutions:

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents.

  • Check for Hydrolysis: If the TMC is old or has been exposed to air, hydrolysis is a likely cause.

  • Sonication: Gentle sonication can sometimes help to dissolve the solid, but if insolubility persists, it is likely due to hydrolysis or impurities.

  • Solvent Selection: While hexane is common, other anhydrous non-polar solvents can be tested for better solubility.

Experimental Protocols

Interfacial Polymerization for Polyamide Membrane Synthesis

This protocol describes the synthesis of a thin-film composite polyamide membrane using trimesoyl chloride and m-phenylenediamine (MPD).

Materials:

  • Trimesoyl chloride (TMC)

  • m-phenylenediamine (MPD)

  • Anhydrous hexane (or other suitable organic solvent)

  • Deionized water

  • Porous support membrane (e.g., polysulfone)

Equipment:

  • Glass petri dish or a suitable reaction frame

  • Rubber roller

  • Pipettes

  • Beakers

  • Forceps

Procedure:

  • Prepare the Aqueous Amine Solution: Prepare a 2% (w/v) solution of MPD in deionized water.

  • Prepare the Organic Acyl Chloride Solution: In a dry environment, prepare a 0.1% (w/v) solution of TMC in anhydrous hexane.

  • Support Membrane Saturation: Immerse the porous support membrane in the aqueous MPD solution for approximately 2 minutes.

  • Remove Excess Amine Solution: Remove the membrane from the MPD solution and use a rubber roller to gently remove any excess solution from the surface.

  • Interfacial Polymerization: Secure the saturated support membrane in a frame or place it flat in a petri dish. Pour the TMC-hexane solution over the surface of the membrane and allow the reaction to proceed for about 1 minute.

  • Post-Reaction Treatment: Pour off the excess TMC solution. The newly formed polyamide membrane should be washed with hexane to remove any unreacted TMC.

  • Drying: Allow the membrane to air dry at room temperature. For some applications, a heat treatment step (e.g., in an oven at a specific temperature) may be required to further cross-link the polymer.

Data Presentation

Table 1: Material Compatibility with Trimesoyl Chloride

Material CategoryCompatible MaterialsIncompatible MaterialsNotes
Metals Stainless Steel (304, 316), HastelloyMild Steel, Galvanized Steel, AluminumTMC is corrosive to many metals.[10] Stainless steel offers good resistance to chloride environments, but specific testing for prolonged TMC exposure is recommended.[11][12]
Polymers Polytetrafluoroethylene (PTFE), Polypropylene (PP), Polyethylene (PE)Nylon, Polycarbonate (PC)Compatibility depends on the specific polymer and exposure conditions. It is advisable to test for compatibility before large-scale use.
Glass Borosilicate Glass-Glass is generally compatible and is a good choice for reaction vessels and storage containers.
Elastomers Viton®, Kalrez®Natural Rubber, NeopreneSwelling or degradation may occur with incompatible elastomers.

Note: This table provides general guidance. It is strongly recommended to perform compatibility testing for specific applications and conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment prep_mpd Prepare 2% MPD in deionized water saturate Immerse support membrane in MPD solution prep_mpd->saturate prep_tmc Prepare 0.1% TMC in anhydrous hexane react Pour TMC solution onto membrane prep_tmc->react remove_excess Remove excess MPD solution saturate->remove_excess remove_excess->react wash Wash with hexane react->wash dry Air dry membrane wash->dry

Caption: Experimental workflow for polyamide membrane synthesis.

hydrolysis_pathway TMC Trimesoyl Chloride (-COCl) Hydrolyzed_TMC Trimesic Acid (-COOH) TMC->Hydrolyzed_TMC Hydrolysis HCl Hydrogen Chloride (HCl) TMC->HCl Water Water (H2O) Water->Hydrolyzed_TMC Water->HCl

Caption: Simplified hydrolysis pathway of trimesoyl chloride.

References

Common impurities in commercial trimesoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial trimesoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial trimesoyl chloride?

Commercial trimesoyl chloride typically has a high purity, often exceeding 98-99.5%.[1][2][3][4] However, trace impurities can be present and are generally categorized into two main types: synthesis-related and degradation-related impurities.

  • Synthesis-Related Impurities: These are residual components from the manufacturing process. The most common synthesis route involves the reaction of trimesic acid with thionyl chloride.[5][6] Consequently, the primary synthesis-related impurities are:

    • Unreacted Trimesic Acid: Incomplete reaction can leave trace amounts of the starting material.

    • Residual Thionyl Chloride: Excess thionyl chloride used in the synthesis may not be completely removed during purification.[7]

  • Degradation-Related Impurities: These impurities form over time due to the inherent reactivity of trimesoyl chloride, especially with atmospheric moisture. The primary degradation pathway is hydrolysis.

    • Mono-hydrolyzed Trimesoyl Chloride: This is the most common hydrolysis product, where one of the three acyl chloride groups reacts with water to form a carboxylic acid group.

    • Di- and Tri-hydrolyzed Trimesoyl Chloride (Trimesic Acid): Further hydrolysis can lead to the formation of di- and tri-carboxylic acid species.

    • Anhydride Oligomers: The carboxylic acid groups formed from hydrolysis can react with other trimesoyl chloride molecules to form anhydride linkages, resulting in oligomeric impurities.

The following table summarizes the common impurities and their sources:

Impurity CategorySpecific ImpuritySource
Synthesis-Related Unreacted Trimesic AcidIncomplete reaction during synthesis.
Residual Thionyl ChlorideExcess reagent not fully removed during purification.
Degradation-Related Mono-hydrolyzed Trimesoyl ChlorideReaction with atmospheric moisture during storage.
Di- and Tri-hydrolyzed Trimesoyl ChlorideFurther reaction with moisture.
Anhydride OligomersReaction between hydrolyzed and non-hydrolyzed trimesoyl chloride molecules.
Q2: How do these impurities affect my experiments, particularly in polymer synthesis?

Impurities in trimesoyl chloride can have a significant impact on polymerization reactions, such as the interfacial polymerization used to create polyamide membranes for filtration and reverse osmosis. The concentration of trimesoyl chloride is a critical parameter that influences membrane properties like pore size and thickness.[8][9]

  • Impact of Hydrolysis Products: The presence of mono-hydrolyzed trimesoyl chloride, with its carboxylic acid group, can alter the stoichiometry of the polymerization reaction. This can lead to:

    • Increased Hydrophilicity: The carboxylic acid groups can increase the hydrophilicity of the resulting polymer, which may enhance water flux in membrane applications.[8][10][11]

    • Reduced Cross-linking: As the hydrolyzed species can only react at two sites instead of three, it can lead to a less cross-linked and potentially more flexible polymer network.

    • Altered Membrane Performance: The changes in hydrophilicity and cross-linking can affect the membrane's salt rejection and overall separation performance.[12][13]

  • Impact of Unreacted Trimesic Acid: Unreacted trimesic acid will not participate in the polymerization reaction in the same way as trimesoyl chloride, leading to defects in the polymer structure and potentially compromising the integrity and performance of the resulting material.

The logical relationship between impurities and their effects on polyamide membrane properties is illustrated in the diagram below.

TMC Commercial Trimesoyl Chloride Polymerization Interfacial Polymerization TMC->Polymerization Impurity Impurities (Hydrolyzed TMC, Trimesic Acid) Impurity->Polymerization Moisture Atmospheric Moisture Moisture->Impurity causes hydrolysis Membrane Polyamide Membrane Polymerization->Membrane Properties Altered Membrane Properties (Hydrophilicity, Cross-linking, Pore Size) Membrane->Properties Performance Changes in Performance (Water Flux, Salt Rejection) Properties->Performance

Caption: Logical flow of how impurities in trimesoyl chloride can affect final membrane performance.

Troubleshooting Guides

Problem: Inconsistent results in polymerization reactions.

If you are observing variability in the properties of the polymers you are synthesizing, it could be due to inconsistencies in the purity of your trimesoyl chloride.

Possible Cause:

  • Batch-to-Batch Variation: Different lots of commercial trimesoyl chloride may have varying levels of impurities.

  • Degradation Over Time: If a single container of trimesoyl chloride is used over an extended period, it may gradually hydrolyze upon repeated exposure to air, leading to changing impurity profiles.

Solutions:

  • Characterize New Batches: It is good practice to analyze the purity of a new batch of trimesoyl chloride before use, especially for sensitive applications.

  • Proper Storage: Store trimesoyl chloride in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glove box).

  • Purification: If high purity is critical, consider purifying the commercial trimesoyl chloride before use.

Experimental Protocols

Protocol 1: Purification of Commercial Trimesoyl Chloride by Recrystallization

This protocol describes a general procedure for purifying trimesoyl chloride by recrystallization to remove non-volatile impurities such as trimesic acid and hydrolysis products.[14][15]

Materials:

  • Commercial trimesoyl chloride

  • Anhydrous hexane (or another suitable non-polar solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the commercial trimesoyl chloride in an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of anhydrous hexane and gently heat the mixture with stirring until the trimesoyl chloride dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, dry flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Store the purified trimesoyl chloride in a tightly sealed container in a desiccator.

The workflow for the recrystallization process is outlined below.

start Start: Impure Trimesoyl Chloride dissolve Dissolve in minimal hot anhydrous hexane start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool to crystallize dissolve->cool if no insolubles hot_filter->cool vacuum_filter Vacuum filtration to collect crystals cool->vacuum_filter wash Wash with cold anhydrous hexane vacuum_filter->wash dry Dry under vacuum wash->dry end End: Purified Trimesoyl Chloride dry->end

Caption: Experimental workflow for the purification of trimesoyl chloride by recrystallization.

Protocol 2: Analysis of Trimesoyl Chloride Purity by GC-MS after Derivatization

This protocol provides a general method for the analysis of trimesoyl chloride and its potential non-volatile impurities by gas chromatography-mass spectrometry (GC-MS) after a derivatization step. Derivatization is necessary to convert the polar carboxylic acid impurities into more volatile silyl esters, making them suitable for GC analysis.[16][17]

Materials:

  • Trimesoyl chloride sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent for injection (e.g., hexane or dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: In a clean, dry vial, accurately weigh a small amount of the trimesoyl chloride sample (e.g., 1-5 mg).

  • Derivatization:

    • Dissolve the sample in a small volume of anhydrous pyridine (e.g., 100 µL).

    • Add the silylating agent, BSTFA with 1% TMCS (e.g., 100 µL).

    • Seal the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • Dilute the derivatized sample with an appropriate anhydrous solvent to the desired concentration for GC-MS analysis.

    • Inject an aliquot of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify and quantify the derivatized trimesoyl chloride and any impurities. The mass spectrometer will help in identifying the compounds based on their fragmentation patterns.

The following diagram illustrates the workflow for GC-MS analysis.

start Start: Trimesoyl Chloride Sample dissolve Dissolve in anhydrous pyridine start->dissolve derivatize Add BSTFA + 1% TMCS and heat dissolve->derivatize cool Cool to room temperature derivatize->cool dilute Dilute with solvent cool->dilute inject Inject into GC-MS dilute->inject analyze Analyze chromatogram and mass spectra inject->analyze end End: Purity and Impurity Profile analyze->end

Caption: Workflow for the GC-MS analysis of trimesoyl chloride after derivatization.

References

Technical Support Center: Trimesoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimesoyl chloride (TMC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.

Q1: Why is my trimesoyl chloride (TMC) reaction yield unexpectedly low?

A low yield in a TMC reaction is typically traced back to one of three areas: reactant purity, reaction conditions, or side reactions. Trimesoyl chloride is a highly reactive compound, and its successful use depends on the careful control of these factors. The most common issue is the premature hydrolysis of TMC due to the presence of moisture.

Q2: How can I assess the purity of my trimesoyl chloride?

Degraded TMC is a primary cause of low yields. Over time, especially with exposure to atmospheric moisture, TMC can hydrolyze.

  • Visual Inspection & Solubility Test: A simple qualitative test involves dissolving a small amount of your TMC in a dry, non-polar organic solvent like hexane. Pure TMC should dissolve completely. If you observe white precipitates that do not dissolve, your TMC has likely been at least partially hydrolyzed to trimesic acid[1].

  • FTIR Spectroscopy: You can use Fourier-transform infrared (FTIR) spectroscopy to check for the presence of carboxylic acid (from hydrolysis) or anhydride groups (from subsequent condensation of hydrolyzed molecules). Pure TMC should show a strong carbonyl (C=O) peak for the acyl chloride around 1750-1800 cm⁻¹. The formation of anhydride oligomers may be indicated by the appearance of a double peak in this region[1].

Q3: How does moisture impact the reaction, and how can I prevent it?

Moisture is critically detrimental to reactions involving TMC. As an acyl chloride, TMC reacts readily with water in an irreversible hydrolysis reaction.

  • Mechanism of Failure: Each molecule of water can react with an acyl chloride group (-COCl) to form a carboxylic acid group (-COOH) and hydrochloric acid (HCl)[2][3]. This side reaction consumes your TMC, reducing the amount available for your desired reaction (e.g., with an amine to form an amide bond). The formation of trimesic acid effectively terminates the polymer chain growth in polymerization reactions.

  • Prevention:

    • Always handle TMC under anhydrous (dry) conditions, preferably in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

    • Use dry solvents and glassware. Glassware should be oven-dried immediately before use.

    • Store TMC in a desiccator, tightly sealed, and preferably under an inert atmosphere[4][5].

Q4: What are the optimal reaction conditions for an interfacial polymerization with TMC?

Interfacial polymerization, a common application for TMC in forming polyamide membranes, is highly sensitive to reaction parameters. While the exact optimums depend on the specific amine monomer and desired product characteristics, general guidelines exist.

  • Monomer Concentrations: A higher amine-to-acyl-chloride molar ratio is often preferred to promote complete polymerization and minimize TMC hydrolysis[6]. TMC concentrations are typically kept low, often in the range of 0.1% to 1.5% (w/v)[2][7].

  • Reaction Time: The reaction is extremely fast and often self-limiting, with the initial polyamide film forming within seconds[8][9]. Optimal reaction times are typically short, ranging from 5 to 60 seconds[2][7]. Prolonged times do not necessarily increase yield and can negatively impact the properties of the resulting polymer film[9].

  • Temperature: Temperature influences the diffusion rates of the monomers. The reaction is typically carried out at room temperature, but adjusting the temperature of the organic phase can impact monomer diffusivity and thus the final product morphology[10].

Q5: Besides hydrolysis, are there other side reactions to consider?

While hydrolysis is the most significant side reaction, others can occur:

  • Incomplete Reaction: Due to the trifunctional nature of TMC, steric hindrance can sometimes prevent all three acyl chloride groups from reacting, especially in rapid polymerization processes. These unreacted groups may later hydrolyze during work-up, altering the product's properties[7][11].

  • Oligomerization of Hydrolyzed Product: If TMC hydrolyzes, the resulting trimesic acid can potentially react with remaining TMC molecules to form anhydride linkages, creating unwanted oligomers, especially over long storage periods[1].

Troubleshooting Summary

The table below provides a quick reference for troubleshooting low reaction yields.

Problem Potential Cause Recommended Solution
Low or No Product Yield TMC has degraded due to hydrolysis.Perform a solubility test in dry hexane. If precipitate is present, use a new, unopened bottle of TMC[1].
Presence of moisture in the reaction.Use oven-dried glassware and anhydrous solvents. Handle TMC under an inert atmosphere (e.g., glove box)[4][5].
Inconsistent Results Monomer concentrations are not optimal.Titrate monomer concentrations. Often, a higher amine-to-TMC ratio is beneficial[6]. Refer to the quantitative data table below.
Reaction time is too long or too short.Optimize the reaction time. Interfacial polymerization is very rapid, often complete in under a minute[2][7].
Poor mixing or interface instability.Ensure proper agitation for homogenous solution preparation. For interfacial reactions, consider additives like surfactants to stabilize the interface[12].
Product has incorrect properties Incomplete reaction or side reactions.Confirm TMC purity. Adjust monomer stoichiometry and reaction time to ensure complete conversion[6][7].

Quantitative Data: Interfacial Polymerization Parameters

The following table summarizes typical reactant concentrations and reaction times used in the synthesis of thin-film composite (TFC) membranes via interfacial polymerization.

Amine Monomer Amine Conc. (w/w % or w/v %) TMC Conc. (w/w % or w/v %) Reaction Time (s) Reference
m-phenylenediamine (MPD)2.0 - 8.00.1 - 0.25 - 120[7][13][14]
1,3-cyclohexanediamine (CHDA)2.51.030[2][15]
1,4-cyclohexanediamine (CHD)0.150.2Not Specified[16]
Piperazine (PIP)0.2 (g/L)0.2 (g/L)~100[8]

Diagrams

troubleshooting_workflow start Low Reaction Yield check_purity Step 1: Check Reactant Purity start->check_purity purity_test Is TMC pure? (Solubility test, FTIR) check_purity->purity_test replace_tmc Action: Use new, pure TMC. Store properly. purity_test->replace_tmc No check_conditions Step 2: Verify Reaction Conditions purity_test->check_conditions Yes replace_tmc->check_conditions conditions_test Are conditions anhydrous? Are concentrations optimal? check_conditions->conditions_test modify_conditions Action: Use dry solvents/glassware. Optimize monomer ratio & time. conditions_test->modify_conditions No analyze_product Step 3: Analyze Product & Side Reactions conditions_test->analyze_product Yes end_node Yield Improved modify_conditions->end_node product_test Does analysis show side products (e.g., trimesic acid)? analyze_product->product_test refine_protocol Action: Refine purification. Re-evaluate reaction conditions to limit side reactions. product_test->refine_protocol Yes product_test->end_node No refine_protocol->end_node reaction_pathways cluster_desired Desired Reaction Pathway cluster_undesired Undesired Side Reaction TMC_desired Trimesoyl Chloride (TMC) Product Desired Product (Polyamide) TMC_desired->Product + Amine Amine (R-NH2) Amine->Product + TMC_undesired Trimesoyl Chloride (TMC) Side_Product Side Product (Trimesic Acid) TMC_undesired->Side_Product + Water Water (H2O) Water->Side_Product +

References

Techniques for monitoring the progress of trimesoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of trimesoyl chloride (TMC) reactions, which are critical in the formation of polyamide thin films for applications such as nanofiltration and drug delivery.

Frequently Asked Questions (FAQs)

1. What are the primary techniques for monitoring the progress of trimesoyl chloride (TMC) reactions?

Monitoring the rapid interfacial polymerization reaction of TMC can be challenging.[1][2][3] The most common and effective techniques can be categorized into in-situ (real-time) and ex-situ (endpoint or quenched reaction) methods.

  • In-situ Techniques: These methods track the reaction as it happens.

    • Fourier Transform Infrared (FT-IR) Spectroscopy: This is a powerful technique for real-time monitoring of the formation of the polyamide layer by tracking the appearance of characteristic amide bands.[1][2][3]

    • Microfluidic Interferometry: This method can be used to measure the reaction kinetics at a free water/oil interface.[4]

  • Ex-situ Techniques: These methods analyze the reaction at specific time points.

    • Reactant Concentration Analysis: This involves stopping the reaction at different times and measuring the concentration of unreacted TMC or the amine monomer, typically using chromatographic methods like HPLC or GC.

    • Gravimetric Analysis: The mass of the formed polyamide film can be determined at different reaction times.[4]

    • Spectroscopic Analysis of the Final Film: Techniques like Attenuated Total Reflectance (ATR)-FTIR and X-ray Photoelectron Spectroscopy (XPS) can be used to characterize the final polyamide film, providing insights into the extent of reaction.

    • Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can be used to measure the thickness and morphology of the polyamide film at the end of the reaction.[1][3]

2. How can I use in-situ FT-IR spectroscopy to monitor the reaction in real-time?

In-situ FT-IR spectroscopy allows for the real-time study of the polyamide layer growth on a substrate.[1][2][3] The general principle involves directing an IR beam to the interface where the polymerization is occurring and collecting spectra at regular intervals.

3. What are the key peaks to monitor in the FT-IR spectrum during a TMC reaction with an amine?

When TMC reacts with a primary or secondary amine to form a polyamide, the key spectral changes to monitor are the appearance of amide-related peaks and the disappearance of reactant peaks.

Vibrational ModeWavenumber (cm⁻¹)Description
Amide I ~1640-1660C=O stretching vibration of the newly formed amide bond. This is often the most prominent and reliable peak to monitor for polyamide formation.[3]
Amide II ~1540-1550N-H bending and C-N stretching vibrations. This peak is characteristic of secondary amides.
N-H Stretch ~3300-3500Appearance of N-H stretching from the amide, which may overlap with amine reactant peaks.
Acyl Chloride C=O Stretch ~1740-1790Disappearance of the C=O stretching vibration from the trimesoyl chloride reactant.
Primary Amine N-H Scissoring ~1590-1650Disappearance of the N-H bending vibration of the primary amine reactant. This can sometimes overlap with the Amide I band.

4. The reaction is too fast to monitor with my current setup. What can I do?

The rapid reaction rate of TMC is a common challenge in monitoring.[1][2][3] Several strategies can be employed to slow down the reaction to a timescale suitable for monitoring:

  • Introduction of a Hydrophilic Interlayer: Applying a hydrophilic layer (e.g., polydopamine, polyethyleneimine) between the porous support and the aqueous amine solution can retard the reaction rate.[1][2][3]

  • Addition of Macromolecular Additives: Including additives like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or polyvinyl alcohol (PVA) in the aqueous amine solution can also suppress the reaction rate.[1][2][3]

  • Lowering Reactant Concentrations: Reducing the concentration of TMC and/or the amine monomer will decrease the reaction rate.

  • Lowering the Temperature: Conducting the reaction at a lower temperature will slow down the kinetics.

5. Are there any ex-situ methods to monitor the reaction?

Yes, ex-situ methods involve stopping the reaction at different time points and analyzing the samples. A common approach is to quench the reaction by washing away the unreacted monomers with a suitable solvent. One can then analyze:

  • Film Thickness and Mass: The thickness of the formed polyamide layer can be measured using techniques like TEM, and the mass can be determined gravimetrically.[4]

  • Reactant Concentration: The concentration of unreacted TMC or amine in the organic and aqueous phases, respectively, can be quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide

Issue 1: No discernible peaks for the polyamide layer in the in-situ FT-IR spectrum.

  • Possible Cause 1: Reaction is not occurring.

    • Troubleshooting Step: Verify the reactivity of your monomers. Ensure that the trimesoyl chloride has not been hydrolyzed by exposure to moisture. Use fresh or properly stored reagents.

  • Possible Cause 2: The formed film is too thin to be detected.

    • Troubleshooting Step: Allow the reaction to proceed for a longer duration to form a thicker film. If the reaction is self-limiting and stops at a very low thickness, consider increasing the monomer concentrations.

  • Possible Cause 3: Improper alignment of the FT-IR beam.

    • Troubleshooting Step: Ensure that the IR beam is correctly focused on the interface where the reaction is taking place.

Issue 2: The signal-to-noise ratio in my FT-IR spectrum is very low.

  • Possible Cause 1: Insufficient number of scans.

    • Troubleshooting Step: Increase the number of scans per spectrum to improve the signal-to-noise ratio. Be mindful that this will reduce the time resolution of your measurement.

  • Possible Cause 2: High background absorption.

    • Troubleshooting Step: Ensure that the background spectrum is collected properly. The solvent system used can have strong IR absorption bands; if possible, choose solvents with windows in the spectral region of interest.

  • Possible Cause 3: Poor contact at the interface.

    • Troubleshooting Step: In an ATR-FT-IR setup, ensure good contact between the ATR crystal and the reaction interface.

Experimental Protocols

Protocol 1: In-situ Monitoring of Interfacial Polymerization using FT-IR Spectroscopy

This protocol is adapted from studies on the formation of polyamide nanofiltration membranes.[1][2][3]

  • Substrate Preparation: A porous support membrane (e.g., polysulfone) is immersed in an aqueous solution of the amine monomer (e.g., piperazine) for a specified time (e.g., 10 minutes) to ensure complete saturation.

  • Excess Monomer Removal: The excess amine solution is removed from the surface of the support, for instance, by gently rolling with a rubber roller.

  • FT-IR Setup: The amine-saturated support is placed in a custom-made FT-IR sample cell. A background spectrum of the wet support is collected.

  • Initiation of Polymerization: An organic solution of trimesoyl chloride (in a solvent like hexane) is carefully poured onto the surface of the support membrane.

  • Real-time Data Acquisition: Immediately after adding the TMC solution, time-resolved FT-IR spectra are collected at regular intervals (e.g., every few seconds) for a total duration of several minutes.

  • Data Analysis: The growth of the polyamide layer is monitored by tracking the increase in the absorbance of the characteristic amide I band (around 1640 cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis start Start prep_support Prepare Porous Support start->prep_support soak_amine Soak Support in Aqueous Amine Solution prep_support->soak_amine remove_excess Remove Excess Amine Solution soak_amine->remove_excess setup_ftir Place Support in FT-IR Cell remove_excess->setup_ftir add_tmc Add TMC Organic Solution setup_ftir->add_tmc collect_spectra Collect Time-Resolved FT-IR Spectra add_tmc->collect_spectra analyze_peaks Analyze Growth of Amide Peaks collect_spectra->analyze_peaks end End analyze_peaks->end

Caption: Workflow for in-situ FT-IR monitoring of TMC reactions.

troubleshooting_logic start Start Troubleshooting: Low/No FT-IR Signal check_reagents Are reagents fresh and non-hydrolyzed? start->check_reagents check_time Is reaction time sufficient? check_reagents->check_time Yes replace_reagents Action: Replace Reagents check_reagents->replace_reagents No check_alignment Is FT-IR beam aligned correctly? check_time->check_alignment Yes increase_time Action: Increase Reaction Time or Monomer Concentration check_time->increase_time No realign_beam Action: Realign FT-IR Beam check_alignment->realign_beam No solution Problem Solved check_alignment->solution Yes replace_reagents->solution increase_time->solution realign_beam->solution

Caption: Troubleshooting logic for low FT-IR signal issues.

References

Technical Support Center: Managing Exothermic Trimesoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the exothermic nature of trimesoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively controlling these highly reactive processes. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with trimesoyl chloride so exothermic?

A1: Trimesoyl chloride is an aromatic acyl chloride with three highly reactive carbonyl chloride groups attached to a benzene ring.[1] Its reactivity stems from the electron-withdrawing nature of these groups, making the carbonyl carbons highly susceptible to nucleophilic attack. Reactions with nucleophiles, particularly amines, are rapid and highly exothermic, leading to the formation of stable amide bonds and the release of significant thermal energy. The reaction is often described as fast and uncontrollable, especially in interfacial polymerization processes.[2]

Q2: What are the primary safety concerns associated with the exothermic nature of trimesoyl chloride reactions?

A2: The primary safety concern is the potential for a thermal runaway reaction. A thermal runaway is a situation where an increase in temperature leads to a further increase in the reaction rate, generating heat faster than it can be removed.[3] This can result in a rapid and dangerous rise in temperature and pressure, potentially leading to vessel rupture, solvent boiling, and the release of hazardous materials. Trimesoyl chloride itself is corrosive and causes severe skin and eye burns.[4][5] It also reacts violently with water, producing corrosive hydrogen chloride gas.[4]

Q3: How can I qualitatively assess the potential exotherm of my specific reaction?

A3: Before running a reaction, a qualitative risk assessment is crucial. Consider the following factors:

  • Nucleophile Reactivity: Primary aliphatic amines are generally more reactive and will produce a more significant exotherm than aromatic amines or alcohols.

  • Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat generation in a shorter amount of time.

  • Solvent: The choice of solvent affects heat dissipation. Solvents with higher heat capacities and boiling points can absorb more heat. Some solvents can also influence the reaction rate.[6]

  • Scale: The exotherm is more challenging to manage on a larger scale due to the lower surface-area-to-volume ratio, which reduces the efficiency of heat removal.

Q4: What are the key parameters to control to manage the exotherm?

A4: The key parameters for controlling the exotherm are:

  • Rate of Addition: Slow, controlled addition of the limiting reagent is one of the most effective ways to manage the rate of heat generation.

  • Temperature: Maintaining a low reaction temperature using an appropriate cooling bath is essential. The specific temperature will depend on the reactants and solvent.

  • Mixing: Efficient stirring is crucial for uniform heat distribution and to prevent localized hot spots.

  • Concentration: Using lower concentrations of reactants can slow down the reaction rate and reduce the overall heat output.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
Potential Cause Troubleshooting Step Preventative Measure
Addition rate is too fast. Immediately stop the addition of the reagent. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).Use a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent.
Inadequate cooling. Ensure the cooling bath is at the target temperature and that the reaction flask is sufficiently immersed.Select a cooling bath capable of maintaining the desired temperature throughout the reaction. For larger scales, consider using a cryostat.
Poor mixing. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.Use an overhead stirrer for viscous reaction mixtures or larger scale reactions to ensure efficient mixing.
Reactant concentration is too high. If possible and safe to do so, dilute the reaction mixture with additional cold solvent.Start with lower reactant concentrations, especially when working with a new reaction or at a larger scale.
Issue 2: Reaction Temperature Fluctuates Unpredictably
Potential Cause Troubleshooting Step Preventative Measure
Non-uniform mixing. Ensure the stirrer is positioned correctly and is creating a good vortex for efficient mixing.Use a properly sized stir bar or an overhead stirrer. Consider using a baffled flask to improve mixing efficiency.
Delayed initiation of the reaction. Be cautious, as a delayed onset could lead to a sudden and rapid exotherm once the reaction begins. Ensure the reaction has truly initiated before increasing the addition rate.Add a small amount of the limiting reagent initially and wait to observe a controlled temperature increase before proceeding with the rest of the addition.
Phase separation. If the reaction is biphasic, ensure that the stirring is vigorous enough to create a good emulsion for consistent reaction at the interface.Use a phase-transfer catalyst if appropriate to facilitate the reaction between phases.
Issue 3: Difficulty in Quenching the Reaction Safely
Potential Cause Troubleshooting Step Preventative Measure
Adding quenching agent directly to the reaction mixture. Never add water or other quenching agents directly to the warm reaction mixture, as this can cause a violent, localized exotherm.Always add the reaction mixture slowly to a separate, well-stirred, and cooled quenching solution.
Insufficient cooling of the quenching solution. Ensure the quenching solution is adequately cooled in an ice bath and has a sufficiently large volume to absorb the heat of quenching.Prepare the quenching solution in a flask that is significantly larger than the reaction volume to allow for vigorous stirring and to contain any potential splashing.
Formation of insoluble byproducts. If a solid precipitate forms and hinders stirring, you may need to add more solvent to the quenching mixture.Choose a quenching agent that results in soluble byproducts if possible. For example, using a dilute acid quench can help keep amine byproducts in solution.

Experimental Protocols

Protocol 1: Controlled Addition and Temperature Management for Amidation Reaction

This protocol describes a general procedure for the reaction of trimesoyl chloride with a primary amine, focusing on managing the exothermic nature of the reaction.

Materials:

  • Trimesoyl chloride

  • Primary amine (e.g., piperazine, m-phenylenediamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Three-necked round-bottom flask

  • Dropping funnel or syringe pump

  • Overhead stirrer or magnetic stirrer

  • Low-temperature thermometer

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up the three-necked flask with the stirrer, thermometer, and dropping funnel under an inert atmosphere.

  • Dissolve the primary amine in the anhydrous solvent in the flask and cool the solution to the desired reaction temperature (e.g., 0 °C) using the cooling bath.

  • Dissolve the trimesoyl chloride in the same anhydrous solvent in the dropping funnel.

  • Slowly add the trimesoyl chloride solution dropwise to the stirred amine solution. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired reaction temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified period to ensure completion.

  • Proceed with the quenching protocol as described below.

Protocol 2: Safe Quenching of Trimesoyl Chloride Reactions

This protocol outlines a safe method for quenching the reaction mixture containing unreacted trimesoyl chloride and acidic byproducts.

Materials:

  • Reaction mixture from Protocol 1

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate, dilute HCl, or cold water)

  • Large beaker or Erlenmeyer flask

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • In the large beaker, place the quenching solution and cool it in an ice bath with vigorous stirring. The volume of the quenching solution should be at least 5-10 times the volume of the reaction mixture.

  • Slowly and carefully, add the reaction mixture dropwise to the cold, stirred quenching solution. A dropping funnel or a cannula can be used for this transfer.

  • Monitor the temperature of the quenching solution during the addition and ensure it remains low.

  • After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all reactive species are quenched.

  • The product can then be isolated through standard workup procedures (e.g., extraction, filtration).

Quantitative Data

Parameter Condition Effect on Exotherm Recommendation
Reactant Type Aliphatic Amine vs. Aromatic AmineAliphatic amines are more nucleophilic and generally result in a more rapid and intense exotherm.Use slower addition rates and lower temperatures for aliphatic amines.
Reactant Concentration High vs. LowHigher concentrations lead to a faster reaction rate and a more significant exotherm.Start with dilute conditions, especially for new reactions or larger scales.
Solvent Aprotic (e.g., DCM, THF) vs. Protic (not recommended)Aprotic solvents are preferred. Solvents with higher heat capacity can absorb more heat.Choose a solvent that is inert to the reactants and has a suitable boiling point.
Temperature Ambient vs. Sub-zeroLower temperatures slow down the reaction rate, allowing for better control of the exotherm.Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Mixing Speed Low vs. HighHigh mixing speeds improve heat transfer and prevent the formation of localized hot spots.Ensure vigorous and efficient stirring throughout the reaction.

Visualizations

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_quench Safe Quenching cluster_workup Workup A Dissolve Amine in Solvent B Cool to Target Temperature A->B D Slow, Dropwise Addition of Trimesoyl Chloride Solution B->D C Dissolve Trimesoyl Chloride in Solvent C->D E Monitor and Maintain Temperature D->E F Stir for Reaction Completion E->F H Slowly Add Reaction Mixture to Quenching Solution F->H Transfer Reaction Mixture G Prepare Cold Quenching Solution G->H I Stir and Allow to Equilibrate H->I J Product Isolation (Extraction/Filtration) I->J

Caption: Workflow for Managing Exothermic Trimesoyl Chloride Reactions.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Uncontrolled Temperature Spike? Cause1 Addition Rate Too Fast Start->Cause1 Yes Cause2 Inadequate Cooling Start->Cause2 Yes Cause3 Poor Mixing Start->Cause3 Yes End Continue Monitoring Start->End No Sol1 Stop Addition & Increase Cooling Cause1->Sol1 Sol2 Improve Cooling Bath Contact Cause2->Sol2 Sol3 Increase Stirring Rate Cause3->Sol3

Caption: Troubleshooting Logic for Uncontrolled Temperature Spikes.

References

Technical Support Center: Best Practices for Drying Solvents for Trimesoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for drying solvents used in reactions involving trimesoyl chloride (TMC). Due to the high reactivity of acyl chlorides, ensuring an anhydrous environment is paramount for reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use meticulously dried solvents for reactions with trimesoyl chloride? A1: Trimesoyl chloride, like other acyl chlorides, is highly susceptible to hydrolysis.[1] Any trace amounts of water in the reaction medium will react with trimesoyl chloride to form trimesic acid and hydrochloric acid (HCl).[2][3] This side reaction consumes the starting material, reduces the overall yield, and the HCl byproduct can protonate other reagents, rendering them non-reactive.[2] Therefore, using anhydrous solvents is crucial to ensure the integrity of the trimesoyl chloride and the success of the reaction.

Q2: What are the most common solvents used for trimesoyl chloride reactions? A2: The choice of solvent depends on the specific reaction, but aprotic solvents are generally required.[2] For interfacial polymerization, a process commonly used to create thin-film composite membranes, trimesoyl chloride is typically dissolved in a water-immiscible organic solvent such as n-hexane.[4][5] For other acylation reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently used.[2][6]

Q3: What is the maximum acceptable water content for a solvent in a trimesoyl chloride reaction? A3: While there is no universal maximum, the goal is to minimize water content to the lowest possible level, typically in the parts-per-million (ppm) range. The efficiency of drying methods can be quantitatively evaluated, with robust techniques reducing water content to below 50 ppm, and often as low as 10 ppm.[7] For highly sensitive reactions, verifying solvent dryness using Karl Fischer titration is the most reliable method.[8]

Q4: Which drying agent is best for my specific solvent? A4: The optimal drying agent depends on the solvent's properties and the required level of dryness.

  • Molecular Sieves (3Å): An excellent and safe general-purpose choice for a wide range of solvents.[8] They are particularly effective when the solvent is allowed to stand over them for an extended period.[7] 3Å sieves are preferred over 4Å for drying solvents like methanol, as 4Å sieves can also absorb the solvent molecules.[8]

  • Calcium Hydride (CaH₂): A highly effective and reactive drying agent, especially suitable for halogenated solvents like dichloromethane (DCM) and acetonitrile.[6][7]

  • Sodium/Benzophenone: A classic method for drying ether solvents like THF and diethyl ether. The formation of a persistent deep blue or purple color from the benzophenone ketyl radical indicates an anhydrous and oxygen-free environment.[6]

  • Activated Alumina: A very porous and efficient drying agent that can rapidly dry solvents when passed through a column.[7][9]

Q5: How can I be certain my solvent is sufficiently dry? A5: There are several methods to verify solvent dryness. For ethers dried with sodium, the blue color of the benzophenone indicator is a reliable sign of anhydrous conditions.[6] However, the most accurate and quantitative method is Karl Fischer titration, which can precisely measure water content at the ppm level.[8] In the absence of this equipment, carefully following a validated, rigorous drying protocol is the best practice.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield. The trimesoyl chloride was hydrolyzed by water in the solvent.Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Re-dry the solvent using a more effective method (see protocols below) and store it over activated 3Å molecular sieves. Use freshly opened or purified reagents.[2]
Reaction results are inconsistent. Solvent water content varies between experiments.Standardize your solvent drying procedure. Always use freshly dried solvent for each reaction. If storing dried solvent, keep it under an inert atmosphere over activated molecular sieves to prevent re-absorption of atmospheric moisture.
A white precipitate (trimesic acid) forms upon adding trimesoyl chloride. Significant water contamination in the solvent or from atmospheric moisture.Handle trimesoyl chloride and dispense solvents under a positive pressure of an inert gas or inside a glovebox.[2] Verify the dryness of the solvent using a more stringent method or Karl Fischer titration.
Reaction stalls or fails to go to completion. The HCl byproduct from hydrolysis has protonated the amine nucleophile, rendering it inactive.In addition to ensuring anhydrous conditions, consider using a non-nucleophilic base like triethylamine or pyridine (at least one equivalent) to scavenge any generated HCl.[2]

Quantitative Data on Solvent Drying Efficiency

The following table summarizes the effectiveness of various drying agents on common solvents, with data adapted from quantitative studies.[7] This allows for a direct comparison of different drying methodologies.

SolventDrying Agent / MethodTime (hours)Final Water Content (ppm)
Tetrahydrofuran (THF) Stored over 3Å Molecular Sieves (20% m/v)48< 15
Refluxed over Sodium/Benzophenone-~ 43
Dichloromethane (DCM) Distilled from Calcium Hydride (CaH₂)-~ 13
Stored over 3Å Molecular Sieves (10% m/v)72~ 15
Toluene Stored over 3Å Molecular Sieves (10% m/v)72< 5
Passed through Activated Alumina Column-< 3
Acetonitrile Stored over 3Å Molecular Sieves (10% m/v)72~ 12
Distilled from Calcium Hydride (CaH₂)-< 20

Experimental Protocols

Protocol 1: General-Purpose Drying with Molecular Sieves

This is a safe and broadly effective method suitable for many common aprotic solvents (e.g., THF, DCM, Hexane, Toluene, Acetonitrile).

  • Activation: Place 3Å molecular sieves in a flask and heat in an oven at 300-350°C for at least 24 hours.[10]

  • Cooling: Remove the flask from the oven and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric water.

  • Drying: Add the activated sieves to the solvent in a suitable flask to a loading of 10-20% mass/volume (m/v).[7]

  • Storage: Seal the flask and allow the solvent to stand for at least 48-72 hours for optimal drying.[7] The solvent can be stored over the sieves under an inert atmosphere.

  • Dispensing: Use a dry syringe or cannula to withdraw the anhydrous solvent, ensuring the flask remains sealed from the atmosphere.

Protocol 2: Drying Dichloromethane (DCM) by Distillation from Calcium Hydride

This method is highly effective for halogenated solvents.

  • Pre-drying (Optional but Recommended): Stir the DCM over anhydrous calcium chloride or calcium hydride for several hours or overnight.[6]

  • Setup: Assemble a distillation apparatus with oven-dried glassware. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas.

  • Distillation: Decant the pre-dried DCM into the distillation flask containing fresh calcium hydride (approx. 5-10 g per liter).

  • Heating: Gently heat the flask to reflux. Discard the initial 5-10% of the distillate, which may contain more volatile impurities or azeotropes.

  • Collection: Collect the dry DCM in a receiver flask that has been purged with inert gas.

  • Storage: Store the distilled DCM over activated 3Å molecular sieves in a sealed flask under an inert atmosphere.

Protocol 3: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

This is a classic and highly effective method for ethers, providing a visual indication of dryness. Caution: This procedure involves reactive sodium metal and flammable solvents and should only be performed by trained personnel with appropriate safety precautions.

  • Pre-drying: Add sodium wire and a small amount of benzophenone to a flask of THF (pre-dried over molecular sieves or calcium hydride).[6]

  • Reflux: Heat the mixture at reflux under a nitrogen or argon atmosphere.

  • Indication: Initially, the solution may be colorless or yellow. As the solvent becomes dry and oxygen-free, the benzophenone reacts with sodium to form a ketyl radical, turning the solution a deep blue or purple color.[6] The persistence of this color indicates the solvent is anhydrous.

  • Distillation: Once the deep blue color is stable, the THF can be distilled directly from the still for immediate use. Never distill to dryness , as this can concentrate explosive peroxides.

  • Quenching: The still must be quenched carefully after use by slowly adding a less reactive alcohol like isopropanol to safely react with the remaining sodium metal.[6]

Workflow Visualization

The following diagram illustrates the decision-making process for selecting and preparing a solvent for a trimesoyl chloride reaction.

Solvent_Drying_Workflow Solvent Selection and Drying Workflow for TMC Reactions start Select Solvent for TMC Reaction check_type Identify Solvent Type start->check_type ethers Ethers (e.g., THF, Diethyl Ether) check_type->ethers Ethereal halogenated Halogenated (e.g., DCM, Chloroform) check_type->halogenated Halogenated hydrocarbons Hydrocarbons / Aprotic (e.g., Hexane, Toluene, MeCN) check_type->hydrocarbons Other Aprotic method_na Method: Sodium/Benzophenone Still ethers->method_na method_cah2 Method: Distill from CaH₂ halogenated->method_cah2 method_ms Method: Activated 3Å Mol. Sieves hydrocarbons->method_ms verify Verify Dryness (Karl Fischer or Indicator) method_na->verify method_cah2->verify method_ms->verify store Store Anhydrous Solvent Over 3Å Sieves Under Inert Atmosphere verify->store use Use in Reaction store->use

Caption: Logical workflow for solvent drying in trimesoyl chloride reactions.

References

Validation & Comparative

A Comparative Guide to Polyamide Membranes Fabricated with Different Acyl Chlorides: Trimesoyl, Isophthaloyl, and Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of polyamide thin-film composite (TFC) membranes, critical in applications ranging from desalination to pharmaceutical purification, is profoundly influenced by the choice of monomers used in their fabrication. The acyl chloride monomer, in particular, dictates the structural and functional properties of the membrane's active layer. This guide provides an objective comparison of membranes synthesized using three common acyl chlorides: trimesoyl chloride (TMC), isophthaloyl chloride (IPC), and sebacoyl chloride (SPC). The information presented is supported by experimental data to aid in the selection of the most suitable membrane for specific research and development needs.

Performance Comparison at a Glance

The selection of an acyl chloride monomer significantly impacts key membrane performance metrics such as water flux and salt rejection. These differences primarily arise from the distinct chemical structures of the monomers, which influence the degree of cross-linking and the overall morphology of the polyamide layer.

Trimesoyl Chloride (TMC) , a trifunctional aromatic monomer, facilitates a high degree of cross-linking, resulting in a dense and highly selective polyamide network. This typically translates to membranes with high salt rejection but moderate water flux.

Isophthaloyl Chloride (IPC) , a difunctional aromatic monomer, forms a more linear polymer structure compared to TMC. This leads to a less densely cross-linked network, which generally results in higher water flux at the expense of slightly lower salt rejection.

Sebacoyl Chloride (SPC) , a difunctional aliphatic monomer, creates a flexible and even less cross-linked polyamide layer. Membranes fabricated with SPC tend to exhibit the highest water flux among the three but with a more significant compromise in salt rejection.

The following table summarizes the typical performance characteristics of polyamide TFC membranes prepared with these three acyl chlorides under comparable experimental conditions.

Acyl ChlorideMonomer StructureTypical Water FluxTypical Salt RejectionKey Characteristics
Trimesoyl Chloride (TMC) Aromatic, TrifunctionalModerateHighHighly cross-linked, excellent selectivity
Isophthaloyl Chloride (IPC) Aromatic, DifunctionalHighModerate to HighLinear polymer chains, good balance of flux and rejection
Sebacoyl Chloride (SPC) Aliphatic, DifunctionalVery HighModerateFlexible polymer chains, high permeability

Detailed Performance Data

The following tables present quantitative data on water flux and salt rejection for polyamide membranes synthesized with TMC, IPC, and SPC. These values are compiled from studies where the membranes were prepared and tested under similar conditions to ensure a fair comparison.

Table 1: Water Flux of Polyamide TFC Membranes

Acyl ChlorideAmine MonomerOperating Pressure (MPa)Water Flux (L/m²h)Reference
Trimesoyl Chloride (TMC)m-phenylenediamine (MPD)1.5535.8[1]
Isophthaloyl Chloride (IPC)m-phenylenediamine (MPD)1.5542.1[1]
Sebacoyl Chloride (SPC)m-phenylenediamine (MPD)1.5555.3[1]

Table 2: Salt Rejection of Polyamide TFC Membranes (NaCl)

Acyl ChlorideAmine MonomerFeed Concentration (ppm)Salt Rejection (%)Reference
Trimesoyl Chloride (TMC)m-phenylenediamine (MPD)200099.5[1]
Isophthaloyl Chloride (IPC)m-phenylenediamine (MPD)200098.2[1]
Sebacoyl Chloride (SPC)m-phenylenediamine (MPD)200092.5[1]

Fouling Resistance and Chlorine Tolerance

Beyond initial flux and rejection, the long-term performance and durability of a membrane are critical. Fouling, the accumulation of unwanted materials on the membrane surface, and degradation by chemical agents like chlorine are significant challenges.

Fouling Resistance: The surface properties of the polyamide layer, influenced by the acyl chloride used, play a crucial role in fouling resistance. Generally, smoother and more hydrophilic surfaces tend to exhibit better antifouling properties. While extensive comparative data is limited, membranes with modified surfaces, such as those incorporating hydrophilic nanoparticles, have shown improved fouling resistance.

Chlorine Tolerance: Polyamide membranes are susceptible to degradation by chlorine, which is often used as a disinfectant. The amide linkages in the polymer backbone can be attacked by chlorine, leading to a decline in membrane performance. The chemical structure of the acyl chloride influences this susceptibility. Aromatic polyamides (from TMC and IPC) are generally more prone to chlorine attack than aliphatic polyamides (from SPC). However, research into chlorine-resistant membranes often involves the use of alternative monomers or surface modifications to enhance stability.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible membrane fabrication and performance evaluation.

Membrane Fabrication via Interfacial Polymerization
  • Support Membrane Preparation: A porous polysulfone (PSf) support membrane is immersed in deionized (DI) water for at least 24 hours to ensure complete wetting. Prior to use, the excess water is removed from the surface using a rubber roller.

  • Aqueous Amine Solution: An aqueous solution of an amine monomer (e.g., 2% w/v m-phenylenediamine) is prepared in DI water.

  • Interfacial Polymerization: The PSf support is mounted in a frame, and the amine solution is poured onto the top surface and allowed to soak for 2 minutes. The excess amine solution is then drained off.

  • Organic Acyl Chloride Solution: A solution of the acyl chloride monomer (e.g., 0.1% w/v of TMC, IPC, or SPC) in an organic solvent like hexane is prepared.

  • Polyamide Layer Formation: The acyl chloride solution is poured onto the amine-saturated support surface and allowed to react for 1 minute. This reaction at the interface forms the thin polyamide active layer.

  • Post-Treatment: The resulting thin-film composite (TFC) membrane is then heat-cured in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 5 minutes) to complete the polymerization and enhance membrane stability.

  • Storage: The fabricated membrane is thoroughly rinsed with DI water and stored in DI water until further testing.

Performance Evaluation
  • Water Permeability (Flux) Test:

    • The membrane is placed in a cross-flow filtration cell.

    • Deionized water is passed through the membrane at a constant transmembrane pressure (e.g., 1.55 MPa).

    • The permeate volume is collected over a specific time period.

    • The water flux (J) is calculated using the formula: J = V / (A * t), where V is the permeate volume, A is the effective membrane area, and t is the collection time.

  • Salt Rejection Test:

    • A salt solution of a known concentration (e.g., 2000 ppm NaCl) is used as the feed.

    • The filtration is carried out at a constant transmembrane pressure.

    • The conductivity of both the feed and permeate solutions is measured using a conductivity meter.

    • The salt rejection (R) is calculated using the formula: R = (1 - (Cp / Cf)) * 100%, where Cp is the salt concentration in the permeate and Cf is the salt concentration in the feed.

  • Fouling Resistance Test:

    • The initial water flux of the membrane is measured with a clean feed solution.

    • A feed solution containing a model foulant (e.g., bovine serum albumin for protein fouling, or sodium alginate for organic fouling) is then introduced.

    • The water flux is monitored over time to observe the decline due to fouling.

    • The flux recovery ratio is determined by cleaning the membrane (e.g., with a DI water rinse) and remeasuring the water flux.

  • Chlorine Tolerance Test:

    • The initial water flux and salt rejection of the membrane are measured.

    • The membrane is then exposed to a chlorine solution (e.g., sodium hypochlorite) of a specific concentration and pH for a defined period.

    • After exposure, the membrane is thoroughly rinsed with DI water.

    • The water flux and salt rejection are measured again to determine the percentage loss in performance.

Visualizing the Chemistry and Workflow

To better understand the underlying principles, the following diagrams, created using the DOT language, illustrate the chemical structures of the acyl chlorides, the interfacial polymerization process, and a typical workflow for membrane performance evaluation.

Caption: Chemical structures and functionalities of the three acyl chloride monomers.

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase Amine Amine Monomer (e.g., MPD) Interface Interface Amine->Interface AcylChloride Acyl Chloride (TMC, IPC, or SPC) AcylChloride->Interface Polyamide Polyamide Layer Formation Interface->Polyamide Polycondensation Reaction

Caption: Schematic of the interfacial polymerization process for polyamide membrane formation.

Membrane_Performance_Workflow Start Fabricate TFC Membrane Flux_Test Measure Initial Water Flux Start->Flux_Test Rejection_Test Measure Initial Salt Rejection Start->Rejection_Test Fouling_Test Conduct Fouling Experiment Flux_Test->Fouling_Test Chlorine_Test Perform Chlorine Exposure Test Rejection_Test->Chlorine_Test Final_Flux Measure Post-Test Water Flux Fouling_Test->Final_Flux Final_Rejection Measure Post-Test Salt Rejection Chlorine_Test->Final_Rejection Analysis Analyze Performance Data Final_Flux->Analysis Final_Rejection->Analysis

Caption: Experimental workflow for evaluating the performance of polyamide TFC membranes.

References

A Comparative Guide to Purity Validation of 1,3,5-Benzenetricarbonyl Trichloride: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in achieving reliable and reproducible experimental outcomes. 1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive compound widely used in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceuticals. Its trifunctional nature makes it a key building block for creating complex, three-dimensional structures. Given its reactivity, particularly its sensitivity to moisture, verifying its purity is paramount.[1][2][3]

This guide provides a comparative analysis of two common methods for determining the purity of this compound: a classical acid-base titration method and a modern instrumental approach using Gas Chromatography (GC). We present detailed experimental protocols for both methods and comparative data to assist researchers in selecting the most suitable technique for their specific needs. Commercial sources often specify a purity of ≥98.0% determined by either titration or GC.[4]

Method 1: Purity Determination by Acid-Base Titration

This method relies on the hydrolysis of the three acyl chloride groups of this compound to form the corresponding tricarboxylic acid and three molecules of hydrochloric acid (HCl). The total acidic content is then determined by titration with a standardized solution of sodium hydroxide.

Experimental Protocol

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO2

  • Acetone (ACS grade), anhydrous

  • Phenolphthalein indicator solution

  • Analytical balance (± 0.1 mg)

  • Burette (50 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Pipettes and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry 250 mL Erlenmeyer flask.

  • Add 50 mL of anhydrous acetone to dissolve the sample.

  • Carefully add 50 mL of deionized water to the flask while stirring. The hydrolysis reaction is exothermic. Allow the solution to cool to room temperature.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink endpoint is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration using 50 mL of acetone and 50 mL of deionized water.

Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = [((V_sample - V_blank) * M_NaOH * MW) / (W_sample * n * 1000)] * 100

Where:

  • V_sample = Volume of NaOH used for the sample titration (mL)

  • V_blank = Volume of NaOH used for the blank titration (mL)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of this compound (265.48 g/mol )

  • W_sample = Weight of the sample (g)

  • n = Number of acidic protons titrated per mole of analyte (n=6, 3 from the carboxylic acid and 3 from HCl)

Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve hydrolyze Add Water for Hydrolysis dissolve->hydrolyze indicator Add Phenolphthalein hydrolyze->indicator titrate Titrate with 0.1 M NaOH indicator->titrate endpoint Observe Pink Endpoint titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for the titration-based purity assessment of this compound.

Method 2: Purity Determination by Gas Chromatography (GC)

Gas chromatography separates components of a sample in the gas phase. For acyl chlorides, which can be thermally labile or reactive, a derivatization step is often employed. However, with a robust column and optimized conditions, direct analysis is also possible. This protocol outlines a direct GC analysis.

Experimental Protocol

Reagents and Equipment:

  • This compound sample

  • Anhydrous Chloroform (GC grade) or another suitable solvent.[1]

  • Internal standard (e.g., dodecane), optional

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)

  • Autosampler vials with septa

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous chloroform at a concentration of approximately 1 mg/mL. If using an internal standard, add it to the stock solution at a known concentration.

  • Instrumental Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram and integrate the peak areas.

Calculation of Purity: The purity is determined by the area percent method:

Purity (%) = (Area_main_peak / Area_total) * 100

Where:

  • Area_main_peak = Area of the peak corresponding to this compound

  • Area_total = Sum of the areas of all peaks in the chromatogram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in Chloroform) transfer_vial Transfer to Autosampler Vial prep_stock->transfer_vial inject Inject Sample into GC transfer_vial->inject separate Separation on Column inject->separate detect Detection by FID separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate_gc Calculate Purity (Area %) integrate->calculate_gc

Caption: Workflow for the Gas Chromatography-based purity assessment of this compound.

Comparative Data

The following table summarizes hypothetical purity data for three different batches of this compound, as determined by both titration and GC methods.

Batch NumberPurity by Titration (%)Purity by GC (Area %)
Batch A98.9 ± 0.299.1
Batch B98.5 ± 0.398.7
Batch C99.2 ± 0.299.4

Comparison of Methods

FeatureAcid-Base TitrationGas Chromatography (GC)
Principle Measures total acidic content after hydrolysis.Separates components based on volatility and interaction with a stationary phase.
Specificity Less specific; titrates all acidic impurities.Highly specific; separates and quantifies individual impurities.
Sensitivity Lower sensitivity.High sensitivity, capable of detecting trace impurities.
Equipment Cost Low; basic laboratory glassware.High; requires a dedicated GC instrument.
Analysis Time Relatively quick per sample.Longer, including instrument setup and run time.
Solvent/Reagent Use Requires standardized titrant and indicator.Requires high-purity solvents and carrier gases.
Ideal For Routine quality control, verifying major component purity.Detailed impurity profiling, trace analysis, and method validation.

Conclusion

Both acid-base titration and gas chromatography are valid methods for assessing the purity of this compound.

  • Titration is a cost-effective, rapid, and straightforward technique suitable for routine quality control to confirm that the material meets a general purity specification (e.g., >98%). Its main limitation is the lack of specificity, as any acidic impurity will be co-titrated, potentially leading to an overestimation of purity if the impurities are acidic in nature.

  • Gas Chromatography offers high specificity and sensitivity, providing a more detailed picture of the sample's composition by separating the main component from its impurities. This makes it the preferred method for in-depth analysis, impurity profiling, and when a higher degree of accuracy is required.

The choice of method will depend on the specific requirements of the application, available resources, and the level of analytical detail needed. For most research and development purposes where confirmation of high purity is sufficient, titration is an adequate method. For applications where trace impurities could significantly impact outcomes, such as in polymer synthesis or pharmaceutical development, the more detailed analysis provided by GC is recommended.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Trimesoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. Trimesoyl chloride, a versatile building block, gives rise to a diverse array of derivatives, each with unique properties dependent on its distinct molecular structure. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure of trimesoyl chloride derivatives. Detailed experimental data for representative amide and ester derivatives are presented, alongside comprehensive experimental protocols and a visual workflow to guide researchers through the process of structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for representative trimesoyl chloride derivatives. These examples, a trisubstituted amide and a trisubstituted ester, illustrate the characteristic signals observed in each analytical technique, providing a basis for comparison and identification of new derivatives.

Table 1: Spectroscopic Data for N,N',N''-tri-n-butyl-1,3,5-benzenetricarboxamide

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)~8.4 ppm (s, 3H)Aromatic protons of the central benzene ring.
~7.2 ppm (br t, 3H)Amide N-H protons.
~3.5 ppm (q, 6H)Methylene protons (α to N).
~1.6 ppm (m, 6H)Methylene protons (β to N).
~1.4 ppm (m, 6H)Methylene protons (γ to N).
~0.9 ppm (t, 9H)Terminal methyl protons.
¹³C NMR Chemical Shift (δ)~165.6 ppmAmide carbonyl carbons.
~135.2 ppmQuaternary aromatic carbons of the central ring.
~128.2 ppmC-H aromatic carbons of the central ring.
~40.0 ppmMethylene carbons (α to N).
~31.5 ppmMethylene carbons (β to N).
~20.1 ppmMethylene carbons (γ to N).
~13.8 ppmTerminal methyl carbons.
FT-IR Wavenumber (cm⁻¹)~3290 cm⁻¹N-H stretching vibration of the amide.
~2958, 2871 cm⁻¹C-H stretching vibrations of the alkyl chains.
~1635 cm⁻¹C=O stretching vibration (Amide I band).
~1550 cm⁻¹N-H bending vibration (Amide II band).
Mass Spec. m/z375.25[M]⁺, Molecular ion peak.
m/z304[M - C₄H₉NH]⁺, Loss of a butylamine radical.
m/z233[M - 2(C₄H₉NH)]⁺, Loss of two butylamine radicals.
m/z162[C₆H₃(CO)₃]⁺, Trimesoyl acylium ion.

Table 2: Spectroscopic Data for Trimesic Acid Trimethyl Ester

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)8.85 ppm (s, 3H)Aromatic protons of the central benzene ring.[1]
3.99 ppm (s, 9H)Methyl protons of the ester groups.[1]
¹³C NMR Chemical Shift (δ)165.4 ppmEster carbonyl carbons.[1]
134.6 ppmQuaternary aromatic carbons of the central ring.[1]
131.2 ppmC-H aromatic carbons of the central ring.[1]
52.6 ppmMethyl carbons of the ester groups.[1]
FT-IR Wavenumber (cm⁻¹)~3000 cm⁻¹Aromatic C-H stretching.
~1730 cm⁻¹C=O stretching vibration of the ester.
~1250 cm⁻¹C-O stretching vibration of the ester.
Mass Spec. m/z252[M]⁺, Molecular ion peak.[1]
m/z221[M - OCH₃]⁺, Loss of a methoxy radical.[1]
m/z193[M - COOCH₃]⁺, Loss of a carbomethoxy radical.[1]
m/z165[C₆H₃(CO)₂CO]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard operating procedures for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the trimesoyl chloride derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and care should be taken to select a solvent whose residual peaks do not overlap with signals of interest.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid trimesoyl chloride derivative into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Quickly and thoroughly mix the sample and KBr by grinding to ensure a homogenous mixture and minimize moisture absorption.

    • Transfer a portion of the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • The method of sample introduction will depend on the ionization technique used. For Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer. For Electron Ionization (EI), the sample may be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Select the appropriate ionization mode (e.g., EI for volatile and thermally stable compounds, ESI for less volatile or thermally labile compounds).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a trimesoyl chloride derivative's structure.

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation TMC Trimesoyl Chloride Reaction Reaction TMC->Reaction Reactant Nucleophile (e.g., Amine, Alcohol) Reactant->Reaction Derivative Crude Derivative Reaction->Derivative Purification Purification (e.g., Recrystallization, Chromatography) Derivative->Purification Pure_Derivative Pure Derivative Purification->Pure_Derivative FTIR FT-IR Spectroscopy Pure_Derivative->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Pure_Derivative->NMR MS Mass Spectrometry Pure_Derivative->MS Data_Analysis Data Analysis & Interpretation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of trimesoyl chloride derivatives.

References

Performance comparison of trimesoyl chloride-based membranes for CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trimescoyl chloride (TMC)-based thin-film composite (TFC) membranes reveals significant performance variations based on the amine monomer and fabrication conditions. This guide synthesizes experimental data to offer researchers and scientists a clear comparison of leading membrane designs for post-combustion CO2 capture.

Trimesoyl chloride (TMC) is a cornerstone in the fabrication of high-performance thin-film composite (TFC) membranes for CO2 separation. Its trifunctional nature allows for the creation of a highly cross-linked, selective polyamide layer through interfacial polymerization with a variety of amine monomers. The choice of the amine monomer, in particular, plays a critical role in dictating the final membrane's CO2 permeance and CO2/N2 selectivity, the two key performance indicators for this application.

This guide provides a side-by-side comparison of different TMC-based membrane systems, summarizing their performance data and detailing the experimental protocols used to achieve these results.

Comparative Performance of TMC-Based Membranes

The following table summarizes the CO2 separation performance of various TFC membranes fabricated using trimesoyl chloride and different amine monomers. The data highlights the trade-off between CO2 permeance and CO2/N2 selectivity, a common challenge in membrane science.

Amine MonomerTMC Concentration (mol/L)CO2 Permeance (GPU)¹CO2/N2 SelectivityOperating ConditionsReference
Polyetheramine (PEA)-96440.60.12 MPa[1]
3,3′-Diamino-N-methyldipropylamine (DNMDAm)0.0226173700.11 MPa, 20/80 CO2/N2 mixture[2]
Polyetheramine (PEA, ED-900)-36067.220/80 CO2/N2 mixture[3]
Diamino polyethylene glycol (EO-3)-97384-[4]
Diamino polyethylene glycol (EO-21)-131033-[4]
N,N'-dimethyl-1,3-diaminopropane (DAPP)-42084-[4]

¹GPU = Gas Permeation Unit (1 GPU = 10⁻⁶ cm³(STP) cm⁻² s⁻¹ cmHg⁻¹)

Experimental Protocols

The fabrication and testing of TMC-based TFC membranes generally follow a multi-step process. Below are detailed methodologies adapted from the cited literature.

Membrane Fabrication via Interfacial Polymerization

The selective polyamide layer is typically formed on a porous support membrane through interfacial polymerization between TMC and an amine monomer.

  • Support Membrane Preparation: A porous support, commonly polysulfone (PSf), is used. In some cases, a gutter layer of a highly permeable material like polydimethylsiloxane (PDMS) is coated on the support to improve the interface for the polyamide layer formation.

  • Aqueous Amine Solution: The amine monomer (e.g., PEA, DNMDAm) is dissolved in deionized water to a specific concentration (e.g., 0.0062 mol/L for DNMDAm).[2]

  • Organic TMC Solution: Trimesoyl chloride is dissolved in an organic solvent, such as hexane, to a desired concentration (e.g., 0.0226 mol/L).[2]

  • Interfacial Polymerization: The porous support is first saturated with the aqueous amine solution for a set duration. The excess solution is removed from the surface. Subsequently, the amine-saturated support is brought into contact with the organic TMC solution for a short reaction time (e.g., 3 minutes).[5] This reaction at the interface of the two immiscible solutions forms the thin, cross-linked polyamide selective layer.

  • Post-Treatment: The resulting TFC membrane is often heat-treated (e.g., at 70°C) to enhance cross-linking and improve its separation properties.[5]

Gas Separation Performance Testing

The performance of the fabricated membranes is evaluated by measuring the permeance of CO2 and N2 and calculating the ideal selectivity.

  • Test Apparatus: A constant-pressure/variable-volume gas permeation setup is commonly used.

  • Gas Permeation Measurement: The membrane is mounted in a test cell. A feed gas (pure CO2 or N2, or a mixed gas of known composition) is introduced to the feed side of the membrane at a specific pressure. The permeate side is maintained at a lower pressure. The flow rate of the permeate gas is measured using a bubble flow meter or a mass flow controller.

  • Calculation of Permeance and Selectivity:

    • The permeance (P/l) of a gas is calculated using the following equation: (P/l) = Q / (A * Δp) where Q is the volumetric flow rate of the permeate gas, A is the effective membrane area, and Δp is the partial pressure difference across the membrane.

    • The ideal CO2/N2 selectivity (α) is calculated as the ratio of the CO2 permeance to the N2 permeance: α = (P/l)CO2 / (P/l)N2

Visualizing the Process and Mechanism

To better understand the fabrication and function of these membranes, the following diagrams illustrate the key processes.

G Fabrication of TMC-Based TFC Membranes cluster_support Support Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment Support Porous Support (e.g., Polysulfone) Gutter Optional Gutter Layer (e.g., PDMS) Support->Gutter Coating AmineSol Aqueous Amine Solution Gutter->AmineSol Soaking Reaction Interfacial Reaction AmineSol->Reaction Contact with TMCSol Organic TMC Solution TMCSol->Reaction Contact with Heat Heat Treatment Reaction->Heat FinalMembrane Final TFC Membrane Heat->FinalMembrane

Caption: Workflow for fabricating TMC-based TFC membranes.

G CO2 Separation Mechanism in TMC-Based Membranes cluster_feed Feed Side (High Pressure) cluster_permeate Permeate Side (Low Pressure) CO2_feed CO2 Membrane Polyamide Selective Layer (TMC-Amine) CO2_feed->Membrane Higher Solubility & Diffusivity N2_feed N2 N2_feed->Membrane Lower Solubility & Diffusivity CO2_perm CO2 Membrane->CO2_perm Preferential Transport N2_perm N2 Membrane->N2_perm Rejected

References

The Trifunctional Advantage: A Comparative Guide to 1,3,5-Benzenetricarbonyl Trichloride as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and material design, the choice of a cross-linking agent is paramount to achieving desired material properties. Among the myriad options, 1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride (TMC), stands out for its unique trifunctional structure, offering a high degree of cross-linking and rigidity. This guide provides an objective comparison of TMC with other common cross-linkers, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Introduction to Cross-Linking and the Role of this compound

Cross-linking is a chemical process that links polymer chains together, forming a three-dimensional network. This network structure significantly enhances the mechanical, thermal, and chemical resistance of the resulting material. The properties of a cross-linked polymer are heavily influenced by the type and density of the cross-links formed.

This compound is a highly reactive molecule featuring three acyl chloride groups symmetrically attached to a central benzene ring.[1] This trifunctional nature allows it to react with nucleophiles such as amines and alcohols to form a densely cross-linked and rigid network structure.[1][2] This high cross-linking density is a key advantage of TMC, leading to materials with exceptional strength, stability, and selective permeability.

Comparative Analysis of Cross-Linking Agents

This section compares the performance of this compound with other widely used cross-linkers in various applications.

Performance in Polyamide Aerogels

Polyamide aerogels are ultralight materials with excellent thermal insulation and mechanical properties. The choice of cross-linker is critical in determining the final properties of the aerogel.

Table 1: Comparison of Polyamide Aerogels Cross-Linked with this compound (BTC/TMC) and a Tri-isocyanate (N3300A)

PropertyPolyamide Aerogel (TPC-mPDA-BTC)Flexible Polyamide Aerogel (TPC-DMBZ-N3300A)
Density (g/cm³) 0.06 - 0.33[3]0.12 - 0.22[1]
Compressive Modulus (MPa) 5 - 312[3]20.6 - 109[1]
Surface Area (m²/g) up to 385[3]up to 309[1]

As shown in Table 1, polyamide aerogels cross-linked with this compound (BTC) exhibit a wider range of densities and can achieve significantly higher compressive moduli compared to those cross-linked with a tri-isocyanate. This suggests that the rigid and trifunctional nature of TMC contributes to a mechanically robust aerogel structure.

Performance in Thin-Film Composite (TFC) Membranes

TFC membranes are widely used for water desalination and purification. The performance of these membranes is largely determined by the properties of the thin, cross-linked polyamide active layer, which is typically formed by interfacial polymerization between an amine monomer and an acyl chloride cross-linker.

Table 2: Performance Comparison of TFC Membranes Fabricated with Different Acyl Chloride Cross-Linkers

Cross-LinkerAmine MonomerWater Flux (L m⁻² h⁻¹)Salt Rejection (%)Reference
This compound (TMC) m-phenylenediamine (MPD)Not Specified93.3 (NaCl)[4]
Isophthaloyl chloride (IPC) m-phenylenediamine (MPD)Not SpecifiedLower than TMC[5]
Terephthaloyl chloride (TPC) m-phenylenediamine (MPD)Not SpecifiedLower than TMC[3]

Studies have shown that the trifunctionality of TMC leads to a higher degree of cross-linking in the polyamide layer compared to difunctional cross-linkers like isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC).[3][5] This higher cross-linking density results in membranes with enhanced salt rejection capabilities, a critical factor for desalination applications.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section provides an overview of typical experimental protocols for cross-linking with this compound and other common cross-linkers.

Protocol 1: Synthesis of Polyamide Aerogel using this compound (BTC)

Materials:

  • Amine-capped polyamide oligomers

  • This compound (BTC)

  • N-methylpyrrolidinone (NMP)

  • Ethanol

  • Liquid CO₂

Procedure:

  • Synthesize amine-capped polyamide oligomers by reacting isophthaloyl chloride (IPC) or terephthaloyl chloride (TPC) with m-phenylenediamine (mPDA) in NMP.

  • Add the cross-linker, BTC, to the oligomer solution to induce gelation. Gelation typically occurs in under 5 minutes.

  • Perform a solvent exchange of the resulting gels into ethanol.

  • Dry the gels using supercritical CO₂ to obtain the polyamide aerogels.[3]

Protocol 2: Cross-linking of Proteins with Glutaraldehyde

Materials:

  • Purified protein sample

  • Glutaraldehyde solution (e.g., 2.3% or 25%)

  • Appropriate buffer (e.g., 20 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M Glycine)

Procedure:

  • Prepare the protein solution in a suitable buffer.

  • Add the glutaraldehyde solution to the protein solution.

  • Incubate the reaction mixture for a specific time (e.g., 2-5 minutes) and temperature (e.g., 37°C).

  • Terminate the reaction by adding the quenching solution.[6][7]

Protocol 3: Cross-linking of Polyethylene with Dicumyl Peroxide

Materials:

  • Low-density polyethylene (LDPE)

  • Dicumyl peroxide (DCP)

  • Wax (optional)

Procedure:

  • Mechanically mix the LDPE and DCP (and wax, if used) for a few minutes.

  • Press the mixture at a high temperature (e.g., 180°C) for a specific duration (e.g., 10 minutes) to induce cross-linking.[8]

Cross-Linking Mechanisms and Visualizations

Understanding the underlying chemical reactions is essential for controlling the cross-linking process and tailoring material properties. The following diagrams illustrate the cross-linking mechanisms of this compound and other common cross-linkers.

Crosslinking_Mechanisms cluster_TMC This compound (TMC) Cross-linking cluster_Glutaraldehyde Glutaraldehyde Cross-linking cluster_Peroxide Peroxide Cross-linking TMC TMC Crosslinked_TMC Cross-linked Polymer Network (Polyamide) TMC->Crosslinked_TMC Reacts with 3 amine groups Amine1 Polymer Chain (with -NH2 group) Amine1->Crosslinked_TMC Amine2 Polymer Chain (with -NH2 group) Amine2->Crosslinked_TMC Amine3 Polymer Chain (with -NH2 group) Amine3->Crosslinked_TMC Glutaraldehyde Glutaraldehyde Crosslinked_Glu Cross-linked Protein (Schiff base formation) Glutaraldehyde->Crosslinked_Glu Reacts with 2 amine groups Protein1 Protein Chain (with -NH2 group) Protein1->Crosslinked_Glu Protein2 Protein Chain (with -NH2 group) Protein2->Crosslinked_Glu Peroxide Peroxide (e.g., DCP) Radical1 Polymer Radical Peroxide->Radical1 Heat -> Forms Radicals Polymer1 Polymer Chain Polymer1->Radical1 H abstraction Polymer2 Polymer Chain Radical2 Polymer Radical Polymer2->Radical2 H abstraction Crosslinked_Peroxide Cross-linked Polymer Network Radical1->Crosslinked_Peroxide Radical2->Crosslinked_Peroxide C-C bond formation

Caption: Cross-linking mechanisms of different agents.

Conclusion

This compound offers distinct advantages as a cross-linking agent, primarily due to its trifunctional nature, which leads to the formation of highly cross-linked, rigid, and stable polymer networks. This is particularly evident in applications such as high-performance polyamide aerogels and TFC membranes for desalination, where the superior mechanical properties and selectivity imparted by TMC are crucial.

While other cross-linkers such as glutaraldehyde, peroxides, and isocyanates are effective in their respective applications, the unique trifunctionality of TMC provides a level of control over the cross-link density and resulting material properties that is difficult to achieve with difunctional cross-linkers. For researchers and professionals in drug development and material science seeking to create materials with exceptional strength, thermal stability, and controlled porosity, this compound presents a compelling option that warrants careful consideration. The choice of cross-linker will ultimately depend on the specific requirements of the application, including desired material properties, processing conditions, and biocompatibility.

References

Reproducibility of Experiments Using 1,3,5-Benzenetricarbonyl Trichloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental outcomes is paramount. 1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride (TMC), is a versatile trifunctional molecule widely employed in the synthesis of a variety of materials, including polyamide membranes, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers. This guide provides an objective comparison of the performance of this compound with alternative reagents in key applications, supported by experimental data and detailed protocols to aid in experimental design and ensure reproducibility.

Polyamide Thin-Film Composite Membranes for Desalination

Interfacial polymerization using this compound and a diamine is a cornerstone technique for fabricating the active layer of thin-film composite (TFC) membranes used in nanofiltration and reverse osmosis. The choice of monomers and reaction conditions significantly impacts membrane performance, including water flux and salt rejection. Reproducibility in this context depends on precise control over these parameters.

Comparative Performance of Polyamide Membranes

The performance of TFC membranes is highly dependent on the specific diamine reacted with the acyl chloride. The following table summarizes the performance of membranes fabricated using this compound with different diamine monomers under comparable conditions.

Acyl ChlorideDiamine MonomerPure Water Flux (L m⁻² h⁻¹)Salt Rejection (%)Reference
Trimesoyl Chloridem-Phenylenediamine (MPD)36.1599.81 (NaCl)[1]
Trimesoyl ChloridePiperazine (PIP)8.697 (MgSO₄), 25 (NaCl)[2]
Trimesoyl Chloride1,3-Diaminopropane (DAPE)2.81 ± 0.73-[3]
Trimesoyl Chloride1,3-Cyclohexanediamine (CHDA)17.78 ± 2.54-[3]
Biphenyl Triacyl Chloride (BTRC)m-Phenylenediamine (MPD)Lower than TMCHigher than TMC[4]
Biphenyl Tetraacyl Chloride (BTEC)m-Phenylenediamine (MPD)Lower than TMCHigher than TMC[4]

Note: Performance metrics can vary based on the specific experimental conditions such as monomer concentrations, reaction time, and testing pressure.

Experimental Protocol: Fabrication of a Polyamide TFC Membrane via Interfacial Polymerization

This protocol describes a typical procedure for the synthesis of a polyamide thin-film composite membrane.

Materials:

  • Porous polysulfone (PSf) support membrane

  • m-Phenylenediamine (MPD)

  • This compound (TMC)

  • n-hexane (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Prepare a 2% (w/v) aqueous solution of m-phenylenediamine.

  • Immerse the porous polysulfone support in the MPD solution for 2 minutes.

  • Remove the support and use a rubber roller to eliminate excess solution from the surface.

  • Prepare a 0.1% (w/v) solution of this compound in n-hexane.

  • Immerse the MPD-saturated support into the TMC solution for 1 minute to allow for interfacial polymerization to occur.

  • Heat-treat the resulting composite membrane in an oven at 60°C for 10 minutes.

  • Store the fabricated membrane in deionized water until further use.

Experimental Workflow for TFC Membrane Fabrication

TFC_Fabrication cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_ip Interfacial Polymerization MPD m-Phenylenediamine (MPD) MPD_Sol 2% MPD Solution MPD->MPD_Sol Water Deionized Water Water->MPD_Sol Immersion_MPD Immerse in MPD Solution MPD_Sol->Immersion_MPD TMC 1,3,5-Benzenetricarbonyl Trichloride (TMC) TMC_Sol 0.1% TMC Solution TMC->TMC_Sol Hexane n-Hexane Hexane->TMC_Sol Immersion_TMC Immerse in TMC Solution TMC_Sol->Immersion_TMC PSf_Support Polysulfone Support PSf_Support->Immersion_MPD Remove_Excess Remove Excess Solution Immersion_MPD->Remove_Excess Remove_Excess->Immersion_TMC Heat_Treat Heat Treatment (60°C) Immersion_TMC->Heat_Treat TFC_Membrane TFC Membrane Heat_Treat->TFC_Membrane

Workflow for Polyamide TFC Membrane Fabrication.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound is a common precursor for the synthesis of trimesic acid, a widely used tritopic linker in the construction of MOFs and COFs. The reactivity of the acyl chloride also allows for its direct use in certain syntheses. The choice of linker is critical to the resulting framework's properties, such as surface area and porosity.

Comparative Performance of MOFs and COFs

The following table compares the properties of materials synthesized using this compound (or its corresponding carboxylic acid) and an alternative trifunctional linker, 1,3,5-triformylbenzene, for the synthesis of COFs.

Linker 1Linker 2MaterialBET Surface Area (m²/g)Reference
1,3,5-Triformylbenzeneo-DianisidineImine-based 2D COF-[5]
1,3,5-Tris(p-formylphenyl)benzene4,4''-Diamino-p-terphenylImine-based 2D COF-[6]

Note: Direct quantitative comparison of MOFs and COFs requires consistent synthesis conditions and metal nodes (for MOFs). The data provided illustrates the use of alternative linkers.

Experimental Protocol: Synthesis of a Functionalized UiO-66 MOF

This protocol describes a general method for synthesizing UiO-66, a well-studied MOF, and its functionalized derivatives, which can be adapted for linkers derived from this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Amino-1,4-benzenedicarboxylic acid (or other functionalized linker)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve ZrCl₄ (1.50 g, 6.4 mmol) and the functionalized linker (6.4 mmol) in DMF (180 mL) in a volumetric flask at room temperature.[7]

  • Place the resulting mixture in a preheated oven at 80°C for 12 hours.[7]

  • Increase the oven temperature to 100°C and hold for 24 hours.[7]

  • After cooling to room temperature, filter the solid product.[7]

  • Wash the product repeatedly with absolute ethanol for 3 days at 60°C.[7]

  • Dry the final product under vacuum.

Logical Relationship in MOF/COF Synthesis

MOF_COF_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Metal_Node Metal Node (e.g., ZrCl₄) Solvothermal_Reaction Solvothermal Reaction (Heating) Metal_Node->Solvothermal_Reaction Organic_Linker Organic Linker (e.g., Trimesic Acid) Organic_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction Crystallization Crystallization Solvothermal_Reaction->Crystallization MOF_COF_Crystal MOF/COF Crystal Crystallization->MOF_COF_Crystal Washing Washing MOF_COF_Crystal->Washing Activation Activation (Solvent Removal) Washing->Activation Porous_Framework Porous Framework Activation->Porous_Framework

Logical steps in the synthesis of MOFs and COFs.

Dendrimer Synthesis

This compound can serve as a trifunctional core molecule for the divergent synthesis of dendrimers. The choice of the core molecule influences the overall size, shape, and properties of the resulting dendrimer.

Comparative Aspects of Dendrimer Synthesis

Reproducibility in dendrimer synthesis relies on achieving complete reactions at each generation of growth to avoid structural defects. The reactivity of the core molecule, such as this compound, is a key factor. Alternatives to a TMC core include other molecules with three reactive sites, such as 1,3,5-triaminobenzene or 1,3,5-trihydroxybenzene, which would lead to different types of dendrimers (e.g., polyamides, polyethers).

A quantitative comparison of dendrimers often involves characterization techniques like NMR spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry to confirm the molecular weight and monodispersity of each generation.

Experimental Protocol: Divergent Synthesis of a First-Generation Benzene-1,3,5-tricarboxamide Dendrimer

This protocol outlines the synthesis of a simple first-generation dendrimer using this compound as the core.

Materials:

  • This compound

  • A primary amine (e.g., (S)-(-)-1-phenylethylamine)

  • Solvent-free conditions or an appropriate solvent like THF

Procedure:

  • In a round-bottom flask, mix 1 equivalent of this compound with at least 3 equivalents of the primary amine.

  • Under solvent-free conditions, stir the mixture vigorously for 5-10 minutes at room temperature.[8] The reaction is often exothermic.

  • Alternatively, the reaction can be carried out in a suitable solvent with a base to scavenge the HCl byproduct.

  • After the reaction is complete (monitored by TLC or other appropriate methods), the product is isolated.

  • Purification is typically achieved by washing with dilute acid and water to remove unreacted amine and amine hydrochloride, followed by recrystallization or chromatography.

Dendrimer Synthesis Pathway

Dendrimer_Synthesis Core G0 Core (1,3,5-Benzenetricarbonyl trichloride) G1 G1 Dendrimer Core->G1 Reaction with 3+ equivalents Monomer1 Amine Monomer Monomer1->G1 G2 G2 Dendrimer G1->G2 Activation & Reaction Monomer2 Branching Monomer Monomer2->G2 G2->Dots

Divergent synthesis pathway for dendrimers.

References

Cross-Validation of Analytical Results for Trimesoyl Chloride Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of trimesoyl chloride (TMC) based polymers, which are integral in applications ranging from nanofiltration membranes to drug delivery systems. The objective is to offer a framework for cross-validating analytical results to ensure data integrity and a comprehensive understanding of polymer properties. This guide details experimental protocols, presents comparative data, and illustrates logical workflows for a multi-faceted analytical approach.

Comparative Analysis of Key Analytical Techniques

A robust characterization of TMC polymers relies on the synergistic use of multiple analytical techniques. Each method provides unique insights into the polymer's chemical structure, morphology, and surface properties. Cross-validation involves comparing the results from these different techniques to build a cohesive and reliable understanding of the material. For instance, changes in chemical structure observed with FTIR spectroscopy can be correlated with variations in surface morphology identified by SEM and AFM.

Analytical Technique Primary Information Obtained Key Advantages Limitations
Fourier Transform Infrared (FTIR) Spectroscopy Chemical functional groups, degree of polymerization, cross-linkingFast, non-destructive, provides information on chemical bond formationLimited to detecting polar functional groups, can be semi-quantitative[1]
Scanning Electron Microscopy (SEM) Surface morphology, microstructure, defect identificationHigh-resolution imaging of surface features, provides qualitative understanding of surface textureRequires sample coating for non-conductive polymers, provides 2D images[2][3]
Atomic Force Microscopy (AFM) 3D surface topography, quantitative surface roughness, mechanical properties (elasticity)High-resolution 3D imaging, quantitative roughness data, does not require sample coating[2][4]Slower scanning speed compared to SEM, susceptible to tip-sample artifacts

Quantitative Data Presentation

Quantitative data from different analytical techniques can be used to cross-validate findings. For example, the surface roughness of a TMC polymer membrane, a critical parameter for performance, can be quantified by AFM and qualitatively confirmed by SEM.

Table 2.1: Surface Roughness of Polyamide Membranes Determined by AFM

The following table presents representative data on the surface roughness of different polyamide thin-film composite (TFC) membranes, which are often synthesized using TMC. The data, obtained via Atomic Force Microscopy (AFM), illustrates how surface roughness can vary depending on the specific monomers used in the interfacial polymerization. These quantitative results can be correlated with qualitative observations from SEM images.

Membrane Composition Average Roughness (Ra) (nm) Root Mean Square Roughness (Rq) (nm)
m-phenylenediamine (MPDA)-TMC99.18 ± 16.35Not Reported
1,3-diaminopropane (DAPE)-TMC131.89 ± 29.68Not Reported
1,3-cyclohexanediamine (CHDA)-TMC159.8 ± 12.6Not Reported
Pristine Polysulfone (PSf) Support54.57 ± 3.15Not Reported

Data adapted from a study on forward osmosis membranes.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the polyamide formed from TMC and to assess the degree of cross-linking.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Ensure the polymer film sample is clean and dry. If the sample is a thin film on a support, it can be analyzed directly.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient moisture and carbon dioxide.

  • Sample Analysis: Place the polymer film firmly onto the ATR crystal to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[6]

  • Data Analysis:

    • Identify the characteristic peaks for the polyamide. Key peaks include the amide I band (C=O stretching) around 1640-1660 cm⁻¹ and the amide II band (N-H bending and C-N stretching) around 1540-1550 cm⁻¹.[7][8]

    • The presence of a peak around 1730 cm⁻¹ may indicate the presence of carboxylic acid groups from the hydrolysis of unreacted acyl chloride groups of TMC.

    • The relative intensity of the amide I peak can be correlated with the extent of the polymerization reaction.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and cross-section of the TMC polymer.

Methodology:

  • Sample Preparation:

    • For surface imaging, cut a small piece of the polymer film and mount it on an SEM stub using conductive carbon tape.

    • For cross-sectional imaging, freeze-fracture the sample in liquid nitrogen to obtain a clean break.[9]

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging:

    • Introduce the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample surface and adjust magnification to observe the desired features.

    • Capture images of the surface and/or cross-section.

Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution 3D images of the polymer surface and to quantify surface roughness.

Methodology:

  • Sample Preparation: Mount a small, flat piece of the polymer film onto an AFM sample puck using adhesive.

  • Cantilever Selection: Choose a suitable AFM cantilever and tip (e.g., silicon nitride) appropriate for tapping mode imaging of soft polymer surfaces.

  • Imaging:

    • Engage the tip with the sample surface in tapping mode to minimize sample damage.

    • Scan the desired area (e.g., 1 µm x 1 µm or 5 µm x 5 µm).

    • Collect topography and phase data simultaneously.

  • Data Analysis:

    • Process the topography image to remove artifacts and flatten the data.

    • Calculate surface roughness parameters, such as the average roughness (Ra) and the root mean square roughness (Rq), from the topography data.

Visualization of Workflows and Relationships

Graphviz diagrams are used to visually represent the logical flow of experiments and the relationships between different analytical techniques for cross-validation.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Analytical Characterization cluster_validation Cross-Validation & Performance TMC_Polymer Trimesoyl Chloride Polymer Synthesis FTIR FTIR Spectroscopy (Chemical Structure) TMC_Polymer->FTIR SEM SEM (Surface Morphology) TMC_Polymer->SEM AFM AFM (Topography & Roughness) TMC_Polymer->AFM Cross_Validation Cross-Validation of Results FTIR->Cross_Validation SEM->Cross_Validation AFM->Cross_Validation Performance Performance Evaluation Cross_Validation->Performance

Caption: Experimental workflow for TMC polymer characterization.

Cross_Validation_Relationships FTIR FTIR (Amide Bands, Cross-linking) SEM SEM (Ridge-and-Valley Structure) FTIR->SEM Correlate chemical changes to morphology Performance Polymer Performance (e.g., Membrane Flux & Rejection) FTIR->Performance Chemical structure affects performance AFM AFM (Quantitative Roughness - Ra, Rq) SEM->AFM Qualitative vs. Quantitative morphology SEM->Performance Morphology influences properties AFM->FTIR Relate surface properties to chemical composition AFM->Performance Surface roughness impacts performance

Caption: Inter-relationships for cross-validation of analytical data.

References

A Comparative Guide to the Stability of Polymers Derived from Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the stability of polymeric materials is a critical parameter influencing their performance and longevity. Trimesoyl chloride (TMC) is a trifunctional monomer pivotal in the synthesis of highly cross-linked polymers, such as aromatic polyamides and hyperbranched polyesters. This guide provides a comparative benchmark of the stability of these TMC-derived polymers against relevant alternatives, supported by experimental data and detailed protocols.

Aromatic Polyamides

Aromatic polyamides, often synthesized via interfacial polymerization of TMC with an aromatic diamine like m-phenylenediamine (MPD), are renowned for their exceptional thermal and mechanical properties. A common alternative for creating polyamides is the use of bifunctional acid chlorides like isophthaloyl chloride (IPC), which results in linear, less cross-linked polymers.

The high degree of cross-linking and the presence of aromatic structures in TMC-based polyamides contribute to their outstanding thermal stability. Thermogravimetric analysis (TGA) is the standard method for evaluating this property, measuring the weight loss of a material as a function of temperature.

Comparative Thermal Stability Data for Aromatic Polyamides

Polymer SystemT10% (°C) (Temperature at 10% Weight Loss)Char Yield at 800°C (N2 atm) (%)Reference
TMC-based Polyamide (Aromatic) 460–51850–65[1]
IPC/TPC-based Polyarylate > 469> 54.1[1]
Various Aromatic Polyamides > 395-[1]
Flame-Retardant Aromatic Polyamide > 475-[2]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Hydrolytic stability is crucial for polymers intended for use in aqueous or high-humidity environments. Aromatic polyamides generally exhibit good resistance to hydrolysis due to the stability of the amide bond within an aromatic structure.

Factors Influencing Hydrolytic Degradation of Polyamides:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • pH: Both acidic and alkaline conditions can catalyze amide bond cleavage, though polyamides are generally more resistant to alkaline hydrolysis.[3]

  • Morphology: The degree of crystallinity and cross-linking can affect the rate of water uptake and subsequent hydrolysis.

Studies have shown that for polyamide 66, hydrolysis leads to a linear reduction in molar mass over time until an equilibrium is reached.[4] The rate of hydrolysis is generally slower than that of thermal oxidation.[5]

Exposure to ultraviolet (UV) radiation can lead to the photodegradation of polyamides, often resulting in yellowing and a decline in mechanical properties. The degradation mechanism typically involves the formation of free radicals, leading to chain scission and cross-linking.[6][7] Aromatic polyamides can be susceptible to UV degradation, with the aromatic rings being potential chromophores that absorb UV radiation.

Aromatic polyamides are known for their good chemical resistance.[2] However, their stability can be compromised by strong acids and bases, which can catalyze hydrolysis of the amide linkages.[3]

Hyperbranched Polyesters

Hyperbranched polyesters can be synthesized from TMC and diols. These polymers are characterized by a dendritic, highly branched structure with a high density of terminal functional groups.

Hyperbranched polyesters generally exhibit good thermal stability. TGA studies show that their decomposition temperatures are influenced by their chemical structure and molecular weight.

Thermal Stability of a Bio-based Hyperbranched Polyester

PropertyValue
Td5% (°C) 204 - 340

Td5% is the temperature at which 5% weight loss is observed.

The UV stability of hyperbranched polyesters can be tailored by the choice of monomers. Some bio-based hyperbranched polyesters have been designed to act as UV-active materials, providing protection in the UV-A and UV-B regions and exhibiting good photostability after exposure to sunlight.[6] Other studies have focused on using hyperbranched polyesters to modify TiO2 nanoparticles to improve the UV-blocking properties of coatings.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability
  • Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

    • The weight of the sample is continuously monitored and recorded as the temperature increases.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition and the temperature at specific weight loss percentages (e.g., T10%).

Accelerated Hydrolytic Degradation Testing
  • Objective: To evaluate the polymer's resistance to hydrolysis under accelerated conditions.

  • Apparatus: Temperature-controlled oven or water bath, sealed containers.

  • Procedure:

    • Prepare polymer samples of defined dimensions.

    • Immerse the samples in an aqueous solution (e.g., deionized water, buffer of a specific pH) in sealed containers.

    • Place the containers in an oven or water bath at an elevated temperature (e.g., 70°C) for a specified duration.

    • At predetermined time intervals, remove samples, dry them, and analyze for changes in properties such as molecular weight (via gel permeation chromatography), mechanical strength, or chemical structure (via FTIR spectroscopy).

Accelerated Photolytic (UV) Aging
  • Objective: To simulate the long-term effects of sun exposure on the polymer.

  • Apparatus: UV weathering chamber equipped with UV lamps (e.g., UVA-340 or UVB-313).

  • Procedure:

    • Place polymer samples in the UV weathering chamber.

    • Expose the samples to cycles of UV radiation at a controlled temperature and humidity.

    • The specific cycle conditions (light/dark periods, temperature, moisture) are chosen to simulate a particular end-use environment.

    • After exposure, the samples are evaluated for changes in appearance (e.g., color change, cracking) and mechanical properties (e.g., tensile strength, elongation at break).

Visualizing Polymer Synthesis: Interfacial Polymerization

The synthesis of aromatic polyamides from trimesoyl chloride is commonly achieved through interfacial polymerization. The following diagram illustrates the workflow of this process.

InterfacialPolymerization cluster_prep Phase Preparation cluster_reaction Polymerization cluster_post Post-Treatment aqueous_phase Aqueous Phase Preparation (Diamine Monomer + Water) support_prep Porous Support Saturation (Immerse in Aqueous Phase) organic_phase Organic Phase Preparation (Trimesoyl Chloride + Immiscible Solvent) interface_formation Interface Formation (Contact with Organic Phase) support_prep->interface_formation Excess Aqueous Phase Removed polymer_film Polyamide Film Formation (Rapid Polymerization at Interface) interface_formation->polymer_film Monomer Diffusion to Interface washing Washing (Remove Unreacted Monomers) polymer_film->washing Self-Limiting Reaction drying Drying/Curing (Heat Treatment) washing->drying

Caption: Workflow of Interfacial Polymerization for Polyamide Synthesis.

References

A Technical Review of Alternative Monomers to 1,3,5-Benzenetricarbonyl Trichloride for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Chemistry and Materials Science

In the realm of high-performance polymers, 1,3,5-benzenetricarbonyl trichloride, commonly known as trimesoyl chloride (TMC), serves as a cornerstone trifunctional monomer. Its rigid aromatic structure and three reactive acyl chloride groups are pivotal in creating highly cross-linked polymer networks, essential for applications ranging from advanced filtration membranes to robust porous aromatic frameworks. However, the pursuit of novel materials with tailored properties and improved performance characteristics has spurred research into alternative monomers that can offer unique structural and functional advantages.

This guide provides a comprehensive comparison of promising alternative monomers to TMC, presenting experimental data on their performance, detailed synthesis protocols, and visual representations of reaction pathways and experimental workflows. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific applications.

Performance Comparison of Alternative Monomers

The selection of a trifunctional monomer significantly influences the physicochemical properties of the resulting polymer, including porosity, thermal stability, mechanical strength, and, in the case of membranes, permeability and selectivity. This section summarizes the performance of polymers synthesized using TMC and its alternatives.

Key Performance Metrics of Polyamide Thin-Film Composite (TFC) Membranes

The data presented below is primarily derived from studies on thin-film composite membranes prepared via interfacial polymerization, a common application for these trifunctional monomers. The performance of these membranes is typically evaluated by their water flux and salt rejection capabilities.

MonomerAmine Co-monomerWater Flux (L·m⁻²·h⁻¹)Salt Rejection (%)Key Advantages
This compound (TMC) m-phenylenediamine (MPD)~22 - 36.15~98 - 99.81Well-established, high performance
Cyclohexane-1,3,5-tricarbonyl chloride (HTC) m-phenylenediamine-4-methyl (MMPD)53.097.5Improved chlorine resistance[1][2]
3,4′,5-Biphenyl triacyl chloride (BTRC) m-phenylenediamine (MPD)Lower than TMCHigher than TMCEnhanced salt rejection[3]
4,4′,4″-[Benzene-1,3,5-triyltris(oxy)]tribenzoyl chloride m-phenylenediamine (MPD) / p-phenylenediamine (PPD)Defect-free membranes with PPD>97% (Rose Bengal rejection)Larger size, altered reactivity

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the synthesis of the alternative monomers and the standard procedure for interfacial polymerization.

Synthesis of Alternative Monomers

1. Synthesis of 3,4′,5-Biphenyl tricarboxylic acid (precursor to BTRC)

The synthesis of the biphenyl-based precursor is typically achieved through a Suzuki-Miyaura cross-coupling reaction. A general procedure is as follows:

  • Reactants: 3,5-dimethylbenzoic acid and (4-carboxyphenyl)boronic acid.

  • Catalyst: Palladium(II) acetate and a phosphine ligand (e.g., SPhos).

  • Base: Potassium carbonate.

  • Solvent: A mixture of toluene and water.

  • Procedure: The reactants, catalyst, and base are dissolved in the solvent mixture and heated under an inert atmosphere. After the reaction is complete, the product is extracted and purified.

  • Conversion to Acyl Chloride: The resulting tricarboxylic acid is then refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride to convert the carboxylic acid groups to acyl chloride groups.[3][4]

2. Synthesis of 4,4′,4″-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid (precursor to the star-shaped monomer)

This precursor is synthesized from phloroglucinol and 4-fluorobenzonitrile.[5]

  • Reactants: Phloroglucinol and 4-fluorobenzonitrile.

  • Procedure: The synthesis involves a nucleophilic aromatic substitution reaction.

  • Conversion to Acyl Chloride: The resulting tribenzoic acid is subsequently treated with a chlorinating agent like thionyl chloride to yield the trifunctional acyl chloride.

3. Synthesis of Cyclohexane-1,3,5-tricarbonyl chloride (HTC)

HTC is prepared from the corresponding cyclohexane-1,3,5-tricarboxylic acid.

  • Procedure: The tricarboxylic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically carried out in an inert solvent.

Interfacial Polymerization for Thin-Film Composite (TFC) Membrane Fabrication

The following is a general protocol for the fabrication of TFC membranes, which can be adapted for the different monomers.

  • Support Membrane Preparation: A porous support membrane (e.g., polysulfone) is immersed in an aqueous solution of the amine monomer (e.g., m-phenylenediamine). The concentration of the amine solution and the immersion time are critical parameters that need to be optimized.[6][7][8]

  • Removal of Excess Amine Solution: The support membrane is removed from the amine solution, and any excess liquid is carefully removed from the surface, often with a rubber roller or an air knife.[8]

  • Interfacial Polymerization: The amine-saturated support is then brought into contact with an organic solution (e.g., hexane, dodecane) containing the trifunctional acyl chloride monomer (TMC or an alternative).[7][9] The reaction is typically very fast and occurs at the interface of the two immiscible liquids, forming a thin polyamide film. The concentration of the acyl chloride and the reaction time are key variables.

  • Post-Treatment: The resulting composite membrane is often heat-cured to enhance the cross-linking and stability of the polyamide layer.[8] It is then thoroughly washed to remove any unreacted monomers and byproducts.

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_aqueous_phase Aqueous Phase Preparation cluster_organic_phase Organic Phase Preparation cluster_ip_process Interfacial Polymerization Amine Amine Monomer (e.g., MPD) Amine_sol Aqueous Amine Solution Amine->Amine_sol Water Deionized Water Water->Amine_sol Soaking Soaking Amine_sol->Soaking Immersion Acyl_Chloride Trifunctional Acyl Chloride (TMC or Alternative) Organic_sol Organic Solution Acyl_Chloride->Organic_sol Solvent Organic Solvent (e.g., Hexane) Solvent->Organic_sol Contact Contact with Organic Phase Organic_sol->Contact Application Support Porous Support (e.g., Polysulfone) Support->Soaking Removal Excess Solution Removal Soaking->Removal Removal->Contact Curing Heat Curing Contact->Curing Washing Washing & Storage Curing->Washing Final_Membrane Final_Membrane Washing->Final_Membrane Final TFC Membrane reaction_pathway cluster_alternatives Alternative Monomers TMC 1,3,5-Benzenetricarbonyl trichloride (TMC) C₉H₃Cl₃O₃ Polyamide Cross-linked Polyamide Network [-CO-Ar-CO-NH-R-NH-]n TMC->Polyamide Amine Diamine Monomer (e.g., MPD) H₂N-R-NH₂ Amine->Polyamide Polyamide_alt Alternative Polyamide Network Amine->Polyamide_alt HTC Cyclohexane-1,3,5-tricarbonyl chloride (HTC) C₉H₉Cl₃O₃ HTC->Polyamide_alt BTRC 3,4′,5-Biphenyl triacyl chloride (BTRC) C₂₁H₁₁Cl₃O₃ BTRC->Polyamide_alt Star Star-shaped Aromatic Tricarbonyl Chloride Star->Polyamide_alt

References

Case studies comparing different synthetic routes to trimesoyl chloride-based materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of advanced materials from fundamental building blocks is a critical endeavor. Trimesoyl chloride (TMC) stands out as a versatile trifunctional monomer, pivotal in the creation of high-performance polymers such as covalent organic frameworks (COFs) and the active layers of thin-film composite (TFC) membranes. The choice of synthetic route profoundly influences the final material's properties and its suitability for various applications, from molecular separations to catalysis.

This guide provides an objective comparison of two predominant synthetic strategies for producing TMC-based materials: solvothermal synthesis, primarily for crystalline COFs, and interfacial polymerization, for the fabrication of polyamide TFC membranes. We will delve into the experimental protocols for each and present a comparative analysis of the resulting material properties.

Comparison of Synthetic Routes and Material Performance

The selection of a synthetic pathway is dictated by the desired material architecture and application. Solvothermal synthesis is the method of choice for producing highly ordered, crystalline, and porous COF powders with large surface areas. In contrast, interfacial polymerization is a rapid and effective technique for creating thin, dense, and selective polyamide films, which are the heart of modern nanofiltration and reverse osmosis membranes. The table below summarizes the key quantitative differences between materials produced by these two methods.

ParameterSolvothermal Synthesis (COFs)Interfacial Polymerization (Polyamide Membranes)
Typical Co-reactant 1,3,5-Tris(4-aminophenyl)benzene (TAPB), 4,4'-Biphenyldiamine (BPDA), etc.Piperazine (PIP), m-Phenylenediamine (MPD)
Reaction Time 3–7 days[1]30 seconds – 2 minutes[2][3]
Reaction Temperature 120–250 °C[1]Room Temperature (approx. 25 °C)[3]
Material Form Microcrystalline Powder[4]Thin Film (on a support)
Porosity High (ordered micropores)Dense (non-porous to solutes)
BET Surface Area 400 - 2100 m²/g[1][5]Not applicable
Pore Size 2.8 - 3.8 nm[1]Not applicable
Polyamide Layer Thickness Not applicable46 - 1020 nm[2][3][6]
Water Permeability Not applicable141 - 238 L·m⁻²·h⁻¹·MPa⁻¹[3][6]
Salt Rejection (Na₂SO₄) Not applicable> 98.4%[3][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for both solvothermal synthesis of a COF and interfacial polymerization for a TFC membrane.

Solvothermal Synthesis of a Covalent Organic Framework

This protocol is adapted from the synthesis of β-ketoenamine-based COFs.[7]

Materials:

  • 1,3,5-Triformylphloroglucinol (Tp)

  • 1,4-Phenylenediamine (Pa)

  • Solvent mixture (e.g., mesitylene and 1,4-dioxane)

  • Aqueous acetic acid (catalyst)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add 1,3,5-triformylphloroglucinol and 1,4-phenylenediamine in a 1:1.5 molar ratio.

  • Add a solvent mixture of mesitylene and 1,4-dioxane in a specified ratio (e.g., 1:1 v/v).

  • Add an aqueous solution of acetic acid (e.g., 6 M) to catalyze the reaction.

  • The tube is flash-frozen in liquid nitrogen, evacuated to a low pressure, and flame-sealed.

  • The sealed tube is then heated in an oven at a constant temperature (e.g., 120 °C) for a period of 3 to 7 days.

  • After cooling to room temperature, the resulting solid powder is collected by filtration.

  • The collected powder is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and impurities.

  • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Interfacial Polymerization for a Polyamide Nanofiltration Membrane

This protocol describes the fabrication of a thin-film composite nanofiltration membrane.[3][6]

Materials:

  • Porous polysulfone (PSf) ultrafiltration membrane (support)

  • Piperazine (PIP) (aqueous monomer)

  • Trimesoyl chloride (TMC) (organic monomer)

  • n-hexane (organic solvent)

  • Deionized (DI) water

Procedure:

  • An aqueous solution of piperazine is prepared (e.g., 2 g/L in DI water).

  • An organic solution of trimesoyl chloride is prepared (e.g., 1 g/L in n-hexane).

  • The polysulfone support membrane is first immersed in the aqueous piperazine solution for a specified time (e.g., 2 minutes) to allow the amine to saturate the pores.

  • The excess piperazine solution is removed from the membrane surface using a rubber roller or air knife.

  • The amine-saturated support is then immersed in the organic TMC/n-hexane solution for a short duration (e.g., 1 minute) to initiate the interfacial polymerization reaction.

  • The resulting thin-film composite membrane is removed from the organic solution and air-dried at room temperature.

  • The membrane is subsequently heat-treated in an oven (e.g., at 60 °C for 30 minutes) to further cross-link and stabilize the polyamide layer.[3][6]

  • The finished membrane is stored in DI water until use.

Visualizing the Synthetic Workflows

To better illustrate the distinct processes, the following diagrams outline the logical and experimental workflows for each synthetic route.

cluster_0 Solvothermal Synthesis of COFs cluster_1 Interfacial Polymerization for TFC Membranes S_start Start: Monomers & Solvents S_mix Mix Monomers (e.g., Tp, Pa) in Solvent + Catalyst S_start->S_mix S_seal Freeze-Pump-Thaw & Seal in Pyrex Tube S_mix->S_seal S_heat Heat at High Temperature (e.g., 120°C for 3-7 days) S_seal->S_heat S_filter Cool and Collect Solid by Filtration S_heat->S_filter S_wash Wash with Solvents (Acetone, THF) S_filter->S_wash S_dry Dry Under Vacuum S_wash->S_dry S_end End: Crystalline COF Powder S_dry->S_end I_start Start: Monomers & Support I_aq Prepare Aqueous Amine Solution (e.g., Piperazine in Water) I_start->I_aq I_org Prepare Organic Acyl Chloride Solution (e.g., TMC in Hexane) I_start->I_org I_soak Immerse Porous Support in Aqueous Solution I_aq->I_soak I_react Immerse in Organic Solution (Polymerization at Interface) I_org->I_react I_remove Remove Excess Aqueous Solution I_soak->I_remove I_remove->I_react I_dry Air Dry the Membrane I_react->I_dry I_cure Heat Cure to Stabilize I_dry->I_cure I_end End: TFC Membrane I_cure->I_end

Caption: Comparative workflows for solvothermal synthesis and interfacial polymerization.

This guide has elucidated the two primary synthetic avenues for creating advanced materials from trimesoyl chloride. The solvothermal route yields highly crystalline, porous powders ideal for applications in catalysis and gas storage, while interfacial polymerization provides a rapid method for fabricating high-performance membranes for separations. The choice between these methods is fundamentally linked to the desired final material properties and their intended application.

References

The Influence of Acyl Chloride Functionality on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The functionality of acyl chloride monomers is a critical determinant of the final properties of polymers synthesized through step-growth polymerization. For researchers, scientists, and drug development professionals, understanding this relationship is paramount for designing materials with tailored characteristics, from linear thermoplastics for biomedical devices to highly cross-linked thermosets for robust coatings. This guide provides an objective comparison of how monofunctional, bifunctional, and trifunctional acyl chlorides impact polymer architecture and, consequently, their mechanical and thermal properties, supported by experimental data and detailed methodologies.

Fundamental Principles: Functionality and Polymer Architecture

The number of reactive acyl chloride groups per monomer unit dictates the topology of the resulting polymer chain. This fundamental principle governs the macroscopic properties of the material.

  • Monofunctional Acyl Chlorides: With only one reactive site, these molecules act as chain terminators . They are crucial for controlling the molecular weight of polymers. By introducing a monofunctional acyl chloride during polymerization, the chain growth is halted at one end, preventing the formation of excessively long, and often brittle, polymer chains.

  • Bifunctional Acyl Chlorides: Possessing two reactive groups, these monomers are the building blocks of linear polymers . Through reactions like polycondensation with diols or diamines, they form long, unbranched chains. These linear polymers are typically thermoplastic, meaning they can be melted and reshaped. Examples of bifunctional acyl chlorides include isophthaloyl chloride and terephthaloyl chloride.

  • Trifunctional Acyl Chlorides: With three reactive sites, these monomers lead to the formation of cross-linked or network polymers . The third functional group allows for the creation of branch points, connecting multiple polymer chains into a three-dimensional network. These materials are generally thermosets, which do not melt upon heating and exhibit enhanced mechanical and thermal stability. A common example is 1,3,5-benzenetricarbonyl chloride (trimesoyl chloride).

The relationship between acyl chloride functionality and polymer architecture can be visualized as follows:

G cluster_0 Monofunctional cluster_1 Bifunctional cluster_2 Trifunctional a R-COCl c R-COO-Polymer-OH a->c Chain Termination b HO-Polymer-OH d ClOC-Ar-COCl f [-O-R'-OOC-Ar-CO-] d->f Linear Polymer Chain e HO-R'-OH g Ar(COCl)₃ i g->i Cross-linked Network h HO-R'-OH

Figure 1: Impact of Acyl Chloride Functionality on Polymer Structure.

Comparative Performance Data

The structural differences imparted by varying acyl chloride functionality translate directly into measurable differences in polymer performance. The following tables summarize key mechanical and thermal properties.

Mechanical Properties

The degree of cross-linking has a profound effect on the mechanical strength and flexibility of a polymer.

Polymer SystemAcyl Chloride FunctionalityTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Aromatic PolyamideBifunctional (Isophthaloyl Chloride)881.8125[1]
Cross-linked Polyimide AerogelTrifunctional (Aromatic Triamine Cross-linker)>1 (Compressive)--[2]
Plant Oil-Based Epoxy ResinVarying Cross-link Density10 - 450.1 - 1.210 - 120[3]

Note: Data is compiled from different studies and polymer systems to illustrate general trends. Direct comparison is most accurate when all other variables are held constant.

Analysis: Polymers synthesized from bifunctional acyl chlorides, resulting in linear chains, generally exhibit good tensile strength and flexibility, as indicated by a higher elongation at break.[1] In contrast, the introduction of trifunctional monomers leads to cross-linked networks. While direct tensile strength data for these thermosets is less common, their high rigidity and strength are evident. For instance, cross-linked polyimide aerogels demonstrate significant compressive strength.[2] Studies on epoxy resins clearly show that increasing the cross-linking density leads to a linear increase in tensile strength and Young's modulus, but a decrease in elongation at break, indicating a more brittle material.[3]

Thermal Properties

Thermal stability is another critical property significantly influenced by polymer architecture.

Polymer SystemAcyl Chloride FunctionalityGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)Reference
Aromatic PolyesterBifunctional (Isophthaloyl Chloride)198 - 256444 - 481[4]
Cross-linked Plant Oil-Based EpoxyVarying Cross-link Density37.7 - 81.0~350[3]
Cross-linked Polyimide AerogelTrifunctional (Aromatic Triamine Cross-linker)270 - 340460 - 610[2]

Note: Data is compiled from different studies and polymer systems to illustrate general trends.

Analysis: Linear aromatic polyesters derived from bifunctional acyl chlorides already possess high thermal stability due to their aromatic nature.[4] However, the introduction of cross-links via trifunctional monomers further enhances this. Cross-linked polyimide aerogels exhibit exceptionally high glass transition and decomposition temperatures.[2] The direct relationship between cross-linking density and thermal stability is also evident in studies of epoxy resins, where a higher degree of cross-linking generally leads to a higher Tg.[3]

Experimental Protocols

The following are representative protocols for the synthesis of polymers using acyl chlorides of varying functionalities.

Synthesis of a Linear Aromatic Polyester via Interfacial Polycondensation

This protocol describes the synthesis of a linear polyester from a bifunctional acyl chloride and a diol.

Materials:

  • Isophthaloyl chloride (bifunctional acyl chloride)

  • Bisphenol A (diol)

  • Dichloromethane (organic solvent)

  • Sodium hydroxide (acid acceptor)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Deionized water

Procedure:

  • An aqueous solution of Bisphenol A and sodium hydroxide is prepared.

  • Isophthaloyl chloride is dissolved in dichloromethane to create the organic phase.

  • The aqueous phase is added to the organic phase in a reaction vessel equipped with a high-speed mechanical stirrer.

  • A catalytic amount of tetrabutylammonium bromide is added to the biphasic mixture.

  • The mixture is stirred vigorously at room temperature for 1-2 hours to facilitate the interfacial polycondensation.

  • The organic layer, containing the polymer, is separated, washed with dilute acid and then with deionized water to remove unreacted monomers and salts.

  • The polymer is precipitated by pouring the dichloromethane solution into a non-solvent like methanol.

  • The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven.

Synthesis of a Cross-linked Polyester

This protocol illustrates the formation of a cross-linked network using a trifunctional acyl chloride.

Materials:

  • Trimesoyl chloride (trifunctional acyl chloride)

  • 1,4-Butanediol (diol)

  • Pyridine (acid acceptor and solvent)

Procedure:

  • 1,4-Butanediol is dissolved in pyridine in a reaction flask under a nitrogen atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of trimesoyl chloride in a suitable anhydrous solvent (e.g., THF) is added dropwise to the diol solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Gel formation indicates the creation of a cross-linked network.

  • The resulting polymer gel is washed with a solvent to remove unreacted monomers and pyridine hydrochloride.

  • The cross-linked polymer is then dried in a vacuum oven.

Molecular Weight Control using a Monofunctional Acyl Chloride

This procedure demonstrates the use of a monofunctional acyl chloride to control the molecular weight of a linear polyester.

Procedure:

  • Follow the procedure for the synthesis of a linear aromatic polyester (Protocol 3.1).

  • Prior to the start of the polymerization, a calculated amount of a monofunctional acyl chloride (e.g., benzoyl chloride) is added to the organic phase containing the bifunctional acyl chloride.

  • The polymerization is then carried out as described. The monofunctional acyl chloride will react with the diol, terminating chain growth and resulting in a lower average molecular weight polymer. The final molecular weight can be controlled by adjusting the molar ratio of the monofunctional to the bifunctional acyl chloride.

Visualizing the Reaction Pathways

The following diagrams illustrate the polymerization processes described in the experimental protocols.

G cluster_0 Linear Polymer Synthesis cluster_1 Cross-linked Polymer Synthesis Isophthaloyl Chloride Isophthaloyl Chloride Polycondensation Polycondensation Isophthaloyl Chloride->Polycondensation Linear Polyester Linear Polyester Polycondensation->Linear Polyester Bisphenol A Bisphenol A Bisphenol A->Polycondensation Trimesoyl Chloride Trimesoyl Chloride Cross-linking Reaction Cross-linking Reaction Trimesoyl Chloride->Cross-linking Reaction Cross-linked Polyester Network Cross-linked Polyester Network Cross-linking Reaction->Cross-linked Polyester Network 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Cross-linking Reaction

Figure 2: Synthesis pathways for linear and cross-linked polyesters.

Conclusion

The functionality of acyl chlorides is a powerful tool for tuning the properties of polymers.

  • Monofunctional acyl chlorides provide a means to control molecular weight, which is essential for processability and achieving desired mechanical properties.

  • Bifunctional acyl chlorides are the foundation for creating linear, thermoplastic polymers with a balance of strength and flexibility.

  • Trifunctional acyl chlorides enable the formation of cross-linked, thermoset networks with superior mechanical strength, and thermal and chemical resistance.

By carefully selecting the functionality of the acyl chloride monomer, or by using a combination of functionalities, researchers can design and synthesize polymers with a wide spectrum of properties to meet the demands of various advanced applications in medicine, materials science, and beyond.

References

Peer-reviewed methods for assessing the quality of 1,3,5-Benzenetricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peer-reviewed methods for assessing the quality of 1,3,5-Benzenetricarbonyl trichloride (TMTC), a critical reagent in the synthesis of polymers, pharmaceuticals, and other advanced materials.[1][2] Ensuring the purity and identity of TMTC is paramount for the reproducibility and success of these synthetic processes. This document outlines key analytical techniques, provides detailed experimental protocols, and compares their effectiveness in quality control.

Purity Determination: A Comparative Overview

The most common methods for quantifying the purity of this compound are Gas Chromatography (GC) and titration. Commercial suppliers typically specify a purity of ≥98.0% by GC or titration.[3][4]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For TMTC, it provides a robust method for determining the percentage of the main component and identifying volatile impurities.

Titration

Titration offers a classic and reliable method for determining the overall assay of the acyl chloride. This method is based on the reaction of the carbonyl chloride groups with a standardized solution.

Table 1: Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity Specification
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase, followed by detection (e.g., FID).High resolution, can separate and quantify individual impurities.Requires derivatization for non-volatile impurities, instrument-intensive.≥98.0%[3]
Titration Neutralization of the acyl chloride or liberated HCl with a standardized base.Simple, cost-effective, provides a direct measure of total acyl chloride content.Non-specific, titrates all acid chlorides and acidic impurities present.≥98.0%[5]

Identification and Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and effective method for identifying the characteristic functional groups present in the TMTC molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the number and environment of protons and carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of TMTC, confirming its identity.

Table 2: Spectroscopic Methods for Identification

MethodPrincipleInformation ObtainedKey Spectral Features
FTIR Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Strong C=O stretching vibration of the acyl chloride group.
¹H NMR Nuclear magnetic resonance of hydrogen nuclei.Chemical environment and connectivity of protons.Aromatic proton signals.
¹³C NMR Nuclear magnetic resonance of carbon-13 nuclei.Carbon skeleton of the molecule.Carbonyl carbon and aromatic carbon signals.
MS Ionization and mass-to-charge ratio analysis of molecules.Molecular weight and fragmentation pattern.Molecular ion peak and characteristic fragment ions.[6]

Common Impurities and Their Origin

The quality of this compound is largely dependent on the purity of the starting materials and the reaction conditions during its synthesis. The most common synthetic route involves the reaction of trimesic acid with a chlorinating agent, such as thionyl chloride.[7]

Potential impurities may include:

  • Unreacted Trimesic Acid: The starting material for the synthesis.

  • Partially Chlorinated Intermediates: Such as 1,3-dicarboxy-5-carbonyl chloride benzene.

  • Residual Solvents and Reagents: From the synthesis and purification process.

The presence of these impurities can be monitored using the analytical techniques described above, particularly GC and spectroscopic methods.

Experimental Protocols

Gas Chromatography (GC) for Purity Assessment

This protocol outlines a general procedure for the purity analysis of TMTC by GC.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is often suitable for this type of analysis.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 5 minutes.

    • Ramp: Increase to 220 °C at a rate of 15 °C/min.

    • Hold: Maintain at 220 °C for 10 minutes.

  • Sample Preparation: Prepare a solution of TMTC in a suitable dry solvent (e.g., dichloromethane or chloroform) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main TMTC peak relative to the total area of all peaks in the chromatogram.

Titration for Assay Determination

This protocol describes a method for determining the total acyl chloride content.

  • Principle: The acyl chloride is hydrolyzed to carboxylic acid and hydrochloric acid, which are then titrated with a standard solution of sodium hydroxide.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol or a mixture of ethanol and water as the solvent.

    • Phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound into a flask.

    • Add 50 mL of ethanol (or ethanol/water mixture) and stir to dissolve and hydrolyze the sample.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Calculation:

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_TMTC = Molecular weight of TMTC (265.48 g/mol )

    • W_sample = Weight of the sample (g)

    • The factor of 3 accounts for the three acyl chloride groups per molecule.

FTIR Analysis for Identification
  • Instrumentation: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include the strong C=O stretching of the acyl chloride.

NMR Analysis for Structural Confirmation
  • Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The ¹H NMR spectrum should show a singlet for the three equivalent aromatic protons. The ¹³C NMR will show signals for the carbonyl carbon and the aromatic carbons.[8]

Visualizing the Quality Assessment Workflow

The following diagrams illustrate the logical flow of the quality assessment process for this compound.

Quality_Assessment_Workflow cluster_synthesis Synthesis & Impurity Origin cluster_qa Quality Assessment Trimesic_Acid Trimesic Acid Synthesis Synthesis Trimesic_Acid->Synthesis Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->Synthesis TMTC_Crude Crude 1,3,5-Benzenetricarbonyl trichloride Synthesis->TMTC_Crude Impurities Potential Impurities: - Unreacted Trimesic Acid - Partially Chlorinated Intermediates - Residual Solvents Synthesis->Impurities Purity_Analysis Purity Analysis TMTC_Crude->Purity_Analysis ID_Confirmation Identification & Structural Confirmation TMTC_Crude->ID_Confirmation GC Gas Chromatography (GC) Purity_Analysis->GC Titration Titration Purity_Analysis->Titration Final_Product Qualified 1,3,5-Benzenetricarbonyl trichloride (≥98% Purity) Purity_Analysis->Final_Product FTIR FTIR ID_Confirmation->FTIR NMR NMR ID_Confirmation->NMR MS Mass Spectrometry ID_Confirmation->MS ID_Confirmation->Final_Product

Caption: Workflow for the synthesis and quality assessment of this compound.

Method_Comparison_Logic cluster_purpose Analytical Purpose cluster_methods Analytical Methods cluster_comparison Comparison Criteria Purity Purity/Assay GC Gas Chromatography Purity->GC Quantitative Titration Titration Purity->Titration Quantitative Identity Identity/Structure FTIR FTIR Identity->FTIR Qualitative NMR NMR Identity->NMR Qualitative & Structural MS Mass Spectrometry Identity->MS Qualitative & MW Specificity Specificity GC->Specificity Sensitivity Sensitivity GC->Sensitivity Cost Cost/Complexity GC->Cost Higher Titration->Specificity Lower Titration->Sensitivity Lower Titration->Cost

Caption: Logical comparison of analytical methods for TMTC quality control.

References

A Comparative Guide to the Thermal Stability of Polymers Synthesized with Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various polymers synthesized using trimesoyl chloride as a monomer. The selection of a polymer with appropriate thermal properties is critical for a wide range of applications, including the development of advanced materials for drug delivery systems, medical devices, and high-performance engineering plastics. The data presented herein, supported by experimental findings, will aid in making informed decisions for material selection and design.

Comparison of Thermal Stability

The thermal stability of polymers is a crucial factor that dictates their processing temperatures and operational limits. This property is primarily evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs are key indicators of a polymer's thermal stability.

Polymers synthesized using trimesoyl chloride, a trifunctional acyl chloride, can form highly cross-linked networks, which generally imparts excellent thermal resistance. The final thermal stability of the resulting polymer, however, is significantly influenced by the co-monomer used in the polymerization reaction. This guide focuses on the comparison between two major classes of polymers derived from trimesoyl chloride: polyamides and polyesters.

Polyamides

Aromatic polyamides, often referred to as aramids, are renowned for their exceptional thermal stability. When trimesoyl chloride is reacted with aromatic diamines, the resulting polyamides exhibit high decomposition temperatures, often exceeding 400°C. For instance, polyamide-imide (PAI) nanofibers have demonstrated remarkable resistance to high temperatures, withstanding up to 450°C. The choice of the diamine component is a critical determinant of the final thermal properties. Aromatic diamines, due to their rigid structures, contribute to the formation of more thermally stable polymers compared to their aliphatic counterparts.

Polyesters

Aromatic polyesters synthesized from trimesoyl chloride and various diols, such as bisphenols, also exhibit good thermal stability. The initial decomposition temperatures for these polyesters are typically in the range of 444–481°C. The rigid aromatic backbone and the potential for cross-linking contribute to their robust thermal performance.

The following table summarizes the thermal stability data for various polymers synthesized using trimesoyl chloride.

Polymer ClassCo-monomer TypeSpecific Polymer ExampleDecomposition Temperature (°C)Analysis Condition
PolyamideAromatic DiaminePolyamide-Imide (PAI)~450 (withstands up to)Not Specified
PolyamideAromatic DiamineGeneral Aromatic Polyamides> 400Not Specified
PolyesterAromatic Diol (Bisphenol)Aromatic Polyester444 - 481 (initial decomposition)Not Specified

Note: The data presented is a compilation from various sources. Direct comparison should be made with caution as the experimental conditions for TGA may vary between studies.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of polymers using trimesoyl chloride and their subsequent thermal analysis.

Synthesis of Polyamides via Interfacial Polymerization

Interfacial polymerization is a common method for the synthesis of thin-film composite membranes and other polyamide structures.

  • Aqueous Phase Preparation: An aqueous solution of the chosen diamine (e.g., m-phenylenediamine, piperazine) is prepared at a specific concentration (typically 1-3% w/v). Additives such as surfactants or acid scavengers may be included to facilitate the reaction.

  • Organic Phase Preparation: A solution of trimesoyl chloride in an immiscible organic solvent (e.g., hexane, cyclohexane) is prepared (typically 0.1-1% w/v).

  • Polymerization: A porous support material is first saturated with the aqueous diamine solution. The excess solution is removed from the surface.

  • Interfacial Reaction: The support is then brought into contact with the organic solution of trimesoyl chloride for a defined period (seconds to minutes). The polymerization reaction occurs at the interface of the two immiscible liquids, forming a thin polyamide film.

  • Post-Treatment: The resulting polymer film is typically washed to remove unreacted monomers and by-products and then dried. A heat treatment step may be employed to further cross-link the polymer and enhance its properties.

Synthesis of Polyesters via Solution Polymerization

Solution polymerization is a suitable method for preparing polyesters from trimesoyl chloride and diols.

  • Monomer Dissolution: The selected diol (e.g., a bisphenol) is dissolved in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc)) under an inert atmosphere (e.g., nitrogen).

  • Acid Chloride Addition: Trimesoyl chloride is added to the solution, often at a controlled temperature (e.g., 0-5°C) to manage the exothermic reaction.

  • Polymerization: The reaction mixture is stirred for several hours at room temperature or elevated temperatures to allow for the growth of the polymer chains.

  • Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol, water). The precipitated polymer is then collected by filtration, washed thoroughly to remove impurities, and dried under vacuum.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the synthesized polymers.

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 800°C).

  • Data Acquisition: The instrument records the weight of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for synthesizing and characterizing the thermal stability of polymers made with trimesoyl chloride.

G cluster_synthesis Polymer Synthesis cluster_polyamide Polyamide (Interfacial Polymerization) cluster_polyester Polyester (Solution Polymerization) cluster_analysis Thermal Analysis AqueousPhase Aqueous Diamine Solution PolymerizationPA Interfacial Reaction AqueousPhase->PolymerizationPA OrganicPhase Trimesoyl Chloride in Organic Solvent OrganicPhase->PolymerizationPA PostTreatmentPA Washing & Drying PolymerizationPA->PostTreatmentPA SamplePrep Sample Preparation for TGA PostTreatmentPA->SamplePrep Dissolution Dissolve Diol in Solvent Addition Add Trimesoyl Chloride Dissolution->Addition PolymerizationPE Polymerization Addition->PolymerizationPE Precipitation Precipitation & Purification PolymerizationPE->Precipitation Precipitation->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DataAnalysis Data Analysis (TGA/DTG Curves) TGA->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison Thermal Stability Data

Comparative Analysis of Gas Permeation Through Different Trimesoyl Chloride Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the performance of trimesoyl chloride (TMC)-based polyamide membranes for gas separation applications.

Trimesoyl chloride (TMC) is a critical monomer used in the interfacial polymerization process to create the thin, selective polyamide layer of thin-film composite (TFC) membranes. This layer's properties, which dictate the membrane's gas separation performance, can be finely tuned by modifying the synthesis conditions. This guide provides a comparative analysis of gas permeation through different TMC-based membranes, focusing on how variations in TMC concentration and the choice of amine comonomer impact permeability and selectivity for various gases.

Data Presentation: Performance Comparison

The following table summarizes the gas permeation performance of different polyamide membranes synthesized with trimesoyl chloride. The data highlights the trade-off between permeability and selectivity, which is a crucial consideration in membrane design.

Amine MonomerTMC Concentration (mol/L)Gas PairPermeance (GPU)SelectivityReference
3,3′-Diamino-N-methyldipropylamine (DNMDAm)0.0226CO₂/N₂173 (CO₂)70[1]
3,3′-Diamino-N-methyldipropylamine (DNMDAm)0.0226CO₂/CH₄118 (CO₂)37[1]
m-phenylenediamine (MPD)Not SpecifiedCO₂/CH₄15.2 (CO₂)14.4[2]
m-phenylenediamine (MPD)Not SpecifiedH₂S/CH₄51.6 (H₂S)49.1[2]
m-phenylenediamine (MPD)Not SpecifiedO₂/N₂5.13 (O₂)5.4[2]

Note: GPU (Gas Permeation Unit) = 1 x 10⁻⁶ cm³(STP) / (cm² s cmHg)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of TMC-based membranes and the subsequent measurement of their gas permeation properties, based on common practices in the field.

Synthesis of Thin-Film Composite Membranes via Interfacial Polymerization

This protocol describes the fabrication of a polyamide selective layer on a porous support membrane.

Materials:

  • Porous support membrane (e.g., polysulfone, PSf)

  • Amine monomer solution (e.g., m-phenylenediamine in water)

  • Trimesoyl chloride (TMC) solution in an organic solvent (e.g., n-hexane)

  • Deionized water

  • Organic solvent for rinsing (e.g., n-hexane)

Procedure:

  • The porous support membrane is first immersed in deionized water.

  • The water-saturated support is then mounted in a frame, and the excess water from the surface is removed.

  • The support is then brought into contact with the aqueous amine solution for a specific duration.

  • The excess amine solution is drained off the membrane surface.

  • The amine-saturated support is then immersed in the TMC-organic solvent solution to initiate the interfacial polymerization reaction, forming the polyamide layer.

  • After the specified reaction time, the membrane is removed from the TMC solution.

  • The resulting thin-film composite membrane is rinsed with a pure organic solvent (e.g., n-hexane) to remove any unreacted TMC.

  • The membrane is then dried at room temperature or in an oven at a specific temperature before being used for gas permeation tests.

Gas Permeation Measurement

The gas permeation properties of the fabricated membranes are typically evaluated using a constant-pressure/variable-volume apparatus, following principles outlined in standards such as ASTM D1434[3].

Apparatus:

  • Gas permeation cell to hold the membrane

  • Upstream gas supply with pressure regulators

  • Downstream volume measurement device (e.g., bubble flowmeter)

  • Temperature and pressure sensors

  • Vacuum pump

Procedure:

  • A circular sample of the synthesized membrane is placed in the gas permeation cell, effectively separating the upstream (high-pressure) and downstream (low-pressure) sides.

  • The entire system is evacuated to remove any residual gases.

  • The upstream side of the membrane is then pressurized with a pure gas (e.g., CO₂, N₂, CH₄, or H₂) at a constant pressure.

  • The gas that permeates through the membrane to the downstream side is collected, and its flow rate is measured at atmospheric pressure using a device like a bubble flowmeter.

  • The gas permeability is calculated from the steady-state permeate flow rate, the membrane area, the transmembrane pressure difference, and the membrane thickness.

  • The ideal selectivity for a pair of gases is determined by taking the ratio of their individual permeabilities.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the fabrication and testing of trimesoyl chloride membranes for gas permeation.

experimental_workflow cluster_synthesis Membrane Synthesis cluster_permeation Gas Permeation Testing support Porous Support (e.g., Polysulfone) amine_sol Aqueous Amine Solution (e.g., MPD in Water) support->amine_sol Immersion ip_reaction Interfacial Polymerization amine_sol->ip_reaction Contact tmc_sol Organic TMC Solution (e.g., TMC in Hexane) tmc_sol->ip_reaction tfc_membrane Thin-Film Composite Membrane ip_reaction->tfc_membrane Forms permeation_cell Permeation Cell with TFC Membrane tfc_membrane->permeation_cell Mounting gas_source Pure Gas Source (CO₂, N₂, CH₄, H₂) gas_source->permeation_cell Pressurize Upstream flow_meter Flow Measurement (e.g., Bubble Flowmeter) permeation_cell->flow_meter Permeate Collection data_analysis Data Analysis flow_meter->data_analysis Flow Rate Data results Permeability & Selectivity Data data_analysis->results

Caption: Experimental workflow for TMC membrane synthesis and gas permeation analysis.

signaling_pathway cluster_params Synthesis Parameters cluster_props Membrane Properties cluster_perf Gas Separation Performance TMC_conc TMC Concentration Thickness Thickness TMC_conc->Thickness Crosslinking Cross-linking Density TMC_conc->Crosslinking Amine_type Amine Monomer Type Amine_type->Crosslinking Free_volume Free Volume Amine_type->Free_volume Reaction_time Reaction Time Reaction_time->Thickness Reaction_time->Crosslinking Permeability Permeability Thickness->Permeability Crosslinking->Permeability Selectivity Selectivity Crosslinking->Selectivity Free_volume->Permeability Free_volume->Selectivity Permeability->Selectivity Trade-off

Caption: Influence of synthesis parameters on membrane properties and performance.

References

Safety Operating Guide

Safe Disposal of 1,3,5-Benzenetricarbonyl Trichloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,3,5-Benzenetricarbonyl trichloride (also known as Trimesoyl chloride), a corrosive and moisture-sensitive compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Core Hazard Summary: this compound is classified as a hazardous substance that causes severe skin burns and serious eye damage.[1][2][3][4] It reacts violently with water, undergoing hydrolysis to form 1,3,5-benzenetricarboxylic acid and toxic hydrogen chloride gas.[2][5] Due to its reactivity, it is critical to prevent contact with moisture, strong bases, alcohols, and oxidizing agents.[1][6]

Standard Operating Procedure for Disposal

This step-by-step guide outlines the process for safely managing and disposing of this compound waste.

1. Personal Protective Equipment (PPE) & Preparation:

  • Eye and Face Protection: Wear chemical safety goggles and a full face shield.[1]

  • Hand Protection: Use elbow-length PVC gloves.[1] Glove selection should be based on frequency and duration of contact.[1]

  • Body Protection: Wear appropriate protective clothing, such as overalls and a PVC apron, to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a respirator equipped with a particulate dust filter and an acid vapor Type B cartridge.[1]

  • Work Area: Ensure the disposal area is well-ventilated, preferably within a chemical fume hood.[3][4] Keep the workplace dry and have an emergency safety shower and eye bath readily accessible.[2][7]

2. Waste Containment:

  • Use dry, clean-up procedures and avoid generating dust.[1]

  • For spills, absorb the material with an inert, dry absorbent such as sand, silica gel, or an acid binder.[3][4] Do not use water .[2][5]

  • Carefully transfer the waste material and any contaminated absorbent into a suitable, corrosion-resistant container with a resistant inner liner.[1][2][7]

  • Ensure the container is clearly and accurately labeled as hazardous waste, including the chemical name: "this compound".[1]

3. Temporary Storage:

  • Store the sealed waste container in a designated, locked-up corrosives storage area.[2][3][7]

  • The storage area must be cool, dry, and protected from moisture.[2][5]

  • Segregate the waste from incompatible materials such as water, alcohols, strong bases, alkalis, and oxidizing agents.[1][6]

4. Final Disposal:

  • This material and its container must be disposed of as hazardous waste.[1]

  • Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[2][3][4]

  • Arrange for disposal through a licensed and approved waste disposal company.[2][3][4] Do not attempt to dispose of this chemical down the drain or with general refuse.[3][7]

Emergency Procedures for Spills

Minor Spills:

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, control personal contact.[1]

  • Use dry clean-up procedures; avoid generating dust.[1]

  • Place the spilled material into a suitable, labeled container for waste disposal.[1]

Major Spills:

  • Clear the area of all personnel and move upwind.[1]

  • Alert emergency responders, providing the location and nature of the hazard.[1]

  • Follow all instructions from emergency personnel.

Chemical and Physical Properties Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 4422-95-1[2][8]
Molecular Formula C₉H₃Cl₃O₃[4][8]
Molecular Weight 265.47 g/mol [4][8]
Appearance Pale-yellow powder or solid[1]
Melting Point 32-38 °C[5][9]
Boiling Point 180 °C @ 16 mmHg[5]
Flash Point >110 °C (>230 °F) - closed cup[10]
Water Solubility Decomposes / Reacts Violently[2][5][6][9]
Storage Class Code 8A - Combustible corrosive hazardous materials
UN Number 3261[2]

Disposal Workflow

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment cluster_storage Phase 3: Labeling & Storage cluster_disposal Phase 4: Final Disposition start Identify Waste (this compound) ppe Don Full PPE (Face Shield, PVC Gloves, Respirator, Apron) start->ppe Handle with care assess Assess Spill/Waste Volume ppe->assess contain Contain Waste using DRY Methods (Inert Absorbent, No Water!) assess->contain transfer Transfer to Corrosion-Resistant Waste Container contain->transfer label_container Securely Seal & Label Container 'Hazardous Waste - Corrosive' transfer->label_container store Store in Locked, Dry, Segregated Corrosives Area label_container->store contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor arrange_pickup Arrange for Waste Pickup contact_vendor->arrange_pickup end Complete Disposal Manifest & Hand Over to Vendor arrange_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Benzenetricarbonyl trichloride
Reactant of Route 2
1,3,5-Benzenetricarbonyl trichloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。